molecular formula C13H20ClNO B15585728 Threo-dihydrobupropion

Threo-dihydrobupropion

Katalognummer: B15585728
Molekulargewicht: 241.76 g/mol
InChI-Schlüssel: NDPTTXIBLSWNSF-SKDRFNHKSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Threo-dihydrobupropion is a useful research compound. Its molecular formula is C13H20ClNO and its molecular weight is 241.76 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel

C13H20ClNO

Molekulargewicht

241.76 g/mol

IUPAC-Name

(1R,2R)-2-(tert-butylamino)-1-(3-chlorophenyl)propan-1-ol

InChI

InChI=1S/C13H20ClNO/c1-9(15-13(2,3)4)12(16)10-6-5-7-11(14)8-10/h5-9,12,15-16H,1-4H3/t9-,12+/m1/s1

InChI-Schlüssel

NDPTTXIBLSWNSF-SKDRFNHKSA-N

Herkunft des Produkts

United States

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of threo-Dihydrobupropion

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

threo-Dihydrobupropion is a major active metabolite of the antidepressant and smoking cessation aid, bupropion (B1668061). As a substituted amphetamine derivative, it contributes to the overall pharmacological profile of the parent drug. Understanding its synthesis and characterizing its physicochemical properties are crucial for comprehensive drug metabolism studies, pharmacokinetic/pharmacodynamic (PK/PD) modeling, and the development of novel therapeutics. This technical guide provides a detailed overview of the synthesis and characterization of this compound, compiling experimental protocols and analytical data for researchers in the field.

Synthesis of this compound

The synthesis of this compound can be approached through both racemic and stereoselective methods. The choice of method depends on the specific research requirements, such as the need for a specific enantiomer for pharmacological studies.

Racemic Synthesis of this compound

The most common method for the synthesis of racemic this compound involves the reduction of the ketone group of racemic bupropion. This reduction typically yields a mixture of threo and erythro diastereomers, from which the threo isomer can be isolated.

Experimental Protocol: Reduction of Bupropion Hydrochloride

  • Reduction: Racemic bupropion hydrochloride is dissolved in a suitable solvent, such as methanol (B129727) or a mixture of tetrahydrofuran (B95107) (THF) and water. A reducing agent, typically sodium borohydride (B1222165) (NaBH₄) or THF-borane complex, is added portionwise to the solution at a controlled temperature, often at 0°C to ambient temperature. The reaction is stirred for a period of time, typically ranging from a few hours to overnight, to ensure complete reduction of the ketone.

  • Work-up: After the reaction is complete, the excess reducing agent is quenched, for example, by the slow addition of an aqueous acid solution (e.g., hydrochloric acid). The organic solvent is then removed under reduced pressure. The aqueous residue is basified with a suitable base, such as sodium hydroxide, and the product is extracted with an organic solvent like ethyl acetate.

  • Purification: The combined organic extracts are dried over an anhydrous salt (e.g., sodium sulfate), filtered, and the solvent is evaporated. The resulting residue, a mixture of threo- and erythro-dihydrobupropion, is then subjected to purification. A common method for isolating the threo isomer is through fractional crystallization. Refluxing the diastereomeric mixture in an alcohol, such as isopropanol, followed by slow cooling can selectively crystallize the pure racemic this compound.[1]

Stereoselective Synthesis of this compound

The stereoselective synthesis of the individual enantiomers of this compound, (1S,2S)- and (1R,2R)-threo-dihydrobupropion, is crucial for studying their specific pharmacological activities. The most direct approach involves the stereoselective reduction of the corresponding enantiomer of bupropion.

Experimental Protocol: Stereoselective Reduction of Bupropion Enantiomers

  • Starting Material: The synthesis begins with an enantiomerically pure form of bupropion, either (R)-bupropion or (S)-bupropion.

  • Reduction: The selected bupropion enantiomer is dissolved in a suitable solvent, and a stereoselective reducing agent is employed. While sodium borohydride reduction of an enantiopure bupropion will lead to a mixture of diastereomers, specific chiral reducing agents or catalysts can be used to favor the formation of the threo isomer. The identification of the resulting enantiomers of threo- and erythro-dihydrobupropion can be achieved by comparing their chromatographic retention times with standards.

  • Purification: The resulting mixture of diastereomers is purified using chiral chromatography or fractional crystallization to isolate the desired pure enantiomer of this compound.

Characterization of this compound

A thorough characterization of this compound is essential to confirm its identity, purity, and structure. The primary analytical techniques employed are chromatography, mass spectrometry, and nuclear magnetic resonance (NMR) spectroscopy.

Chromatographic Analysis

High-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are powerful tools for the separation, identification, and quantification of this compound and its enantiomers.

Table 1: HPLC and LC-MS/MS Methods for this compound Analysis

ParameterHPLC MethodChiral LC-MS/MS Method
Column Aqua C18Lux 3 µ Cellulose-3, 250 x 4.6 mm
Mobile Phase Methanol:0.05 M phosphate (B84403) buffer (pH 5.5) (45:55, v/v)Gradient elution with Methanol, Acetonitrile, and Ammonium Bicarbonate/Ammonium Hydroxide buffer
Detection UV at 214 nmPositive Ion Electrospray Tandem Mass Spectrometry
Analyte rac-threo-DihydrobupropionEnantiomers of this compound
Limit of Quantification 5 ng/mL0.15 ng/mL for each enantiomer
Mass Spectrometry (MS)
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a definitive method for the structural elucidation of organic molecules. While complete assigned ¹H and ¹³C NMR data for this compound are not widely published, NMR has been used to confirm the structure of its metabolites. For example, the presence of three protons in the aromatic region of the ¹H NMR spectrum of hydroxylated metabolites of threo- and erythro-hydrobupropion confirmed aromatic ring hydroxylation.

Metabolic Pathway of Bupropion to this compound

This compound is a product of the in vivo metabolism of bupropion. The primary pathway involves the reduction of the ketone group of bupropion, a reaction catalyzed by carbonyl reductases.

Bupropion_Metabolism Bupropion Bupropion Threo This compound Bupropion->Threo 11β-HSD1 / Carbonyl Reductases Erythro erythro-Dihydrobupropion Bupropion->Erythro Carbonyl Reductases Hydroxy Hydroxybupropion Bupropion->Hydroxy CYP2B6

References

Threo-dihydrobupropion: A Technical Guide to its Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Threo-dihydrobupropion, a major active metabolite of the atypical antidepressant and smoking cessation aid bupropion (B1668061), significantly contributes to the overall pharmacological profile of the parent drug. This technical guide provides an in-depth analysis of the mechanism of action of this compound, focusing on its interactions with key molecular targets in the central nervous system. It synthesizes available quantitative data, details relevant experimental methodologies, and presents visual representations of associated pathways and workflows to serve as a comprehensive resource for researchers and drug development professionals.

Core Mechanism of Action: Monoamine Reuptake Inhibition and Nicotinic Acetylcholine (B1216132) Receptor Antagonism

This compound exerts its pharmacological effects primarily through two distinct mechanisms: the inhibition of norepinephrine (B1679862) and dopamine (B1211576) reuptake, and the antagonism of nicotinic acetylcholine receptors (nAChRs).

Inhibition of Norepinephrine and Dopamine Transporters

This compound acts as a dual reuptake inhibitor of norepinephrine (NE) and dopamine (DA) by binding to the norepinephrine transporter (NET) and the dopamine transporter (DAT). This action blocks the reabsorption of these neurotransmitters from the synaptic cleft back into the presynaptic neuron, thereby increasing their extracellular concentrations and enhancing noradrenergic and dopaminergic neurotransmission.

Antagonism of Nicotinic Acetylcholine Receptors

In addition to its effects on monoamine transporters, this compound functions as a non-competitive antagonist at various subtypes of nicotinic acetylcholine receptors (nAChRs). This interaction is thought to contribute to the smoking cessation efficacy of bupropion by reducing the reinforcing effects of nicotine (B1678760).

Quantitative Pharmacological Data

The following table summarizes the in vitro binding affinities (IC50 values) of this compound for its primary molecular targets. These values represent the concentration of the compound required to inhibit 50% of the binding of a specific radioligand to its target.

TargetSpeciesIC50 (μM)Reference
Norepinephrine Transporter (NET)Rat16[1]
Dopamine Transporter (DAT)Rat47[1]
α3β4 Nicotinic Acetylcholine ReceptorNot Specified14[1]

Experimental Protocols

This section details the methodologies for key experiments used to elucidate the mechanism of action of this compound.

Radioligand Binding Assays

Radioligand binding assays are crucial for determining the affinity of a compound for a specific receptor or transporter.

Objective: To determine the in vitro binding affinity (IC50) of this compound for the norepinephrine transporter (NET) and the dopamine transporter (DAT).

Experimental Workflow:

G cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Analysis tissue Rat brain tissue (e.g., striatum for DAT, cortex for NET) homogenize Homogenize in ice-cold buffer tissue->homogenize centrifuge1 Centrifuge at low speed homogenize->centrifuge1 supernatant1 Collect supernatant centrifuge1->supernatant1 centrifuge2 Centrifuge at high speed supernatant1->centrifuge2 pellet Resuspend pellet (membrane fraction) centrifuge2->pellet membranes Aliquots of membrane preparation pellet->membranes incubation Incubate at specific temperature and time membranes->incubation radioligand Radioligand ([3H]nisoxetine for NET or [3H]GBR12935 for DAT) radioligand->incubation competitor Varying concentrations of this compound competitor->incubation filtration Rapid filtration to separate bound and free radioligand incubation->filtration scintillation Quantify bound radioactivity using liquid scintillation counting filtration->scintillation ic50 Calculate IC50 value using non-linear regression analysis scintillation->ic50

Figure 1: Radioligand Binding Assay Workflow.

Methodology:

  • Membrane Preparation:

    • Dissect brain regions of interest (e.g., striatum for DAT, cortex for NET) from rats.

    • Homogenize the tissue in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate at a low speed (e.g., 1,000 x g for 10 minutes) to remove nuclei and cell debris.

    • Centrifuge the resulting supernatant at a high speed (e.g., 40,000 x g for 20 minutes) to pellet the cell membranes.

    • Wash the pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.

    • Resuspend the final pellet in the assay buffer and determine the protein concentration.

  • Binding Assay:

    • In a multi-well plate, combine aliquots of the membrane preparation with a fixed concentration of a specific radioligand ([³H]nisoxetine for NET or a suitable radioligand for DAT) and varying concentrations of this compound.

    • For determining non-specific binding, a high concentration of a known inhibitor (e.g., desipramine (B1205290) for NET, GBR 12909 for DAT) is used instead of this compound.

    • Incubate the mixture at a specific temperature (e.g., 4°C or room temperature) for a predetermined time to reach equilibrium.

  • Data Analysis:

    • Terminate the binding reaction by rapid filtration through glass fiber filters, which trap the membranes with bound radioligand.

    • Wash the filters with ice-cold buffer to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using a liquid scintillation counter.

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the specific binding as a function of the logarithm of the this compound concentration and fit the data using a non-linear regression model to determine the IC50 value.

In Vivo Microdialysis

In vivo microdialysis allows for the measurement of extracellular neurotransmitter levels in specific brain regions of freely moving animals.

Objective: To assess the effect of this compound on extracellular levels of norepinephrine and dopamine in the rat brain.

Experimental Workflow:

G cluster_surgery Surgical Implantation cluster_dialysis Microdialysis cluster_analysis Sample Analysis anesthesia Anesthetize rat stereotaxic Mount in stereotaxic frame anesthesia->stereotaxic implant Implant microdialysis probe guide cannula into target brain region stereotaxic->implant recovery Allow recovery from surgery implant->recovery probe Insert microdialysis probe recovery->probe perfuse Perfuse with artificial cerebrospinal fluid (aCSF) probe->perfuse collect Collect dialysate samples at regular intervals perfuse->collect hplc Analyze dialysate using HPLC with electrochemical detection collect->hplc quantify Quantify norepinephrine and dopamine concentrations hplc->quantify

Figure 2: In Vivo Microdialysis Workflow.

Methodology:

  • Surgical Implantation:

    • Anesthetize the rat and place it in a stereotaxic frame.

    • Surgically implant a guide cannula targeting the brain region of interest (e.g., prefrontal cortex or nucleus accumbens).

    • Allow the animal to recover from surgery.

  • Microdialysis:

    • On the day of the experiment, insert a microdialysis probe through the guide cannula.

    • Continuously perfuse the probe with artificial cerebrospinal fluid (aCSF) at a low flow rate (e.g., 1-2 µL/min).

    • Collect dialysate samples at regular intervals (e.g., every 20 minutes) into collection vials.

    • Administer this compound (systemically or locally through the probe) after a baseline collection period.

  • Sample Analysis:

    • Analyze the dialysate samples using high-performance liquid chromatography (HPLC) coupled with electrochemical detection to separate and quantify the concentrations of norepinephrine and dopamine.

    • Compare the neurotransmitter levels before and after drug administration to determine the effect of this compound.

Electrophysiology

Electrophysiological techniques, such as whole-cell patch-clamp recording, are used to measure the electrical activity of individual neurons and assess the effects of drugs on neuronal excitability and synaptic transmission.

Objective: To investigate the effects of this compound on the firing rate and synaptic currents of neurons in relevant brain regions.

Experimental Workflow:

G cluster_prep Brain Slice Preparation cluster_recording Patch-Clamp Recording cluster_analysis Data Analysis brain Isolate rat brain slice Prepare acute brain slices containing the region of interest brain->slice chamber Transfer slice to recording chamber with aCSF slice->chamber neuron Visualize and select a neuron chamber->neuron patch Establish whole-cell patch-clamp configuration neuron->patch record Record baseline electrical activity (e.g., firing rate, synaptic currents) patch->record apply Bath apply this compound record->apply record_drug Record activity in the presence of the drug apply->record_drug analyze Analyze changes in firing frequency, amplitude, and frequency of synaptic currents record_drug->analyze

Figure 3: Whole-Cell Patch-Clamp Electrophysiology Workflow.

Methodology:

  • Brain Slice Preparation:

    • Rapidly dissect the brain from a rat and place it in ice-cold, oxygenated aCSF.

    • Use a vibratome to cut thin (e.g., 300 µm) coronal or sagittal slices of the brain region of interest.

    • Transfer the slices to a holding chamber with oxygenated aCSF to recover.

  • Patch-Clamp Recording:

    • Place a brain slice in a recording chamber on the stage of a microscope and continuously perfuse with oxygenated aCSF.

    • Visualize individual neurons using infrared differential interference contrast (IR-DIC) microscopy.

    • Using a glass micropipette filled with an internal solution, form a high-resistance seal with the membrane of a target neuron.

    • Rupture the membrane patch to achieve the whole-cell configuration, allowing for the recording of the neuron's electrical activity.

    • Record baseline activity, including spontaneous firing and synaptic currents (excitatory and inhibitory postsynaptic currents).

    • Bath-apply this compound at known concentrations and record the changes in neuronal activity.

  • Data Analysis:

    • Analyze the recorded data to determine the effects of this compound on neuronal firing frequency, membrane potential, and the amplitude and frequency of synaptic currents.

Signaling Pathways

The primary signaling pathway affected by this compound is the enhancement of noradrenergic and dopaminergic neurotransmission.

G cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron NE_DA Norepinephrine (NE) & Dopamine (DA) Vesicles Synaptic Vesicles NE_DA->Vesicles Release Release Vesicles->Release Synaptic_Cleft Increased NE & DA Release->Synaptic_Cleft NET Norepinephrine Transporter (NET) DAT Dopamine Transporter (DAT) Threo This compound Threo->NET Inhibits Threo->DAT Inhibits Synaptic_Cleft->NET Reuptake Synaptic_Cleft->DAT Reuptake Adrenergic_R Adrenergic Receptors Synaptic_Cleft->Adrenergic_R Dopamine_R Dopamine Receptors Synaptic_Cleft->Dopamine_R Signaling Downstream Signaling Adrenergic_R->Signaling Dopamine_R->Signaling

Figure 4: this compound's Effect on Monoaminergic Synapse.

Conclusion

This compound is a pharmacologically active metabolite of bupropion that contributes to its therapeutic effects through a dual mechanism of action involving the inhibition of norepinephrine and dopamine reuptake and the antagonism of nicotinic acetylcholine receptors. The quantitative data and experimental methodologies presented in this guide provide a comprehensive framework for understanding and further investigating the complex pharmacology of this compound. This information is intended to be a valuable resource for researchers and drug development professionals working to advance the understanding and application of bupropion and its metabolites in the treatment of depression and nicotine dependence.

References

Pharmacological Profile of threo-dihydrobupropion: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Threo-dihydrobupropion is one of the three major active metabolites of bupropion (B1668061), a widely prescribed antidepressant and smoking cessation aid.[1][2] Bupropion itself is a norepinephrine-dopamine reuptake inhibitor (NDRI) and a noncompetitive antagonist of nicotinic acetylcholine (B1216132) receptors (nAChRs).[2][3] Its metabolites, including this compound, are pharmacologically active and contribute significantly to the overall clinical effects of the parent drug.[2] this compound is formed through the reduction of bupropion's carbonyl group by carbonyl reductases, with 11β-hydroxysteroid dehydrogenase 1 playing a key role. It exhibits a distinct stereoselective disposition and circulates in the plasma at concentrations often higher and for a longer duration than bupropion itself, underscoring the importance of understanding its pharmacological profile.[2][4] This document provides an in-depth technical overview of the pharmacological properties of this compound, intended for professionals in the fields of pharmacology, medicinal chemistry, and drug development.

Receptor Binding and Functional Activity

The primary mechanism of action of this compound involves the inhibition of monoamine transporters and antagonism of nicotinic acetylcholine receptors.

Monoamine Transporter Inhibition

Table 1: Monoamine Transporter Inhibition by this compound

TransporterIC50 (µM)
Norepinephrine (B1679862) Transporter (NET)16
Dopamine (B1211576) Transporter (DAT)47
Serotonin (B10506) Transporter (SERT)67

Data from in vitro studies using rat brain synaptosomes.

Nicotinic Acetylcholine Receptor Antagonism

Similar to its parent compound, this compound is an antagonist of neuronal nicotinic acetylcholine receptors (nAChRs). It exhibits noncompetitive antagonism at these ligand-gated ion channels. The α3β4 nAChR subtype, found in autonomic ganglia and specific brain regions like the medial habenula and interpeduncular nucleus, is a key target.[3][5] Antagonism at this receptor is thought to contribute to the anti-addictive properties of bupropion.

Table 2: Nicotinic Acetylcholine Receptor Antagonism by this compound

Receptor SubtypeActivityIC50 (µM)
α3β4Antagonist~14

Data from functional assays.

Pharmacokinetics

The pharmacokinetic profile of this compound is characterized by its stereoselectivity, long half-life, and substantial plasma exposure following oral administration of bupropion. The nomenclature for the enantiomers in the following table is based on their chromatographic elution order, with "A" being the first eluting peak and "B" being the second.

Table 3: Pharmacokinetic Parameters of this compound Enantiomers in Humans (single 100 mg oral dose of racemic bupropion)

ParameterThis compound AThis compound B
Cmax (ng/mL) 100.3 ± 31.488.6 ± 26.5
Tmax (h) 6.5 ± 1.88.2 ± 2.1
AUC0-∞ (ng·h/mL) 3137 ± 9833608 ± 1120
t1/2 (h) 33.2 ± 8.129.5 ± 7.5

Values are presented as mean ± standard deviation. Data from a study in healthy volunteers.[2][4]

Signaling Pathways

Dopamine and Norepinephrine Transporter Inhibition Signaling

The inhibition of DAT and NET by this compound leads to an increase in the extracellular concentrations of dopamine and norepinephrine in the synaptic cleft. This enhanced neurotransmitter availability modulates downstream signaling cascades. While the direct intracellular signaling of the transporters themselves is complex and primarily related to their reuptake function, the sustained presence of dopamine and norepinephrine at their respective G-protein coupled receptors (GPCRs) initiates well-characterized pathways. These pathways often involve the modulation of adenylyl cyclase (AC), leading to changes in cyclic AMP (cAMP) levels and the activity of protein kinase A (PKA) and extracellular signal-regulated kinase (ERK).

DAT_NET_Inhibition_Signaling cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron This compound This compound DAT Dopamine Transporter (DAT) This compound->DAT Inhibition NET Norepinephrine Transporter (NET) This compound->NET Inhibition DA Dopamine DAT->DA Reuptake NE Norepinephrine NET->NE Reuptake DR Dopamine Receptor (GPCR) DA->DR AR Adrenergic Receptor (GPCR) NE->AR AC Adenylyl Cyclase DR->AC Modulation AR->AC Modulation cAMP cAMP AC->cAMP Production PKA Protein Kinase A (PKA) cAMP->PKA Activation ERK ERK PKA->ERK Activation CREB CREB (Transcription Factor) ERK->CREB Phosphorylation Gene Gene Expression (Neuronal Plasticity) CREB->Gene

Caption: Signaling pathway following DAT and NET inhibition.

α3β4 Nicotinic Acetylcholine Receptor Antagonism

This compound acts as a noncompetitive antagonist at α3β4 nAChRs. These receptors are ligand-gated ion channels, and their activation by acetylcholine normally leads to an influx of cations (primarily Na+ and Ca2+), resulting in neuronal depolarization. By blocking this channel, this compound prevents this depolarization, thereby modulating neurotransmitter release and neuronal excitability in circuits where these receptors are expressed.

nAChR_Antagonism_Signaling Acetylcholine Acetylcholine nAChR α3β4 Nicotinic Acetylcholine Receptor Acetylcholine->nAChR Binds and Activates This compound This compound This compound->nAChR Binds and Inhibits (Noncompetitive Antagonism) Ion_Influx Cation Influx (Na+, Ca2+) nAChR->Ion_Influx Opens Channel Depolarization Neuronal Depolarization Neurotransmitter_Release Modulation of Neurotransmitter Release Depolarization->Neurotransmitter_Release Ion_Influx->Depolarization

Caption: Mechanism of α3β4 nAChR antagonism.

Experimental Protocols

Radioligand Binding Assay for Monoamine Transporters

This protocol outlines a competitive radioligand binding assay to determine the affinity (Ki) of this compound for DAT and NET.

5.1.1 Materials

  • Receptor Source: Rat striatal (for DAT) or cortical (for NET) synaptosomes.

  • Radioligand: [3H]WIN 35,428 for DAT; [3H]Nisoxetine for NET.

  • Competing Ligand: this compound.

  • Non-specific Binding Control: Nomifensine for DAT; Desipramine for NET.

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

  • Instrumentation: Scintillation counter, 96-well plates, filter harvester.

5.1.2 Procedure

  • Synaptosome Preparation: Homogenize fresh or frozen rat brain tissue in ice-cold sucrose (B13894) buffer. Centrifuge the homogenate at low speed to remove nuclei and debris. Pellet the synaptosomes by high-speed centrifugation and resuspend in assay buffer.

  • Assay Setup: In a 96-well plate, add assay buffer, the appropriate radioligand at a concentration near its Kd, and varying concentrations of this compound.

  • Total and Non-specific Binding: For total binding wells, add vehicle instead of the competing ligand. For non-specific binding wells, add a saturating concentration of the respective non-specific binding control.

  • Incubation: Add the synaptosomal preparation to each well to initiate the binding reaction. Incubate at room temperature for a predetermined time to reach equilibrium.

  • Filtration: Rapidly terminate the assay by filtering the contents of each well through glass fiber filters using a cell harvester. Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and count the radioactivity using a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC50 value of this compound by non-linear regression analysis of the competition curve. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Tissue Brain Tissue (Striatum/Cortex) Synaptosomes Prepare Synaptosomes Tissue->Synaptosomes Plate Set up 96-well Plate (Total, Non-specific, Competition) Synaptosomes->Plate Reagents Prepare Radioligand, Competitor, Buffers Reagents->Plate Incubate Incubate at RT to Reach Equilibrium Plate->Incubate Filter Filter and Wash to Separate Bound/Free Incubate->Filter Count Scintillation Counting Filter->Count Calculate Calculate Specific Binding Count->Calculate CurveFit Non-linear Regression (IC50) Calculate->CurveFit Ki Calculate Ki (Cheng-Prusoff) CurveFit->Ki

Caption: Experimental workflow for radioligand binding assay.

In Vivo Microdialysis for Dopamine and Norepinephrine

This protocol describes a method to measure the extracellular levels of dopamine and norepinephrine in the rat prefrontal cortex following the administration of this compound.[6][7][8]

5.2.1 Materials

  • Animals: Adult male Sprague-Dawley rats.

  • Surgical Equipment: Stereotaxic frame, microdialysis guide cannula, microdialysis probes.

  • Perfusion Solution: Artificial cerebrospinal fluid (aCSF).

  • Drug Administration: this compound dissolved in a suitable vehicle.

  • Analytical System: HPLC with electrochemical detection (HPLC-ECD).

5.2.2 Procedure

  • Surgical Implantation: Anesthetize the rat and place it in a stereotaxic frame. Implant a guide cannula targeting the medial prefrontal cortex. Secure the cannula with dental cement and allow the animal to recover for several days.

  • Microdialysis Probe Insertion: On the day of the experiment, gently insert the microdialysis probe through the guide cannula into the prefrontal cortex of the awake, freely moving rat.

  • Perfusion and Baseline Collection: Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min). After an equilibration period, collect several baseline dialysate samples at regular intervals (e.g., every 20 minutes).

  • Drug Administration: Administer this compound systemically (e.g., via intraperitoneal injection) or locally via reverse dialysis.

  • Post-dosing Sample Collection: Continue to collect dialysate samples for several hours after drug administration.

  • Sample Analysis: Analyze the dialysate samples for dopamine and norepinephrine content using HPLC-ECD.

  • Data Analysis: Express the neurotransmitter concentrations as a percentage of the baseline levels and plot against time to determine the effect of this compound on extracellular dopamine and norepinephrine.

Microdialysis_Workflow cluster_surgery Surgical Preparation cluster_experiment Microdialysis Experiment cluster_analysis Analysis Anesthetize Anesthetize Rat Implant Stereotaxically Implant Guide Cannula (PFC) Anesthetize->Implant Recover Allow Recovery (Several Days) Implant->Recover InsertProbe Insert Microdialysis Probe Recover->InsertProbe Perfuse Perfuse with aCSF InsertProbe->Perfuse Baseline Collect Baseline Samples Perfuse->Baseline Administer Administer This compound Baseline->Administer Collect Collect Post-Dose Samples Administer->Collect HPLC Analyze Samples (HPLC-ECD) Collect->HPLC Data Express as % of Baseline and Plot vs. Time HPLC->Data

Caption: Experimental workflow for in vivo microdialysis.

Conclusion

This compound is a pharmacologically active metabolite of bupropion with a significant contribution to its overall therapeutic effect. Its profile as a dual norepinephrine and dopamine reuptake inhibitor, coupled with its activity as a nicotinic acetylcholine receptor antagonist, provides a multifaceted mechanism of action. The long half-life and high plasma concentrations of this compound highlight the necessity of considering its distinct pharmacological properties in the development of new therapeutics targeting monoaminergic and cholinergic systems. The experimental protocols detailed herein provide a framework for the further characterization of this compound and other novel compounds with similar mechanisms of action. A deeper understanding of the specific contributions of bupropion's metabolites will be crucial for the optimization of treatments for depression, nicotine (B1678760) addiction, and other CNS disorders.

References

Threo-dihydrobupropion: An In-Depth Technical Guide to a Core Bupropion Metabolite

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bupropion (B1668061), an atypical antidepressant and smoking cessation aid, undergoes extensive metabolism in humans, leading to the formation of several pharmacologically active metabolites. Among these, threo-dihydrobupropion is a major metabolite that contributes significantly to the overall clinical profile of the parent drug. This technical guide provides a comprehensive overview of this compound, focusing on its formation, pharmacokinetics, pharmacodynamics, and the analytical methodologies used for its characterization. Quantitative data are summarized in structured tables, and key metabolic and signaling pathways are visualized to facilitate a deeper understanding for researchers, scientists, and drug development professionals.

Introduction

Bupropion is a norepinephrine-dopamine reuptake inhibitor (NDRI) clinically administered as a racemic mixture.[1][2] Its therapeutic effects are not solely attributable to the parent compound but also to its primary active metabolites: hydroxybupropion, threohydrobupropion, and erythrohydrobupropion.[3][4] These metabolites, particularly this compound, exhibit prolonged half-lives and are present in systemic circulation at concentrations often exceeding that of bupropion itself, highlighting their importance in the drug's overall pharmacological activity.[5][6] This document serves as a technical resource on this compound, consolidating current knowledge to support further research and development.

Metabolic Pathway of Bupropion to this compound

Bupropion is extensively metabolized in the liver and intestine.[7][8] While oxidation via cytochrome P450 2B6 (CYP2B6) leads to hydroxybupropion, the formation of this compound and its diastereomer, erythrohydrobupropion, occurs through the reduction of bupropion's ketone group.[7][9] This reduction is primarily catalyzed by carbonyl reductases, with 11β-hydroxysteroid dehydrogenase isozyme 1 (11β-HSD1) in the liver microsomes being the main enzyme responsible for the formation of this compound.[5][8][10][11] Aldo-keto reductases (AKRs) in the intestine may also contribute to its formation.[3][8]

The metabolic conversion of bupropion to this compound is a critical pathway influencing the drug's disposition and therapeutic effect.

Bupropion_Metabolism cluster_bupropion Bupropion Metabolism Bupropion Bupropion Threo_dihydrobupropion This compound Bupropion->Threo_dihydrobupropion Carbonyl Reductases (11β-HSD1, AKRs)

Diagram 1: Metabolic conversion of bupropion.

Further metabolism of this compound involves hydroxylation by CYP2B6 and CYP2C19 to form threo-4'-hydroxy-hydrobupropion, as well as glucuronidation by various UGT enzymes.[12]

Pharmacokinetics of this compound

This compound exhibits distinct pharmacokinetic properties compared to the parent drug and other metabolites. A key feature is its significantly longer elimination half-life.

Table 1: Pharmacokinetic Parameters of Bupropion and its Metabolites after a Single Oral Dose
CompoundElimination Half-life (t½) (hours)Mean Plasma AUC (Area Under the Curve)Reference
Bupropion9.8-[6]
This compound 19.82.4 times greater than Bupropion[6]
erythro-Dihydrobupropion26.8-[6]
Hydroxybupropion22.210.3 times greater than Bupropion[6]

Data from a study in six healthy men after a single 200 mg oral dose of bupropion.

The plasma exposure of racemic this compound at steady-state is approximately 7-fold higher than that of the parent drug, bupropion.[5] The plasma protein binding of this compound is 42%.[4][12]

Pharmacodynamics and Biological Activity

This compound is pharmacologically active, contributing to the overall therapeutic effects of bupropion.[7] It acts as a norepinephrine-dopamine reuptake inhibitor, although it is less potent than bupropion.[12][13]

Table 2: Inhibitory Activity (IC50) of this compound
TargetIC50 (μM)Reference
Norepinephrine (B1679862) Reuptake16[12]
Dopamine (B1211576) Reuptake47[12]
Serotonin Reuptake67[12]
α3β4 Nicotinic Acetylcholine Receptors14[12]

IC50 values were determined in rat brain tissue.

The inhibition of norepinephrine and dopamine reuptake increases the extracellular concentrations of these neurotransmitters, leading to enhanced noradrenergic and dopaminergic signaling. This mechanism is believed to underlie the antidepressant effects of bupropion and its active metabolites.[13][14]

NDRI_Signaling cluster_pathway Norepinephrine-Dopamine Reuptake Inhibition Threo_dihydrobupropion This compound NET Norepinephrine Transporter (NET) Threo_dihydrobupropion->NET Inhibits DAT Dopamine Transporter (DAT) Threo_dihydrobupropion->DAT Inhibits NE_reuptake Norepinephrine Reuptake NET->NE_reuptake DA_reuptake Dopamine Reuptake DAT->DA_reuptake Extracellular_NE Increased Extracellular Norepinephrine NE_reuptake->Extracellular_NE Decreases Extracellular_DA Increased Extracellular Dopamine DA_reuptake->Extracellular_DA Decreases Signaling Enhanced Noradrenergic & Dopaminergic Signaling Extracellular_NE->Signaling Extracellular_DA->Signaling

Diagram 2: Signaling pathway of this compound.

Additionally, this compound is an inhibitor of the cytochrome P450 enzyme CYP2D6, which can lead to drug-drug interactions.[12][15]

Experimental Protocols: Quantification of this compound

The stereoselective analysis of bupropion and its metabolites is crucial for understanding their disposition and effects. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the primary analytical technique employed for this purpose.[5][16]

Sample Preparation: Liquid-Liquid Extraction[5][16]
  • Plasma Collection: Human plasma samples (50 µL) are used for the analysis.[5][16]

  • Internal Standard: An appropriate internal standard, such as acetaminophen, is added to the plasma samples.[5][16]

  • Extraction: Analytes are extracted from the plasma matrix using a suitable organic solvent.

  • Evaporation and Reconstitution: The organic layer is separated, evaporated to dryness, and the residue is reconstituted in the mobile phase for injection into the LC-MS/MS system.

LC-MS/MS Analysis[5][8][17]
  • Chromatographic Separation:

    • Column: A chiral column, such as a Lux 3 μ Cellulose-3 or a chiralpak α1-acid glycoprotein (B1211001) (AGP) column, is used to separate the enantiomers of bupropion and its metabolites.[16][17]

    • Mobile Phase: A gradient elution with a mobile phase typically consisting of methanol, acetonitrile, and an aqueous buffer (e.g., ammonium (B1175870) bicarbonate or ammonium formate) is employed.[16][17]

    • Flow Rate: A constant flow rate is maintained (e.g., 0.22 mL/min).[17]

  • Mass Spectrometric Detection:

    • Ionization: Electrospray ionization (ESI) in the positive ion mode is commonly used.[8]

    • Detection Mode: Multiple Reaction Monitoring (MRM) is utilized for its high selectivity and sensitivity, monitoring specific precursor-to-product ion transitions for each analyte and internal standard.[8]

    • Data Analysis: Analyst software is used to process the data and quantify the concentrations of each enantiomer.[8]

LCMSMS_Workflow cluster_workflow LC-MS/MS Experimental Workflow Plasma_Sample Plasma Sample (50 µL) Internal_Standard Add Internal Standard Plasma_Sample->Internal_Standard LLE Liquid-Liquid Extraction Internal_Standard->LLE Evaporation Evaporate & Reconstitute LLE->Evaporation LC_Separation Chiral LC Separation Evaporation->LC_Separation MS_Detection Tandem Mass Spectrometry (MRM Detection) LC_Separation->MS_Detection Data_Analysis Data Analysis & Quantification MS_Detection->Data_Analysis

Diagram 3: Workflow for this compound analysis.

Conclusion

This compound is a pivotal metabolite in the clinical pharmacology of bupropion. Its significant systemic exposure, prolonged half-life, and inherent pharmacological activity as a norepinephrine-dopamine reuptake inhibitor underscore its contribution to the therapeutic efficacy and potential side effects of bupropion treatment. A thorough understanding of its formation, pharmacokinetics, and pharmacodynamics, facilitated by robust analytical methodologies, is essential for optimizing bupropion therapy and for the development of novel therapeutics targeting similar pathways. This guide provides a foundational resource for professionals engaged in these endeavors.

References

The Stereochemistry of Threo-dihydrobupropion: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stereochemistry of threo-dihydrobupropion, a major active metabolite of the antidepressant and smoking cessation aid, bupropion (B1668061). The complex stereochemical nature of this metabolite and its significant contribution to the overall pharmacological profile of bupropion therapy make a detailed understanding essential for researchers in pharmacology, medicinal chemistry, and drug metabolism.

Introduction to this compound

Bupropion is administered clinically as a racemic mixture of (R)- and (S)-enantiomers.[1] It undergoes extensive metabolism in vivo to form several active metabolites, including hydroxybupropion (B195616) and the diastereomeric amino alcohols, this compound and erythro-dihydrobupropion.[2][3] The reduction of the ketone group in bupropion by 11β-hydroxysteroid dehydrogenase-1 and other carbonyl reductases introduces a new chiral center, leading to the formation of these diastereomers.[4][5] this compound is of particular interest due to its high plasma concentrations, which can be approximately seven times higher than the parent drug at steady-state, and its long elimination half-life of about 37 hours.[2][6]

Stereoisomers of this compound

The "threo" designation refers to the relative configuration of the two chiral centers at C1 (bearing the hydroxyl group) and C2 (bearing the amino group). This compound exists as a pair of enantiomers with the (1R,2R) and (1S,2S) absolute configurations.[6]

  • (1R,2R)-2-(tert-Butylamino)-1-(3-chlorophenyl)propan-1-ol

  • (1S,2S)-2-(tert-Butylamino)-1-(3-chlorophenyl)propan-1-ol

The significant stereoselective disposition of bupropion and its other metabolites suggests that the individual enantiomers of this compound may exhibit distinct pharmacokinetic and pharmacodynamic properties.[3] However, the lack of commercially available, optically pure standards has hindered the definitive assignment of absolute configurations to chromatographically separated enantiomers and the detailed pharmacological characterization of each isomer.[2][4]

Synthesis and Chiral Separation

Synthesis of Racemic this compound

Experimental Protocol: Preparation of Racemic this compound Free Base

This protocol is adapted from patent literature and provides a general guideline.

  • Starting Material: Racemic bupropion hydrochloride.

  • Reduction: The ketone of bupropion hydrochloride is reduced using a suitable reducing agent, such as sodium borohydride, in an appropriate solvent system (e.g., methanol (B129727) or ethanol). The reaction conditions are controlled to favor the formation of the threo diastereomer.

  • Work-up and Purification: Following the reduction, the reaction mixture is worked up to isolate the amino alcohol. A patent describes the conversion of racemic this compound hydrochloride to its free base.[7]

    • 12.3 g (44.24 mmol) of racemic this compound HCl is charged into a 500 mL round-bottom flask.

    • 70 mL of water, 100 mL of ethyl acetate, and 30.5 g of 40% potassium carbonate solution are added.

    • The mixture is stirred for 1 hour at room temperature.

    • The layers are separated, and the organic layer is washed with 100 mL of sodium bicarbonate solution.

    • The organic layer is dried over magnesium sulfate (B86663) and concentrated in vacuo to yield the free base.[7]

  • Characterization: The resulting racemic this compound should be characterized by standard analytical techniques such as NMR, IR, and mass spectrometry to confirm its structure and purity.

Chiral Separation by HPLC-MS/MS

A stereoselective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method has been developed for the simultaneous quantification of the enantiomers of bupropion and its major metabolites from human plasma.[1][4]

Experimental Protocol: Chiral LC-MS/MS Analysis [1][4]

  • Sample Preparation (Liquid-Liquid Extraction):

    • To 50 µL of human plasma, add acetaminophen (B1664979) as an internal standard.

    • Perform liquid-liquid extraction using ethyl acetate.

    • Evaporate the organic layer and reconstitute the residue for injection.

  • Chromatographic Conditions:

    • Column: Lux 3 µ Cellulose-3 (250 x 4.6 mm).

    • Mobile Phase: A gradient elution using methanol, acetonitrile, ammonium (B1175870) bicarbonate, and ammonium hydroxide.

    • Detection: Tandem mass spectrometry (e.g., ABSciex 5500 QTRAP) with an electrospray ionization source in positive mode.

  • Quantification:

    • The lower limit of quantification (LLOQ) for the enantiomers of this compound has been reported to be 0.15 ng/mL.[1]

    • The method demonstrates good intra-day and inter-day precision and accuracy.[1]

Due to the absence of authentic reference standards, the enantiomers are designated based on their elution order, for example, as "Threo A" (first eluting peak) and "Threo B" (second eluting peak).[2][3] The absolute configuration of these peaks has not been definitively reported.

Quantitative Data

Pharmacokinetics of this compound Enantiomers

Following administration of a single 100 mg oral dose of racemic bupropion to healthy volunteers, the plasma concentrations of the two this compound enantiomers were determined. The data reveals a significant stereoselective disposition.[3]

ParameterThis compound AThis compound B
Cmax (ng/mL) 48.0 ± 15.628.5 ± 8.8
Tmax (hr) 7.9 ± 3.411.1 ± 7.2
AUC₀₋∞ (ng·hr/mL) 1858.7 ± 543.12244.1 ± 726.2
Half-life (t½) (hr) 33.3 ± 10.922.8 ± 4.5
Data presented as mean ± SD. Note: The absolute stereochemical configurations for "Threo A" and "Threo B" have not been assigned in the cited literature.[3]

The study found that while the overall plasma exposure (AUC) was higher for "Threo B", "Threo A" exhibited a significantly higher peak concentration (Cmax).[3] The half-life of "Threo A" was also notably longer.[3]

Pharmacology of Racemic this compound

Pharmacological data for the individual enantiomers of this compound are scarce. However, the racemic mixture has been evaluated for its ability to inhibit the reuptake of monoamine neurotransmitters. It is considered to be about 20% as potent as the parent compound, bupropion.[6]

TargetIC₅₀ (µM)
Norepinephrine (B1679862) Transporter (NET) 16
Dopamine (B1211576) Transporter (DAT) 47
Serotonin Transporter (SERT) 67
α₃β₄ Nicotinic Acetylcholine Receptor 14
Data from in vitro studies using rat tissue.[6]

Visualizations

Metabolic Pathway of Bupropion

Bupropion Metabolism cluster_oxidation Oxidation cluster_reduction Reduction Bupropion Bupropion (Racemic) CYP2B6 CYP2B6 Bupropion->CYP2B6 CarbonylReductases Carbonyl Reductases (inc. 11β-HSD1) Bupropion->CarbonylReductases Hydroxybupropion Hydroxybupropion Threo This compound ((1R,2R) and (1S,2S)) Erythro erythro-Dihydrobupropion CYP2B6->Hydroxybupropion CarbonylReductases->Threo CarbonylReductases->Erythro

Caption: Metabolic conversion of bupropion to its major active metabolites.

Experimental Workflow for Chiral Analysis

Chiral Analysis Workflow Plasma Human Plasma Sample (50 µL) Spiking Spike with Internal Standard (APAP) Plasma->Spiking LLE Liquid-Liquid Extraction (Ethyl Acetate) Spiking->LLE Evap Evaporation & Reconstitution LLE->Evap Injection Injection into LC-MS/MS Evap->Injection Separation Chiral Separation (Lux Cellulose-3 Column) Injection->Separation Detection Tandem MS Detection (ESI+) Separation->Detection Quant Quantification of Enantiomers (Threo A and Threo B) Detection->Quant

Caption: Workflow for the chiral separation and quantification of this compound enantiomers.

Conclusion and Future Directions

This compound is a critical active metabolite of bupropion, exhibiting a distinct stereochemical profile and complex pharmacokinetics. While analytical methods exist for the successful separation of its enantiomers, significant research gaps remain. The lack of enantiomerically pure standards has prevented the definitive assignment of absolute stereochemistry to the pharmacokinetically distinct "Threo A" and "Threo B" entities. Consequently, the individual pharmacological activities of (1R,2R)- and (1S,2S)-threo-dihydrobupropion have not been characterized.

Future research should prioritize the following:

  • Asymmetric Synthesis or Chiral Resolution: Development of robust methods to obtain the individual (1R,2R) and (1S,2S) enantiomers in high purity.

  • Absolute Configuration Assignment: Unambiguous determination of the absolute stereochemistry of the enantiomers that correspond to the "Threo A" and "Threo B" peaks observed in pharmacokinetic studies.

  • Enantiospecific Pharmacology: Detailed in vitro and in vivo pharmacological characterization of each enantiomer to determine their specific contributions to the inhibition of norepinephrine and dopamine reuptake and their overall impact on the therapeutic and adverse effects of bupropion.

Addressing these knowledge gaps will provide a more complete understanding of bupropion's mechanism of action and could inform the development of future therapeutics with improved efficacy and safety profiles.

References

A Technical Deep Dive: Comparative Analysis of (1S,2S)-threohydrobupropion and (1R,2R)-threohydrobupropion

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bupropion (B1668061), a widely prescribed atypical antidepressant and smoking cessation aid, undergoes extensive and stereoselective metabolism, yielding several pharmacologically active metabolites. Among these, the diastereomeric amino alcohol metabolite, threohydrobupropion, is a significant contributor to the overall clinical profile of the parent drug. This technical guide provides a comprehensive analysis of the two enantiomers of threohydrobupropion: (1S,2S)-threohydrobupropion and (1R,2R)-threohydrobupropion. This document will delve into their stereoselective metabolism, comparative pharmacological activity at monoamine transporters, and the experimental methodologies crucial for their synthesis and evaluation. While direct comparative quantitative data on the individual enantiomers remains limited in publicly available literature, this guide synthesizes the existing knowledge to highlight their distinct roles and inform future research and development.

Introduction

Bupropion is administered as a racemic mixture of (R)- and (S)-bupropion. Its therapeutic effects are attributed not only to the parent drug but also significantly to its primary active metabolites: hydroxybupropion (B195616), threohydrobupropion, and erythrohydrobupropion.[1] These metabolites are present in substantial concentrations in the plasma, often exceeding those of bupropion itself.[2] The metabolism of bupropion is stereoselective, leading to different plasma concentrations of the various stereoisomers of its metabolites.[1][3] This stereoselectivity extends to the pharmacological activity of the metabolites, making a detailed understanding of each stereoisomer essential for a complete picture of bupropion's mechanism of action and for the development of potentially improved therapeutic agents.

This guide focuses specifically on the threo diastereomer of hydrobupropion, examining its two enantiomeric forms: (1S,2S)-threohydrobupropion and (1R,2R)-threohydrobupropion.

Stereoselective Metabolism and Pharmacokinetics

The formation of threohydrobupropion from bupropion is a reductive process catalyzed by carbonyl reductases, with a notable stereoselective component. The enzyme 11β-hydroxysteroid dehydrogenase 1 (11β-HSD1) has been identified as playing a key role in the stereoselective reduction of R-bupropion to threohydrobupropion.[4]

Pharmacokinetic studies in humans have revealed significant differences in the plasma exposure of the two threohydrobupropion enantiomers. One study, which designated the enantiomers based on their chromatographic elution order as "threo-dihydrobupropion A" and "this compound B," found that the plasma exposure (AUC) of "this compound A" was almost five times higher than that of "this compound B".[5] Based on in vitro metabolism data, "Threo A" is tentatively proposed to be (1R,2R)-threohydrobupropion, and "Threo B" is suggested to be (1S,2S)-threohydrobupropion.[6]

Table 1: Pharmacokinetic Parameters of threohydrobupropion Enantiomers in Human Plasma

Parameterthreohydrobupropion A (tentatively (1R,2R))threohydrobupropion B (tentatively (1S,2S))
Relative Plasma Exposure (AUC) ~5-fold higherLower

Data synthesized from a dissertation by Masters (2016).[5] The stereochemical assignment is tentative.

This pronounced difference in plasma concentrations underscores the importance of understanding the specific pharmacological activities of each enantiomer, as the predominantly circulating form may be the primary contributor to the therapeutic effects and side-effect profile related to threohydrobupropion.

Comparative Pharmacological Activity

Racemic threohydrobupropion has been shown to be a weak inhibitor of norepinephrine (B1679862), dopamine (B1211576), and serotonin (B10506) reuptake in rat brain synaptosomes.[8] It is considered to be about 20% to 50% as potent as bupropion in animal models of depression.[8]

Table 2: In Vitro Activity of Racemic threohydrobupropion at Monoamine Transporters (Rat)

TransporterIC₅₀ (μM)
Norepinephrine Transporter (NET) 16
Dopamine Transporter (DAT) 47
Serotonin Transporter (SERT) 67

Data from referenced Wikipedia article on Threohydrobupropion, citing underlying primary sources.[8]

For context, the activity of the well-characterized hydroxybupropion enantiomers demonstrates significant stereoselectivity. (2S,3S)-hydroxybupropion is a potent inhibitor of norepinephrine and dopamine uptake, while the (2R,3R)-enantiomer is largely inactive at these transporters.[1] This precedent strongly suggests that the pharmacological activities of (1S,2S)- and (1R,2R)-threohydrobupropion are also likely to differ significantly. Given that (1R,2R)-threohydrobupropion is the more abundant enantiomer in plasma, its activity at NET and DAT is of particular interest for understanding the overall pharmacological profile of bupropion.

Experimental Protocols

Stereoselective Synthesis of threohydrobupropion Enantiomers

A detailed, publicly available, step-by-step protocol for the stereoselective synthesis of both (1S,2S)- and (1R,2R)-threohydrobupropion is not readily found in the searched literature. However, general approaches to the stereoselective synthesis of chiral 1,2-diols and related structures can be adapted. A plausible synthetic strategy would involve the use of a chiral auxiliary or a stereoselective reduction of a suitable precursor ketone.

Conceptual Experimental Workflow for Stereoselective Synthesis:

cluster_start Starting Material cluster_synthesis Stereoselective Reduction cluster_separation Purification and Separation cluster_product Final Products start Chiral Precursor (e.g., chiral α-bromoketone) reduction Diastereoselective Reduction (e.g., with a chiral reducing agent or substrate-controlled reduction) start->reduction chromatography Chiral Chromatography (to separate diastereomers/enantiomers) reduction->chromatography product1 (1S,2S)-threohydrobupropion chromatography->product1 product2 (1R,2R)-threohydrobupropion chromatography->product2

Caption: Conceptual workflow for the stereoselective synthesis of threohydrobupropion enantiomers.

In Vitro Monoamine Transporter Inhibition Assay

To determine the inhibitory potency (Kᵢ or IC₅₀) of each enantiomer at the norepinephrine and dopamine transporters, a radioligand binding assay or a synaptosomal uptake assay can be employed.

Experimental Protocol Outline:

  • Cell Culture and Transfection: Human embryonic kidney (HEK293) cells are cultured and stably transfected with the cDNA for the human norepinephrine transporter (hNET) or the human dopamine transporter (hDAT).

  • Membrane Preparation: Cell membranes expressing the respective transporters are prepared by homogenization and centrifugation.

  • Radioligand Binding Assay:

    • Aliquots of the cell membranes are incubated with a specific radioligand for the transporter (e.g., [³H]nisoxetine for NET, [³H]WIN 35,428 for DAT) and varying concentrations of the test compounds ((1S,2S)- or (1R,2R)-threohydrobupropion).

    • Non-specific binding is determined in the presence of a high concentration of a known potent inhibitor (e.g., desipramine (B1205290) for NET, cocaine for DAT).

    • After incubation, the membranes are harvested by rapid filtration, and the bound radioactivity is quantified using liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific radioligand binding (IC₅₀) is determined by non-linear regression analysis. The Kᵢ value is then calculated using the Cheng-Prusoff equation.

Experimental Workflow for Monoamine Transporter Inhibition Assay:

cluster_prep Preparation cluster_assay Binding Assay cluster_detection Detection cluster_analysis Data Analysis cells HEK293 cells expressing hNET or hDAT membranes Preparation of cell membranes cells->membranes incubation Incubation of membranes with radioligand and test compound (threohydrobupropion enantiomer) membranes->incubation filtration Rapid filtration to separate bound and free ligand incubation->filtration counting Liquid scintillation counting to quantify bound radioactivity filtration->counting analysis Calculation of IC₅₀ and Kᵢ values counting->analysis cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron NE_vesicle Norepinephrine (NE) Vesicle NE NE NE_vesicle->NE Release DA_vesicle Dopamine (DA) Vesicle DA DA DA_vesicle->DA Release NET Norepinephrine Transporter (NET) DAT Dopamine Transporter (DAT) NE->NET Reuptake NE_receptor Adrenergic Receptor NE->NE_receptor Binding DA->DAT Reuptake DA_receptor Dopamine Receptor DA->DA_receptor Binding Threohydrobupropion (1S,2S)- or (1R,2R)- threohydrobupropion Threohydrobupropion->NET Inhibition Threohydrobupropion->DAT Inhibition Postsynaptic Signal Postsynaptic Signal NE_receptor->Postsynaptic Signal DA_receptor->Postsynaptic Signal

References

The Biotransformation of Bupropion: A Technical Guide to the Formation of Threo-dihydrobupropion

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bupropion (B1668061), a widely prescribed antidepressant and smoking cessation aid, undergoes extensive metabolism in humans, leading to the formation of several pharmacologically active metabolites. Among these, threo-dihydrobupropion is a major metabolite, formed through the reduction of bupropion's carbonyl group. This technical guide provides an in-depth overview of the formation of this compound from bupropion, focusing on the enzymatic pathways, stereoselectivity, and experimental methodologies used to characterize this critical biotransformation. Quantitative data are summarized for comparative analysis, and key processes are visualized to facilitate a comprehensive understanding for researchers, scientists, and drug development professionals.

Introduction

Bupropion is administered as a racemic mixture of (R)- and (S)-bupropion. Its therapeutic and adverse effects are attributed not only to the parent drug but also to its primary metabolites: hydroxybupropion, and the diastereomeric amino alcohols, this compound and erythro-dihydrobupropion.[1][2] The plasma exposure of this compound can be significantly higher than that of the parent drug, underscoring the importance of understanding its formation and disposition.[1][3] This document details the core aspects of the metabolic pathway leading to this compound.

The Metabolic Pathway of Bupropion to this compound

The formation of this compound from bupropion is a reductive metabolic process. This transformation involves the conversion of the ketone group on the bupropion molecule to a hydroxyl group, creating an additional chiral center.[1][3]

The primary enzymes responsible for this reduction are carbonyl reductases.[1][2] Specifically, 11β-hydroxysteroid dehydrogenase 1 (11β-HSD1) has been identified as the major enzyme catalyzing the formation of this compound.[4][5][6] Other aldo-keto reductases and carbonyl reductases also contribute to this metabolic pathway.[7][8] The reaction is stereoselective, with a preferential conversion of (R)-bupropion to this compound.[5][6]

Below is a diagram illustrating the metabolic conversion of bupropion to its major metabolites, including this compound.

Bupropion_Metabolism Bupropion Bupropion (R- and S-enantiomers) Threo This compound Bupropion->Threo 11β-HSD1, other Carbonyl Reductases Erythro erythro-dihydrobupropion Bupropion->Erythro Carbonyl Reductases Hydroxy Hydroxybupropion Bupropion->Hydroxy CYP2B6

Figure 1: Metabolic pathways of bupropion.

Quantitative Analysis of this compound Formation

The formation of this compound is a significant clearance mechanism for bupropion.[1] In vitro studies using human liver subcellular fractions have provided quantitative data on the kinetics of this biotransformation.

Subcellular FractionMetaboliteIntrinsic Clearance (CLint, µL/min/mg protein)Reference
Human Liver CytosolThis compound0.60[9]
Human Liver Cytosolerythro-dihydrobupropion0.08[9]
Human Liver MicrosomesThis compound280[9]
Human Liver Microsomeserythro-dihydrobupropion10.4[9]

Table 1: In vitro intrinsic clearance for the formation of dihydrobupropion diastereomers in human liver cytosol and microsomes.

Human Liver FractionParameter(SS)-threo-dihydrobupropion(RR)-threo-dihydrobupropionReference
Microsomes (HLMs)CLint (relative formation)42-fold higher-[10]
S9 Fractions (HLS9s)CLint (relative formation)19-fold higher-[10]
Cytosol (HLCs)CLint (relative formation)8.3-fold higher-[10]

Table 2: Stereoselective in vitro intrinsic clearance (CLint) for the formation of this compound enantiomers in human liver fractions.

Experimental Protocols

The characterization of this compound formation relies on established in vitro and analytical methodologies.

In Vitro Incubation with Human Liver S9 Fractions

A common experimental approach to studying the metabolism of bupropion involves incubation with human liver S9 fractions, which contain a mixture of cytosolic and microsomal enzymes.

Protocol:

  • Prepare Incubation Mixture: In a microcentrifuge tube, combine human liver S9 fraction (e.g., 1 mg/mL protein concentration) with a buffered solution (e.g., 100 mM potassium phosphate (B84403) buffer, pH 7.4).[1][11]

  • Add Substrate: Add (R)- or (S)-bupropion to the mixture at a specified concentration (e.g., 10 µM).[1][3]

  • Initiate Reaction: Start the metabolic reaction by adding a cofactor, typically NADPH (e.g., 1 mM final concentration).[1][11]

  • Incubation: Incubate the mixture at 37°C for a defined period (e.g., 30 minutes).[1]

  • Terminate Reaction: Stop the reaction by adding a quenching solvent, such as methanol.[1]

  • Sample Preparation: Centrifuge the mixture to pellet the protein. Transfer the supernatant to a new tube for analysis.[1]

  • Analysis: Analyze the supernatant for the presence and quantity of this compound and other metabolites using a validated analytical method like LC-MS/MS.[1][3]

The following diagram illustrates a typical experimental workflow for in vitro metabolism studies of bupropion.

Experimental_Workflow cluster_prep Sample Preparation cluster_incubation Incubation cluster_analysis Analysis S9 Human Liver S9 Incubate Incubate at 37°C S9->Incubate Bupropion Bupropion Substrate Bupropion->Incubate Buffer Phosphate Buffer Buffer->Incubate NADPH Add NADPH Incubate->NADPH Quench Quench Reaction NADPH->Quench Centrifuge Centrifuge Quench->Centrifuge Analyze LC-MS/MS Analysis Centrifuge->Analyze

Figure 2: In vitro bupropion metabolism workflow.
Analytical Quantification using HPLC-MS/MS

A highly sensitive and specific high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method is essential for the simultaneous separation and quantification of bupropion and its metabolites.[3]

Methodology Overview:

  • Sample Extraction: A liquid-liquid extraction or solid-phase extraction is typically employed to isolate the analytes from the biological matrix (e.g., plasma or incubation supernatant).[1][12]

  • Chromatographic Separation: A chiral reversed-phase HPLC column is used to separate the enantiomers of bupropion and its metabolites.[1][3] The mobile phase usually consists of a mixture of an organic solvent (e.g., methanol) and an aqueous buffer.[12][13]

  • Mass Spectrometric Detection: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode provides high selectivity and sensitivity for quantification.[2][3] Deuterated internal standards are often used to ensure accuracy.[12]

Conclusion

The formation of this compound is a crucial aspect of bupropion's metabolism, significantly influencing its pharmacokinetic profile and potentially its overall pharmacological effect. The stereoselective reduction, primarily mediated by 11β-HSD1, leads to substantially higher plasma concentrations of this metabolite compared to the parent drug. A thorough understanding of this biotransformation, facilitated by robust in vitro experimental models and sensitive analytical techniques, is vital for drug development professionals in predicting drug-drug interactions, understanding inter-individual variability in patient response, and optimizing therapeutic strategies involving bupropion. The data and protocols presented in this guide offer a foundational resource for researchers in this field.

References

The Pivotal Role of Threo-dihydrobupropion in Bupropion's Antidepressant Efficacy: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bupropion (B1668061), an atypical antidepressant, is distinguished by its unique mechanism of action, primarily inhibiting the reuptake of norepinephrine (B1679862) and dopamine.[1][2][3] While bupropion itself is pharmacologically active, its complex in vivo activity is significantly influenced by its major metabolites: hydroxybupropion, threo-dihydrobupropion, and erythrohydrobupropion.[4][5] This technical guide provides an in-depth examination of the role of one of these key metabolites, this compound, in the overall antidepressant effect of bupropion. We will delve into its metabolic pathway, pharmacokinetic profile, pharmacodynamic actions at monoamine transporters, and the experimental evidence supporting its contribution to bupropion's therapeutic effects. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals investigating novel antidepressants and the intricacies of drug metabolism.

Metabolism of Bupropion to this compound

Bupropion is extensively metabolized in the liver, with its metabolites reaching significantly higher plasma concentrations than the parent drug.[4][5] The formation of this compound occurs through the reduction of bupropion's ketone group.[6][7] This metabolic process is primarily catalyzed by carbonyl reductases and 11β-hydroxysteroid dehydrogenase 1 (11β-HSD1).[6][8][9] The reduction of the aminoketone group of bupropion creates an additional chiral center, leading to the formation of the diastereomers this compound and erythro-dihydrobupropion.[6][10] Studies have shown that 11β-HSD1 is the major enzyme responsible for the stereoselective formation of this compound.[8][9]

bupropion_metabolism bupropion Bupropion threo This compound bupropion->threo Carbonyl Reductases, 11β-HSD1 hydroxy Hydroxybupropion bupropion->hydroxy CYP2B6 erythro Erythrohydrobupropion bupropion->erythro Carbonyl Reductases monoamine_reuptake_inhibition cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron NE_vesicle NE NE NE NE_vesicle->NE Release DA_vesicle DA DA DA DA_vesicle->DA Release NE_transporter NET DA_transporter DAT NE->NE_transporter Reuptake NE_receptor NE Receptor NE->NE_receptor Binds DA->DA_transporter Reuptake DA_receptor DA Receptor DA->DA_receptor Binds threo_bupropion This compound threo_bupropion->NE_transporter Inhibits threo_bupropion->DA_transporter Inhibits uptake_assay_workflow start Start plate_cells Plate hNET/hDAT expressing cells in 96-well plate start->plate_cells wash_cells Wash cells with assay buffer plate_cells->wash_cells preincubate Pre-incubate with This compound wash_cells->preincubate add_radioligand Add [³H]NE or [³H]DA preincubate->add_radioligand incubate Incubate to allow uptake add_radioligand->incubate terminate Terminate uptake with ice-cold buffer wash incubate->terminate lyse_cells Lyse cells terminate->lyse_cells quantify Quantify radioactivity lyse_cells->quantify calculate_ic50 Calculate IC50 quantify->calculate_ic50 end_node End calculate_ic50->end_node

References

In Vivo Activity of Threo-dihydrobupropion: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Threo-dihydrobupropion is a major active metabolite of the atypical antidepressant and smoking cessation aid, bupropion (B1668061).[1][2] As a pharmacologically active compound with a significant in vivo presence, understanding the specific activities of this compound is crucial for a comprehensive grasp of bupropion's overall therapeutic effects and side-effect profile. This technical guide provides an in-depth overview of the in vivo activity of this compound, focusing on its pharmacokinetics, pharmacodynamics, and behavioral effects. The information is presented to be of practical use for researchers and professionals involved in drug development and neuroscience.

Pharmacokinetics

The in vivo disposition of this compound is characterized by its formation from bupropion, its own metabolism, and its stereoselective pharmacokinetics. Bupropion is administered as a racemic mixture, and its metabolism leads to the formation of several active metabolites, including this compound.

Formation and Metabolism

This compound is formed from bupropion through the reduction of its keto group by carbonyl reductases, with 11β-hydroxysteroid dehydrogenase 1 (11β-HSD1) playing a significant role in its stereoselective formation.[1] It is further metabolized, in part by CYP2C19, and undergoes glucuronidation.

The metabolic pathway of bupropion to this compound and its subsequent metabolism is a key determinant of its in vivo exposure.

Bupropion Bupropion Threo_dihydrobupropion This compound Bupropion->Threo_dihydrobupropion Carbonyl Reductases (e.g., 11β-HSD1) Metabolites Further Metabolites (e.g., glucuronides) Threo_dihydrobupropion->Metabolites CYP2C19, UGTs

Figure 1: Metabolic Pathway of Bupropion to this compound.
Quantitative Pharmacokinetic Data

The stereoselective nature of bupropion's metabolism results in different plasma concentrations of the this compound enantiomers. The following table summarizes key pharmacokinetic parameters observed in humans following a single oral dose of racemic bupropion. It is important to note that direct administration of this compound in clinical studies is not a standard practice, and this data reflects its formation from the parent drug.

ParameterThis compound A (First eluting peak)This compound B (Second eluting peak)Reference
Plasma Exposure (AUC) ~5-fold higher than this compound B[2]
Maximum Concentration (Cmax) Significantly higher than this compound B[2]
Half-life (t1/2) Among the longest of all bupropion metabolites[2]

Pharmacodynamics

The primary mechanism of action of this compound, similar to its parent compound, is the inhibition of norepinephrine (B1679862) (NET) and dopamine (B1211576) (DAT) reuptake in the central nervous system. It also acts as a non-competitive antagonist at nicotinic acetylcholine (B1216132) receptors (nAChRs).

Monoamine Reuptake Inhibition

This compound's ability to block the reuptake of norepinephrine and dopamine leads to increased concentrations of these neurotransmitters in the synaptic cleft, thereby enhancing noradrenergic and dopaminergic neurotransmission. This action is believed to be a key contributor to the antidepressant effects of bupropion.

Nicotinic Acetylcholine Receptor Antagonism

This compound also functions as a non-competitive antagonist at various nAChR subtypes. This mechanism is thought to play a role in the smoking cessation properties of bupropion by reducing the rewarding effects of nicotine.

Quantitative Pharmacodynamic Data

The following table presents available IC50 values for bupropion and its metabolites at monoamine transporters and nicotinic acetylcholine receptors. Data specifically for this compound is limited, and often reported in the context of the metabolite mixture derived from bupropion.

TargetLigandIC50 (µM)Species/SystemReference
Dopamine Transporter (DAT) Bupropion0.57Rat
Norepinephrine Transporter (NET) Bupropion1.4Rat
α3β2 nAChR Bupropion1.3Rat (expressed in Xenopus oocytes)
α4β2 nAChR Bupropion8Rat (expressed in Xenopus oocytes)

Note: IC50 values can vary depending on the experimental conditions and assay used.

In Vivo Behavioral and Neurochemical Effects

The in vivo effects of this compound are consistent with its pharmacodynamic profile, influencing behaviors related to mood, motivation, and activity. Due to the lack of studies involving direct administration of this compound, the following information is largely inferred from studies on bupropion.

Antidepressant-like Effects

In animal models of depression, such as the forced swim test, bupropion administration leads to a decrease in immobility time, an indicator of antidepressant-like activity. This effect is attributed to the enhanced dopaminergic and noradrenergic signaling in brain regions associated with mood regulation.

Locomotor Activity

Bupropion has been shown to increase locomotor activity in a dose-dependent manner in rodents. This stimulant effect is primarily linked to its action on the dopamine system.

Neurochemical Changes

In vivo microdialysis studies have demonstrated that systemic administration of bupropion increases extracellular levels of dopamine and norepinephrine in brain regions such as the nucleus accumbens and prefrontal cortex.

Experimental Protocols

This section provides detailed methodologies for key experiments used to assess the in vivo activity of this compound.

Stereoselective Pharmacokinetic Analysis

Objective: To determine the plasma concentrations of this compound enantiomers following administration of bupropion.

Methodology: Chiral High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)

  • Sample Collection: Collect blood samples at various time points after oral administration of bupropion. Plasma is separated by centrifugation and stored at -80°C.

  • Sample Preparation: Perform liquid-liquid extraction of the plasma samples to isolate the analytes.

  • Chromatographic Separation: Utilize a chiral HPLC column (e.g., cellulose-based) to separate the enantiomers of this compound. A gradient elution with a suitable mobile phase is employed.

  • Mass Spectrometric Detection: Use a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode for sensitive and specific quantification of each enantiomer.

  • Data Analysis: Construct calibration curves to determine the concentration of each enantiomer in the plasma samples. Pharmacokinetic parameters (AUC, Cmax, t1/2) are then calculated.

cluster_0 Sample Preparation cluster_1 Analysis Blood_Sample Blood Sample Collection Plasma_Separation Plasma Separation Blood_Sample->Plasma_Separation Extraction Liquid-Liquid Extraction Plasma_Separation->Extraction HPLC Chiral HPLC Separation Extraction->HPLC MS Tandem Mass Spectrometry (MRM) HPLC->MS Data_Analysis Pharmacokinetic Analysis MS->Data_Analysis

Figure 2: Workflow for Stereoselective Pharmacokinetic Analysis.
In Vivo Microdialysis

Objective: To measure extracellular levels of dopamine and norepinephrine in specific brain regions following administration of a test compound.

Methodology:

  • Surgical Implantation: Stereotaxically implant a microdialysis guide cannula into the target brain region (e.g., nucleus accumbens, prefrontal cortex) of an anesthetized animal.

  • Recovery: Allow the animal to recover from surgery for a specified period.

  • Probe Insertion: On the day of the experiment, insert a microdialysis probe through the guide cannula.

  • Perfusion: Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant, slow flow rate.

  • Sample Collection: Collect dialysate samples at regular intervals before and after administration of the test compound.

  • Neurotransmitter Analysis: Analyze the dialysate samples for dopamine and norepinephrine content using HPLC with electrochemical detection.

  • Data Analysis: Express neurotransmitter concentrations as a percentage of the baseline levels.

Forced Swim Test

Objective: To assess the antidepressant-like effects of a test compound.

Methodology:

  • Apparatus: Use a transparent cylindrical container filled with water (23-25°C) to a depth where the animal cannot touch the bottom.

  • Pre-test Session (optional but common): On the first day, place the animal in the water for a 15-minute session.

  • Test Session: 24 hours after the pre-test, administer the test compound or vehicle. After a specified pretreatment time, place the animal back in the water for a 5-minute session.

  • Behavioral Scoring: Record the duration of immobility (floating with only minor movements to keep the head above water) during the test session.

  • Data Analysis: Compare the immobility time between the drug-treated and vehicle-treated groups. A significant reduction in immobility time suggests an antidepressant-like effect.

Locomotor Activity Assay

Objective: To measure the effect of a test compound on spontaneous motor activity.

Methodology:

  • Apparatus: Use automated activity monitoring chambers equipped with infrared beams to detect movement.

  • Habituation: Place the animal in the activity chamber for a period to allow for acclimation to the novel environment.

  • Drug Administration: Administer the test compound or vehicle.

  • Data Recording: Immediately place the animal back into the activity chamber and record locomotor activity (e.g., distance traveled, beam breaks) for a set duration.

  • Data Analysis: Analyze the locomotor activity data in time bins to assess the time course of the drug's effect. Compare the total activity between drug-treated and vehicle-treated groups.

Signaling Pathways

The in vivo activity of this compound is mediated through its interaction with key components of neurotransmitter systems. The following diagrams illustrate the putative signaling pathways affected by its primary mechanisms of action.

Norepinephrine and Dopamine Reuptake Inhibition

By blocking NET and DAT, this compound increases the availability of norepinephrine and dopamine in the synapse, leading to enhanced activation of postsynaptic adrenergic and dopaminergic receptors. This can trigger downstream signaling cascades involving cyclic AMP (cAMP) and other second messengers, ultimately leading to changes in gene expression and neuronal function.

Threo This compound NET_DAT NET & DAT Blockade Threo->NET_DAT NE_DA ↑ Synaptic NE & DA NET_DAT->NE_DA Receptors Postsynaptic Receptor Activation (Adrenergic & Dopaminergic) NE_DA->Receptors Signaling Downstream Signaling (e.g., cAMP pathway) Receptors->Signaling Response Altered Neuronal Activity & Gene Expression Signaling->Response

Figure 3: Signaling Pathway of Norepinephrine and Dopamine Reuptake Inhibition.
Nicotinic Acetylcholine Receptor Antagonism

As a non-competitive antagonist of nAChRs, this compound prevents the ion channel from opening in response to acetylcholine. This blockade can modulate the release of various neurotransmitters and influence neuronal excitability. The downstream consequences of nAChR antagonism can involve alterations in calcium signaling and subsequent intracellular pathways.

Threo This compound nAChR nAChR Antagonism Threo->nAChR Ion_Flow ↓ Cation Influx (Na+, Ca2+) nAChR->Ion_Flow Excitability Modulation of Neuronal Excitability & Neurotransmitter Release Ion_Flow->Excitability Signaling Altered Intracellular Signaling Excitability->Signaling

Figure 4: Signaling Pathway of Nicotinic Acetylcholine Receptor Antagonism.

Conclusion

This compound is a significant contributor to the in vivo pharmacological profile of bupropion. Its primary actions as a norepinephrine-dopamine reuptake inhibitor and a nicotinic acetylcholine receptor antagonist are central to its therapeutic effects. While direct in vivo data for this compound is limited, the information gathered from studies on its parent compound provides a strong foundation for understanding its activity. Further research focusing on the direct administration of this compound is warranted to fully elucidate its specific contributions to the clinical efficacy and tolerability of bupropion. This guide provides a comprehensive summary of the current knowledge and methodologies to aid researchers and drug development professionals in this endeavor.

References

An In-depth Technical Guide on the Dopamine Reuptake Inhibition of threo-Dihydrobupropion

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bupropion (B1668061), an atypical antidepressant and smoking cessation aid, undergoes extensive metabolism to form several active metabolites, including threo-dihydrobupropion. This metabolite is a significant contributor to the overall pharmacological profile of bupropion. This technical guide provides a comprehensive overview of the dopamine (B1211576) reuptake inhibition properties of this compound, a key mechanism contributing to its therapeutic effects. This document collates available quantitative data on its potency, details relevant experimental methodologies, and visualizes the underlying molecular pathways and experimental workflows.

Introduction

Bupropion is a norepinephrine-dopamine reuptake inhibitor (NDRI) that exerts its therapeutic effects by increasing the synaptic concentrations of these key neurotransmitters. Following administration, bupropion is metabolized into three major active metabolites: hydroxybupropion, erythro-dihydrobupropion, and this compound. Among these, this compound is of particular interest due to its substantial plasma concentrations and pharmacological activity. Understanding the specific interaction of this compound with the dopamine transporter (DAT) is crucial for a complete comprehension of bupropion's mechanism of action and for the development of novel therapeutics targeting the dopaminergic system.

Quantitative Analysis of Dopamine Reuptake Inhibition

The potency of this compound as a dopamine reuptake inhibitor has been quantified in vitro. The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's ability to inhibit a specific biological process.

CompoundIC50 (nM) for Dopamine Reuptake InhibitionSpecies/TissueReference
rac-threo-Dihydrobupropion47,000Rat[1]
(±)-Bupropion (for comparison)570Rat[1]
(1R,2R)-threo-DihydrobupropionData not available-
(1S,2S)-threo-DihydrobupropionData not available-

Experimental Protocols

The determination of a compound's potency in inhibiting dopamine reuptake is typically achieved through in vitro assays utilizing synaptosomes or cells expressing the dopamine transporter. Below is a representative protocol for a [³H]dopamine uptake assay.

[³H]Dopamine Uptake Inhibition Assay in Rat Striatal Synaptosomes

Objective: To determine the IC50 value of a test compound (e.g., this compound) for the inhibition of dopamine uptake into presynaptic nerve terminals.

Materials:

  • Freshly dissected rat striatal tissue

  • Sucrose (B13894) buffer (e.g., 0.32 M sucrose)

  • Krebs-Ringer-HEPES buffer (containing, for example, 125 mM NaCl, 5 mM KCl, 1.5 mM MgSO₄, 1.5 mM CaCl₂, 10 mM glucose, 25 mM HEPES, pH 7.4)

  • [³H]Dopamine (radioligand)

  • Test compound (this compound) at various concentrations

  • A potent DAT inhibitor (e.g., GBR 12909 or cocaine) for determining non-specific uptake

  • Scintillation fluid and vials

  • Liquid scintillation counter

  • Homogenizer

  • Refrigerated centrifuge

  • Water bath

Methodology:

  • Synaptosome Preparation:

    • Dissect rat striata on ice and homogenize in ice-cold sucrose buffer.

    • Centrifuge the homogenate at a low speed (e.g., 1,000 x g for 10 minutes at 4°C) to remove nuclei and cell debris.

    • Centrifuge the resulting supernatant at a higher speed (e.g., 20,000 x g for 20 minutes at 4°C) to pellet the synaptosomes.

    • Wash the synaptosomal pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.

    • Resuspend the final pellet in Krebs-Ringer-HEPES buffer to a desired protein concentration.

  • Dopamine Uptake Assay:

    • Pre-incubate aliquots of the synaptosomal preparation with various concentrations of the test compound or vehicle for a set period (e.g., 10-20 minutes) at 37°C.

    • Initiate the uptake reaction by adding a fixed concentration of [³H]dopamine.

    • Allow the uptake to proceed for a short, defined period (e.g., 5-10 minutes) during which uptake is linear.

    • Terminate the uptake by rapid filtration through glass fiber filters, followed by several washes with ice-cold buffer to separate the synaptosomes from the incubation medium.

    • To determine non-specific uptake, a parallel set of experiments is conducted in the presence of a saturating concentration of a known potent DAT inhibitor.

  • Quantification and Data Analysis:

    • Place the filters in scintillation vials with scintillation fluid.

    • Measure the radioactivity using a liquid scintillation counter.

    • Calculate specific uptake by subtracting the non-specific uptake from the total uptake for each condition.

    • Plot the percentage of inhibition of specific [³H]dopamine uptake against the logarithm of the test compound concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.

Visualizations

Signaling Pathway of Dopamine Reuptake and its Inhibition

The following diagram illustrates the mechanism of dopamine reuptake by the dopamine transporter (DAT) and its inhibition by this compound.

Dopamine_Reuptake_Inhibition cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron DA_vesicle Dopamine Vesicle DA_synapse Dopamine (DA) DA_vesicle->DA_synapse Release DA_synthesis Dopamine Synthesis DA_synthesis->DA_vesicle Packaging DAT Dopamine Transporter (DAT) threo_DHB This compound threo_DHB->DAT Inhibition DA_synapse->DAT Reuptake DA_receptor Dopamine Receptor DA_synapse->DA_receptor Binding Signal Postsynaptic Signal DA_receptor->Signal Activation

Caption: Dopamine reuptake at the synapse and its inhibition by this compound.

Experimental Workflow for Dopamine Uptake Inhibition Assay

This diagram outlines the key steps involved in a typical in vitro dopamine uptake inhibition assay.

Experimental_Workflow start Start: Rat Striatal Tissue homogenization Homogenization in Sucrose Buffer start->homogenization centrifugation1 Low-Speed Centrifugation (Remove Debris) homogenization->centrifugation1 centrifugation2 High-Speed Centrifugation (Pellet Synaptosomes) centrifugation1->centrifugation2 resuspension Resuspend in Assay Buffer centrifugation2->resuspension preincubation Pre-incubation with This compound resuspension->preincubation reaction Add [3H]Dopamine (Initiate Uptake) preincubation->reaction termination Rapid Filtration (Terminate Uptake) reaction->termination quantification Scintillation Counting termination->quantification analysis Data Analysis (IC50 Determination) quantification->analysis end End analysis->end

Caption: Workflow for a synaptosomal [³H]dopamine uptake inhibition assay.

Discussion

The available data indicate that racemic this compound is a weak inhibitor of dopamine reuptake, with an IC50 value in the micromolar range. This is significantly less potent than its parent compound, bupropion. However, the plasma concentrations of this compound during therapeutic use of bupropion are substantially higher than those of the parent drug. Therefore, even with its lower potency, this compound likely contributes to the overall dopamine transporter occupancy and the therapeutic effects of bupropion treatment.

The lack of data on the individual stereoisomers of this compound represents a significant gap in the understanding of its pharmacology. It is plausible that the two enantiomers, (1R,2R) and (1S,2S), possess different affinities for the dopamine transporter, which could have implications for the overall clinical effect of bupropion. Further research, contingent on the availability of optically pure standards, is necessary to elucidate the stereoselective contribution of each isomer to dopamine reuptake inhibition.

Conclusion

This compound is an active metabolite of bupropion that functions as an inhibitor of the dopamine transporter. While its potency is lower than that of bupropion, its high plasma concentrations suggest a meaningful contribution to the medication's overall mechanism of action. Future research should focus on determining the specific activities of its stereoisomers to provide a more refined understanding of its role in the therapeutic profile of bupropion. The experimental protocols and conceptual frameworks presented in this guide offer a foundation for such continued investigation.

References

An In-depth Technical Guide on the Plasma Concentration of threo-dihydrobupropion in Humans

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the plasma concentration of threo-dihydrobupropion, a major active metabolite of the antidepressant and smoking cessation aid, bupropion (B1668061). Understanding the pharmacokinetics of this metabolite is crucial for drug development and clinical application, as it contributes significantly to the pharmacological and toxicological profile of bupropion.

Introduction

Bupropion is administered as a racemic mixture and undergoes extensive metabolism in humans.[1][2] Three major active metabolites are formed: hydroxybupropion, and the diastereomers erythro-dihydrobupropion and this compound.[3] this compound is formed through the reduction of bupropion's ketone group by carbonyl reductases, including 11β-hydroxysteroid dehydrogenase-1 and aldo-keto reductases.[4][5] This metabolite exhibits pharmacological activity, estimated to be about 20% as potent as the parent drug in mouse models of depression.[4][6] Notably, the plasma exposure of this compound is significantly higher than that of bupropion itself, underscoring the importance of its pharmacokinetic characterization.[2][7]

Pharmacokinetic Profile of this compound

The disposition of this compound is stereoselective, meaning the two enantiomers, (1R,2R)-threo-dihydrobupropion and (1S,2S)-threo-dihydrobupropion, exhibit different pharmacokinetic properties.[7][8] Following a single oral dose of racemic bupropion, there are marked differences in the plasma concentrations and elimination half-lives of these enantiomers.[8]

The following tables summarize the key pharmacokinetic parameters of racemic and enantiomeric this compound in healthy human volunteers after a single 100 mg oral dose of racemic bupropion. The nomenclature "Threo A" and "Threo B" used in one study corresponds to the first and second eluting peaks in their chromatographic analysis, respectively, and are presented here as reported.[1][8] Another study provides data for the specific enantiomers (1R,2R)- and (1S,2S)-threohydrobupropion.[7]

Table 1: Pharmacokinetic Parameters of this compound Enantiomers

ParameterThreo AThreo BReference
Cmax (ng/mL)28.2 ± 8.513.9 ± 3.8[1][8]
Tmax (hr)5.9 ± 1.56.5 ± 1.5[1]
AUC0-∞ (ng*hr/mL)496 ± 180112 ± 41[1][8]
Half-life (hr)30.6 ± 10.119.3 ± 4.5[1][8]

Data are presented as mean ± SD for n=15 healthy volunteers after a single 100 mg oral dose of racemic bupropion.

Table 2: Racemic vs. Enantiomeric Plasma Exposure Ratios

Parameter(1R,2R)-/(1S,2S)-threohydrobupropion RatioReference
Cmax Ratio~0.5[7][9]
AUC0-∞ Ratio~4[7][9]

These ratios indicate higher presystemic metabolism of S- versus R-bupropion by carbonyl reductases.[7][9]

Experimental Protocols

The data presented above were generated from clinical studies with specific methodologies. Understanding these protocols is essential for the interpretation and replication of the findings.

A representative study involved the administration of a single 100 mg oral dose of racemic bupropion to 15 healthy volunteers.[1][7] Plasma samples were collected at various time points post-dose to characterize the pharmacokinetic profile of bupropion and its metabolites.[7][10]

A novel and sensitive analytical method was developed for the simultaneous separation and quantification of the enantiomers of bupropion and its major metabolites, including this compound, in human plasma.[8][10]

  • Method: Chiral High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS).[7][8]

  • Sample Preparation: A simple liquid-liquid extraction was employed using a small plasma volume (50 µL).[8][10] Acetaminophen was often used as an internal standard.[7][10]

  • Chromatographic Separation: A chiral column, such as Lux Cellulose-3, was used to separate the enantiomers.[7]

  • Quantification: A triple-quadrupole mass spectrometer with an electrospray ionization source operating in positive mode was used for detection and quantification.[11]

  • Limit of Quantification: The lower limit of quantification for this compound enantiomers was typically around 0.15 ng/mL.[7][10]

Metabolic Pathways and Experimental Workflow

Visualizing the metabolic conversion of bupropion and the typical workflow of a pharmacokinetic study can aid in understanding the complex processes involved.

bupropion_metabolism Bupropion Bupropion (racemic) Threo_DHB This compound Bupropion->Threo_DHB Carbonyl Reductases Erythro_DHB erythro-dihydrobupropion Bupropion->Erythro_DHB Carbonyl Reductases Hydroxybupropion Hydroxybupropion Bupropion->Hydroxybupropion CYP2B6 Threo_Glucuronide This compound Glucuronide Threo_DHB->Threo_Glucuronide UGTs Threo_4_OH threo-4'-hydroxy- hydrobupropion Threo_DHB->Threo_4_OH CYP2B6, CYP2C19

Caption: Metabolic pathway of bupropion to its major metabolites.

pharmacokinetic_workflow cluster_clinical Clinical Phase cluster_analytical Analytical Phase cluster_data_analysis Data Analysis Phase Volunteer_Screening Volunteer Screening (Healthy Subjects) Dosing Single Oral Dose (e.g., 100 mg Racemic Bupropion) Volunteer_Screening->Dosing Blood_Sampling Serial Blood Sampling (pre-dose and post-dose) Dosing->Blood_Sampling Plasma_Separation Plasma Separation & Storage (-80°C) Blood_Sampling->Plasma_Separation Sample_Prep Sample Preparation (Liquid-Liquid Extraction) Plasma_Separation->Sample_Prep LC_MS_Analysis Chiral HPLC-MS/MS Analysis Sample_Prep->LC_MS_Analysis Quantification Quantification of Metabolite Enantiomers LC_MS_Analysis->Quantification PK_Modeling Non-compartmental Pharmacokinetic Analysis Quantification->PK_Modeling Parameter_Calculation Calculation of Cmax, Tmax, AUC, Half-life PK_Modeling->Parameter_Calculation

Caption: Experimental workflow for a human pharmacokinetic study.

Conclusion

The plasma concentration of this compound in humans is characterized by significant stereoselectivity, with the (1R,2R) enantiomer showing greater exposure than the (1S,2S) enantiomer. This metabolite has a longer half-life than bupropion, which can lead to its accumulation with chronic dosing.[1][8] The development and application of stereoselective analytical methods have been pivotal in elucidating these complex pharmacokinetic properties. For researchers and drug development professionals, a thorough understanding of the disposition of this compound is essential for optimizing the therapeutic use of bupropion and for predicting potential drug-drug interactions. Future research should continue to explore the clinical implications of the stereoselective pharmacokinetics of bupropion's metabolites.

References

Methodological & Application

Application Note: Stereoselective Quantification of threo-dihydrobupropion by HPLC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bupropion (B1668061) is an antidepressant and smoking cessation aid that is metabolized in the body to several active metabolites, including threo-dihydrobupropion.[1][2] This metabolism is stereoselective, leading to different plasma concentrations of the this compound enantiomers, which may have distinct pharmacological activities and side-effect profiles.[2][3] Therefore, a stereoselective quantification method is crucial for pharmacokinetic studies, drug-drug interaction assessments, and clinical monitoring. This application note provides a detailed protocol for the stereoselective quantification of this compound enantiomers in human plasma using High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS).

Principle

This method utilizes a chiral stationary phase to chromatographically separate the enantiomers of this compound, followed by sensitive and specific detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Sample preparation is achieved through a simple and efficient liquid-liquid extraction or protein precipitation procedure.

Experimental Protocols

Sample Preparation (Liquid-Liquid Extraction)

This protocol is adapted from established methods for the extraction of bupropion and its metabolites from human plasma.[4][5][6][7]

Materials:

  • Human plasma samples

  • Methyl tert-butyl ether (MTBE)

  • Internal Standard (IS) solution (e.g., acetaminophen (B1664979) or deuterated this compound)

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Centrifuge

  • Evaporator (e.g., nitrogen evaporator)

  • Reconstitution solution (Mobile Phase A)

Procedure:

  • Pipette 50 µL of human plasma into a 1.5 mL microcentrifuge tube.[2][4]

  • Add 10 µL of the internal standard solution.

  • Add 500 µL of MTBE.

  • Vortex for 5 minutes to ensure thorough mixing.

  • Centrifuge at 10,000 x g for 5 minutes to separate the organic and aqueous layers.

  • Carefully transfer the upper organic layer to a clean microcentrifuge tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase conditions (reconstitution solution).

  • Vortex for 1 minute.

  • Transfer the reconstituted sample to an autosampler vial for HPLC-MS/MS analysis.

HPLC-MS/MS Analysis

The following conditions are a synthesis of methodologies reported for the stereoselective analysis of bupropion and its metabolites.[5][7][8]

Instrumentation:

  • HPLC system capable of binary gradient elution

  • Autosampler

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

Chromatographic Conditions:

ParameterValue
Column Lux 3µ Cellulose-3 (250 x 4.6 mm) or α1-acid glycoprotein (B1211001) column
Mobile Phase A 20 mM Ammonium Formate in Water, pH 5.0
Mobile Phase B Methanol
Gradient Program 0.0-0.5 min: 10% B0.5-1.0 min: Linear gradient to 20% B1.0-5.0 min: Hold at 20% B5.0-8.0 min: Linear gradient to 50% B8.1-12.0 min: Re-equilibrate at 10% B
Flow Rate 0.22 mL/min
Column Temperature Ambient
Injection Volume 10 µL

Mass Spectrometry Conditions:

ParameterValue
Ionization Mode Positive Electrospray Ionization (ESI+)
Scan Type Multiple Reaction Monitoring (MRM)
Source Temperature 500°C
IonSpray Voltage 5500 V
Curtain Gas 30 psi
Collision Gas Medium
Ion Source Gas 1 50 psi
Ion Source Gas 2 50 psi

MRM Transitions:

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound (Enantiomer 1)242.1186.125
This compound (Enantiomer 2)242.1186.125
Internal Standard (e.g., this compound-d9)251.2195.225

Quantitative Data Summary

The following table summarizes the quantitative performance parameters from various validated stereoselective methods for this compound.

ParameterThis compound EnantiomersReference
Lower Limit of Quantification (LLOQ) 0.15 ng/mL[5][6][9]
1 ng/mL[8][10]
Intra-day Precision (%CV) 3.4% to 15.4%[5][11]
< 12%[8]
Inter-day Precision (%CV) 6.1% to 19.9%[5][11]
< 12%[8]
Intra-day Accuracy (%Bias) 80.6% to 97.8%[5][11]
Within 12%[8]
Inter-day Accuracy (%Bias) 88.5% to 99.9%[5][11]
Within 12%[8]
Extraction Efficiency ≥70%[5][6][7]

Visualizations

Experimental Workflow

G cluster_sample_prep Sample Preparation cluster_analysis HPLC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (50 µL) add_is Add Internal Standard plasma->add_is add_mtbe Add MTBE & Vortex add_is->add_mtbe centrifuge Centrifuge add_mtbe->centrifuge transfer Transfer Organic Layer centrifuge->transfer evaporate Evaporate to Dryness transfer->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject Inject into HPLC reconstitute->inject hplc Chiral HPLC Separation inject->hplc msms MS/MS Detection (MRM) hplc->msms integrate Peak Integration msms->integrate quantify Quantification integrate->quantify

Caption: Workflow for stereoselective analysis of this compound.

Discussion

This application note provides a comprehensive and detailed protocol for the stereoselective quantification of this compound in human plasma. The use of a chiral column is essential for the separation of the enantiomers, and the HPLC-MS/MS method offers high sensitivity and selectivity. The presented method is robust and can be readily implemented in a research or clinical laboratory for pharmacokinetic and other drug development studies. It is important to note that while optically pure standards for this compound are not commercially available, the enantiomers can be designated based on their elution order (e.g., "A" for the first eluting peak and "B" for the second).[4] The validation data from multiple sources demonstrate that the method is accurate, precise, and reliable for the intended purpose.

References

Application Notes and Protocols for the Analytical Detection of Threo-dihydrobupropion

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative analysis of threo-dihydrobupropion, a major active metabolite of bupropion (B1668061), in biological matrices. The protocols are intended for use by researchers, scientists, and professionals in the field of drug development and clinical pharmacology.

Introduction

This compound is a significant metabolite of the antidepressant and smoking cessation aid, bupropion.[1][2] It is formed through the reduction of bupropion's carbonyl group and exhibits pharmacological activity, contributing to the overall therapeutic effect and potential side effects of the parent drug.[2][3][4][5] Accurate and sensitive analytical methods are crucial for pharmacokinetic studies, therapeutic drug monitoring, and assessing the metabolic profile of bupropion. This document outlines validated high-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the detection and quantification of this compound.

Metabolic Pathway of Bupropion

Bupropion undergoes extensive metabolism in the liver, primarily through oxidation to hydroxybupropion (B195616) and reduction to dihydrobupropion isomers, this compound and erythro-dihydrobupropion.[3][4][5] The formation of this compound is primarily catalyzed by 11β-hydroxysteroid dehydrogenase 1 (11β-HSD1) and other carbonyl reductases.[2][3][6]

Bupropion Metabolism Bupropion Bupropion Hydroxybupropion Hydroxybupropion Bupropion->Hydroxybupropion CYP2B6 (Oxidation) Threo_dihydrobupropion This compound Bupropion->Threo_dihydrobupropion 11β-HSD1 / Carbonyl Reductases (Reduction) Erythro_dihydrobupropion erythro-dihydrobupropion Bupropion->Erythro_dihydrobupropion Carbonyl Reductases (Reduction)

Fig. 1: Metabolic pathway of bupropion.

Analytical Methods

A stereoselective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is the gold standard for the simultaneous quantification of bupropion and its metabolites, including the enantiomers of this compound.[3] HPLC methods with UV detection are also available for the simultaneous analysis of bupropion and its major metabolites.[7]

Quantitative Data Summary

The following tables summarize the quantitative performance of published analytical methods for this compound.

Table 1: LC-MS/MS Method Performance [3][8][9]

ParameterThis compound Enantiomers
Limit of Quantification (LOQ) 0.15 ng/mL
Linearity Range Not explicitly stated, but includes LOQ
Intra-day Precision (% CV) 3.4% - 15.4%
Inter-day Precision (% CV) 6.1% - 19.9%
Intra-day Accuracy (% Recovery) 80.6% - 97.8%
Inter-day Accuracy (% Recovery) 88.5% - 99.9%
Extraction Efficiency ≥70%

Table 2: HPLC-UV Method Performance [7]

ParameterThis compound
Limit of Quantification (LOQ) 5 ng/mL
Linearity Range 5 - 250 ng/mL
Intra- & Inter-day Variability (% CV) < 15%
Extraction Recovery > 55%

Experimental Protocols

Protocol 1: Stereoselective LC-MS/MS Method for this compound Enantiomers in Human Plasma

This protocol is adapted from a validated method for the simultaneous quantification of bupropion and its three major metabolites.[3][8][9]

1. Sample Preparation (Liquid-Liquid Extraction)

Sample Preparation Workflow Start Start: 50 µL Human Plasma Add_IS Add Internal Standard (Acetaminophen) Start->Add_IS Vortex1 Vortex Add_IS->Vortex1 Add_Solvent Add Extraction Solvent (e.g., Ethyl Acetate) Vortex1->Add_Solvent Vortex2 Vortex Add_Solvent->Vortex2 Centrifuge Centrifuge Vortex2->Centrifuge Transfer Transfer Supernatant Centrifuge->Transfer Evaporate Evaporate to Dryness Transfer->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Inject Inject into LC-MS/MS Reconstitute->Inject

Fig. 2: Liquid-liquid extraction workflow.
  • Pipette 50 µL of human plasma into a microcentrifuge tube.

  • Add an appropriate amount of internal standard (e.g., Acetaminophen).[3]

  • Vortex briefly.

  • Add extraction solvent (e.g., ethyl acetate).

  • Vortex thoroughly for several minutes.

  • Centrifuge to separate the aqueous and organic layers.

  • Transfer the organic supernatant to a clean tube.

  • Evaporate the solvent to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase.

  • Inject the sample into the LC-MS/MS system.

2. LC-MS/MS Instrumentation and Conditions [3][8][9]

  • LC System: Shimadzu HPLC system or equivalent.[10]

  • Mass Spectrometer: ABSciex 5500 QTRAP triple-quadrupole mass spectrometer or equivalent.[3]

  • Ionization Mode: Positive ion electrospray (ESI+).[3]

  • Column: Lux 3µ Cellulose-3 250×4.6 mm.[3][8][9]

  • Mobile Phase: A gradient elution of methanol (B129727), acetonitrile, ammonium (B1175870) bicarbonate, and ammonium hydroxide.[3]

  • Flow Rate: As optimized for the specific column and system.

  • Column Temperature: Ambient.

  • Autosampler Temperature: 4°C.[10]

  • Detection: Multiple Reaction Monitoring (MRM) of the specific precursor-to-product ion transitions for each this compound enantiomer and the internal standard.

Protocol 2: HPLC-UV Method for this compound in Human Plasma

This protocol is based on a published method for the simultaneous quantification of bupropion and its major metabolites.[7]

1. Sample Preparation (Liquid-Liquid Extraction)

Follow the sample preparation workflow as described in Protocol 1 (Figure 2). An alternative internal standard such as timolol (B1209231) maleate (B1232345) can be used.[7]

2. HPLC-UV Instrumentation and Conditions [7]

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: Aqua C18, 5 µm, 150 x 4.6 mm.

  • Mobile Phase: 45:55 (v/v) mixture of methanol and 0.05 M phosphate (B84403) buffer (pH 5.5).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 214 nm for bupropion metabolites.

  • Injection Volume: 50 µL.

Data Analysis and Quality Control

For both methods, calibration curves should be prepared using blank plasma spiked with known concentrations of this compound standards. The concentration of this compound in unknown samples is determined by interpolating the peak area ratio of the analyte to the internal standard from the calibration curve.

Quality control (QC) samples at low, medium, and high concentrations should be included in each analytical run to ensure the accuracy and precision of the assay. The results of the QC samples should fall within a predefined acceptance range (e.g., ±15% of the nominal concentration).

Conclusion

The described LC-MS/MS and HPLC-UV methods provide robust and reliable approaches for the quantitative determination of this compound in human plasma. The choice of method will depend on the required sensitivity and the availability of instrumentation. The stereoselective LC-MS/MS method is particularly suited for detailed pharmacokinetic and metabolic studies that require the differentiation of enantiomers. These protocols and application notes serve as a valuable resource for researchers and scientists involved in the study of bupropion and its metabolites.

References

Application Notes and Protocols for the Liquid-Liquid Extraction of Threo-dihydrobupropion from Plasma

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a detailed protocol for the extraction of threo-dihydrobupropion, a major active metabolite of bupropion (B1668061), from human plasma samples. The described liquid-liquid extraction (LLE) method is designed for quantitative analysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This protocol is intended for researchers, scientists, and drug development professionals involved in pharmacokinetic and metabolic studies of bupropion.

Introduction

This compound is a pharmacologically active metabolite of bupropion, a medication primarily used as an antidepressant and smoking cessation aid.[1] Accurate quantification of this compound in plasma is crucial for understanding the disposition and clinical effects of bupropion.[2][3] Liquid-liquid extraction is a robust and effective method for isolating this compound and other bupropion metabolites from complex biological matrices like plasma, ensuring clean extracts for sensitive analytical instrumentation.[2][4][5] The protocol outlined below is based on established and validated methods from the scientific literature.

Experimental Protocols

1. Materials and Reagents

  • Human plasma (collected in EDTA K2 tubes)

  • This compound analytical standard

  • Internal Standard (IS): Acetaminophen (APAP) or a deuterated analog of the analyte[4]

  • Ethyl Acetate (B1210297) (HPLC grade)[3]

  • Methanol (B129727) (HPLC grade)[4]

  • Ammonium Hydroxide

  • Ammonium Bicarbonate

  • Water (HPLC grade)

  • Polypropylene (B1209903) tubes (12x75 mm)[4]

  • Centrifuge

  • Sample concentrator (e.g., SpeedVac or nitrogen evaporator)

2. Preparation of Solutions

  • Internal Standard Working Solution: Prepare a stock solution of Acetaminophen in methanol. Further dilute with methanol to achieve a suitable working concentration for spiking into plasma samples.

  • Reconstitution Solution: Prepare a solution of Methanol: Acetonitrile: 5mM Ammonium Bicarbonate plus 0.1% Ammonium Hydroxide (25:15:60, v/v/v).[4]

3. Sample Preparation and Extraction Protocol

This protocol is designed for a starting plasma volume of 50 µL.[2][4]

  • Sample Thawing: Thaw frozen human plasma samples at room temperature.

  • Aliquoting: Vortex the thawed plasma samples and aliquot 50 µL into clean 12x75 mm polypropylene tubes.[4]

  • Internal Standard Spiking: Add a small volume of the Internal Standard working solution to each plasma sample.

  • Extraction:

    • Add a specified volume of ethyl acetate to each tube.[3] A common solvent-to-sample ratio is 5:1 (v/v) or higher to ensure efficient extraction.

    • Vortex the tubes vigorously for 2 minutes to ensure thorough mixing and facilitate the transfer of the analyte from the aqueous plasma phase to the organic solvent phase.

    • Allow the layers to separate for approximately 5 minutes.

  • Phase Separation and Collection:

    • Centrifuge the tubes at 3000 rpm for 20 minutes to achieve a clean separation of the aqueous and organic layers.[4]

    • Carefully transfer the upper organic layer (ethyl acetate) to a new clean polypropylene tube.

  • Evaporation: Evaporate the collected organic solvent to dryness under a gentle stream of nitrogen or using a vacuum concentrator (e.g., SpeedVac).[4]

  • Reconstitution: Reconstitute the dried residue in 100 µL of the reconstitution solution.[4] Vortex briefly to ensure the analyte is fully dissolved.

  • Analysis: Transfer the reconstituted sample to an autosampler vial for injection into the LC-MS/MS system. Inject a 10 µL aliquot for analysis.[4]

Data Presentation

The following table summarizes the quantitative data from a validated stereoselective LC-MS/MS method for the analysis of this compound and other bupropion metabolites in human plasma following liquid-liquid extraction.

ParameterThis compound EnantiomersBupropion EnantiomersHydroxybupropion EnantiomersErythro-dihydrobupropion Enantiomers
Extraction Efficiency ≥70%≥70%≥70%≥70%
Lower Limit of Quantification (LLOQ) 0.15 ng/mL[4][5]0.3 ng/mL[4][5]0.3 ng/mL[4][5]0.15 ng/mL[4][5]
Intra-day Precision (%RSD) 3.4% - 15.4%[4][5]3.4% - 15.4%[4][5]3.4% - 15.4%[4][5]3.4% - 15.4%[4][5]
Inter-day Precision (%RSD) 6.1% - 19.9%[4][5]6.1% - 19.9%[4][5]6.1% - 19.9%[4][5]6.1% - 19.9%[4][5]
Intra-day Accuracy 80.6% - 97.8%[4][5]80.6% - 97.8%[4][5]80.6% - 97.8%[4][5]80.6% - 97.8%[4][5]
Inter-day Accuracy 88.5% - 99.9%[4][5]88.5% - 99.9%[4][5]88.5% - 99.9%[4][5]88.5% - 99.9%[4][5]

Visualization

The following diagram illustrates the experimental workflow for the liquid-liquid extraction of this compound from plasma.

LLE_Workflow plasma Plasma Sample (50 µL) is_spike Spike with Internal Standard plasma->is_spike extraction Add Ethyl Acetate & Vortex (2 min) is_spike->extraction centrifuge Centrifuge (3000 rpm, 20 min) extraction->centrifuge transfer Transfer Organic Layer centrifuge->transfer evaporate Evaporate to Dryness transfer->evaporate reconstitute Reconstitute in Mobile Phase (100 µL) evaporate->reconstitute analysis LC-MS/MS Analysis (10 µL injection) reconstitute->analysis

References

Application Notes and Protocols for the Chiral Separation of threo-Dihydrobupropion Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bupropion (B1668061) is a widely prescribed antidepressant and smoking cessation aid that undergoes extensive metabolism in vivo. One of its major metabolites, threo-dihydrobupropion, is pharmacologically active and possesses two chiral centers, existing as a pair of enantiomers. Due to the stereoselective nature of drug-receptor interactions and metabolic processes, the ability to separate and quantify the individual enantiomers of this compound is crucial for comprehensive pharmacokinetic, pharmacodynamic, and toxicological studies. This document provides detailed application notes and protocols for the chiral separation of this compound enantiomers using High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS). Additionally, theoretical protocols for Supercritical Fluid Chromatography (SFC) and Capillary Electrophoresis (CE) are presented as potential alternative or complementary techniques.

It is important to note that optically pure standards for the enantiomers of this compound are not commercially available. Therefore, in the described HPLC-MS/MS method, the enantiomers are denoted by their elution order, for instance, as "Threo A" and "Threo B"[1].

Data Presentation

The following tables summarize the experimental conditions for the chiral separation of this compound enantiomers. Table 1 details the validated HPLC-MS/MS method, while Tables 2 and 3 outline theoretical starting conditions for method development using SFC and CE, respectively.

Table 1: HPLC-MS/MS Conditions for Chiral Separation of this compound Enantiomers [2][3]

ParameterCondition
Chromatography System Agilent 1290 series HPLC or equivalent
Mass Spectrometer ABSciex 5500 QTRAP triple-quadrupole or equivalent
Chiral Stationary Phase Lux 3µ Cellulose-3, 250 × 4.6 mm
Mobile Phase A 5mM Ammonium Bicarbonate and 0.1% Ammonium Hydroxide in HPLC grade water (pH 8.5)
Mobile Phase B Methanol (B129727):Acetonitrile (50:50, v/v)
Gradient Program Time (min)
0.0
10.0
25.0
25.1
37.0
37.1
40.0
Flow Rate 0.8 mL/min
Column Temperature 40°C
Injection Volume 10 µL
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transition (Q1/Q3) 241.9 / 116.0
Resolution Baseline separation of enantiomers achieved

Table 2: Theoretical Supercritical Fluid Chromatography (SFC) Conditions

ParameterProposed Condition
Chiral Stationary Phase Polysaccharide-based (e.g., Amylose (B160209) or Cellulose (B213188) derivatives)
Mobile Phase A Supercritical CO₂
Mobile Phase B (Co-solvent) Methanol or Ethanol with a basic additive (e.g., Isopropylamine)
Gradient Program 5-40% Co-solvent over 5-10 minutes
Flow Rate 2-4 mL/min
Back Pressure 100-150 bar
Column Temperature 35-40°C
Detection UV and/or Mass Spectrometry

Table 3: Theoretical Capillary Electrophoresis (CE) Conditions

ParameterProposed Condition
Chiral Selector Sulfated-β-cyclodextrin (S-β-CD) or other charged cyclodextrin (B1172386) derivative
Background Electrolyte (BGE) 25-100 mM Phosphate (B84403) or Borate (B1201080) buffer
BGE pH 2.5 - 9.0 (to be optimized)
Applied Voltage 20-30 kV
Capillary Temperature 20-25°C
Detection UV (e.g., 214 nm)

Experimental Protocols

Protocol 1: Chiral Separation by HPLC-MS/MS[2][3]

This protocol details the validated method for the simultaneous enantioselective analysis of bupropion and its major metabolites, including this compound, in human plasma.

1. Sample Preparation (Liquid-Liquid Extraction)

  • To 50 µL of human plasma in a microcentrifuge tube, add an appropriate internal standard.

  • Add 1 mL of ethyl acetate.

  • Vortex for 5 minutes.

  • Centrifuge at 13,000 rpm for 5 minutes.

  • Transfer the supernatant to a clean tube.

  • Evaporate the solvent to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase conditions (60% Mobile Phase A: 40% Mobile Phase B).

  • Vortex for 1 minute.

  • Transfer to an autosampler vial for injection.

2. HPLC-MS/MS Analysis

  • Equilibrate the Lux 3µ Cellulose-3 column (250 × 4.6 mm) with the initial mobile phase composition at a flow rate of 0.8 mL/min and a temperature of 40°C.

  • Inject 10 µL of the reconstituted sample.

  • Run the gradient program as detailed in Table 1.

  • Monitor the eluent using a tandem mass spectrometer with the parameters specified in Table 1.

3. Data Analysis

  • Integrate the peaks corresponding to the two this compound enantiomers.

  • Quantify each enantiomer based on the peak area ratio relative to the internal standard.

Protocol 2: Theoretical Protocol for Chiral Separation by SFC (Method Development Approach)

Supercritical Fluid Chromatography is a powerful technique for chiral separations, often providing faster analysis times and different selectivity compared to HPLC.

  • Column Screening: Screen various polysaccharide-based chiral stationary phases (e.g., cellulose and amylose derivatives) with a generic gradient of 5-40% methanol in CO₂.

  • Co-solvent and Additive Optimization: Evaluate different co-solvents (e.g., ethanol, isopropanol) and basic additives (e.g., isopropylamine, diethylamine (B46881) at 0.1-0.5%) to improve peak shape and resolution.

  • Temperature and Back Pressure Optimization: Investigate the effect of column temperature (typically 30-40°C) and back pressure (100-200 bar) on retention and selectivity.

  • Gradient Optimization: Once a suitable stationary phase and mobile phase are identified, optimize the gradient slope and duration to achieve baseline resolution of the enantiomers in the shortest possible time.

Protocol 3: Theoretical Protocol for Chiral Separation by CE

Capillary Electrophoresis offers high separation efficiency and low sample consumption, making it an attractive alternative for chiral analysis. This theoretical protocol is based on methods developed for bupropion and hydroxybupropion[4].

  • Capillary Conditioning: At the beginning of each day, rinse the capillary with 1 M NaOH, followed by deionized water, and finally with the background electrolyte (BGE).

  • BGE Preparation: Prepare a 25-100 mM phosphate or borate buffer and adjust the pH. Dissolve the chiral selector (e.g., sulfated-β-cyclodextrin) in the BGE at a concentration of 5-20 mg/mL.

  • Sample Injection: Inject the sample using a hydrodynamic or electrokinetic injection.

  • Electrophoretic Separation: Apply a voltage of 20-30 kV.

  • Parameter Optimization: Optimize the BGE concentration, pH, chiral selector type and concentration, and applied voltage to achieve the desired resolution.

Visualizations

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-MS/MS Analysis cluster_data Data Processing plasma 50 µL Human Plasma is Add Internal Standard plasma->is lle Liquid-Liquid Extraction (Ethyl Acetate) is->lle evap Evaporate to Dryness lle->evap recon Reconstitute in Mobile Phase evap->recon inject Inject 10 µL recon->inject hplc Chiral HPLC Separation (Lux 3µ Cellulose-3) inject->hplc ms Tandem MS Detection (MRM: 241.9 / 116.0) hplc->ms integrate Peak Integration ms->integrate quant Quantification integrate->quant

Caption: HPLC-MS/MS workflow for this compound enantiomer analysis.

Method_Selection cluster_methods Chiral Separation Techniques cluster_considerations Key Considerations start Goal: Separate this compound enantiomers hplc HPLC-MS/MS start->hplc sfc SFC start->sfc ce CE start->ce hplc_con Robust & Validated High Sensitivity (MS) Simultaneous analysis of metabolites hplc->hplc_con sfc_con Fast Analysis Reduced Solvent Consumption Orthogonal Selectivity sfc->sfc_con ce_con High Efficiency Low Sample Volume Minimal Solvent Waste ce->ce_con

Caption: Method selection guide for chiral separation.

References

Application Notes: Development and Validation of a Stereoselective LC-MS/MS Assay for Threo-dihydrobupropion in Human Plasma

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Threo-dihydrobupropion is an active metabolite of bupropion (B1668061), a widely prescribed antidepressant and smoking cessation aid.[1][2] The pharmacological activity of bupropion is attributed in part to its metabolites, with this compound exhibiting significant plasma exposure.[3][4] Accurate and reliable quantification of this compound is crucial for pharmacokinetic studies, therapeutic drug monitoring, and drug development. This application note describes a detailed, validated stereoselective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of this compound enantiomers in human plasma.

Principle

This method utilizes a protein precipitation extraction technique for sample preparation, followed by chromatographic separation on a chiral stationary phase. Detection and quantification are achieved using a triple quadrupole mass spectrometer operating in positive ion electrospray ionization (ESI) mode with multiple reaction monitoring (MRM). Deuterated internal standards are used to ensure accuracy and precision.

Experimental Protocols

1. Materials and Reagents

  • This compound reference standards ((1S,2S)-threohydrobupropion and (1R,2R)-threohydrobupropion)

  • This compound-d9 internal standard

  • Human plasma (K2-EDTA)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Ammonium (B1175870) formate

  • Formic acid

  • Trichloroacetic acid (20% aqueous solution)[5]

  • Water (deionized, 18 MΩ·cm)

2. Instrumentation

  • Liquid Chromatograph: Agilent 1200 series HPLC system or equivalent[6]

  • Mass Spectrometer: AB Sciex 5500 QTRAP or equivalent triple quadrupole mass spectrometer with an electrospray ionization source[7]

  • Chiral Column: α1-acid glycoprotein (B1211001) column or Lux 3 μ Cellulose-3 250×4.6 mm column[5][7]

3. Standard Solutions Preparation

  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of each this compound enantiomer and the deuterated internal standard in methanol.

  • Working Standard Solutions: Prepare serial dilutions of the stock solutions in methanol:water (50:50, v/v) to create working standard solutions for calibration curves and quality control samples.

  • Internal Standard Working Solution: Prepare a working solution of this compound-d9 at a concentration of 500 ng/mL in methanol:water (50:50, v/v).[5]

4. Sample Preparation

  • Thaw plasma samples, calibration standards, and quality control samples at room temperature.

  • Vortex each sample to ensure homogeneity.

  • To 200 µL of plasma in a 1.5 mL microcentrifuge tube, add 10 µL of the internal standard working solution (500 ng/mL).[5]

  • Add 40 µL of 20% aqueous trichloroacetic acid to precipitate proteins.[5]

  • Vortex the mixture for 5 minutes.[5]

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and inject a portion into the LC-MS/MS system.

5. LC-MS/MS Conditions

Liquid Chromatography:

ParameterValue
Column α1-acid glycoprotein column[5]
Mobile Phase A 20 mM aqueous ammonium formate, pH 5.0[5]
Mobile Phase B Methanol[5]
Flow Rate 0.22 mL/min[5]
Gradient 10% B for 0.5 min, linear gradient to 20% B until 1 min, hold at 20% B until 5 min, linear gradient to 50% B until 8 min, re-equilibrate to initial conditions until 12 min.[5]
Column Temperature Ambient
Autosampler Temp. 4°C[5]
Injection Volume 10 µL

Mass Spectrometry:

ParameterValue
Ionization Mode Positive Electrospray Ionization (ESI+)
MRM Transitions This compound: m/z 242 → [product ion], this compound-d9: m/z 251 → [product ion]
Ion Source Temp. 550°C
IonSpray Voltage 5500 V
Curtain Gas 30 psi
Collision Gas Medium

Note: Specific product ions for MRM transitions need to be optimized for the instrument used. For this compound, a common protonated precursor ion is m/z 242.[6]

Method Validation

The analytical method was validated according to the US FDA and European Medicines Agency (EMA) guidelines for bioanalytical method validation.[8][9]

1. Linearity and Range

The calibration curve was linear over the concentration range of 1 to 1000 ng/mL for each this compound enantiomer. The coefficient of determination (r²) was consistently ≥0.994.[5]

2. Accuracy and Precision

The intra- and inter-assay precision and accuracy were evaluated at four quality control (QC) levels: lower limit of quantification (LLOQ), low QC, medium QC, and high QC. The precision (%CV) and accuracy (%RE) were within ±15% for all QC levels, and within ±20% for the LLOQ.[5][10]

Table 1: Summary of Accuracy and Precision Data

AnalyteQC Level (ng/mL)Intra-assay Precision (%CV)Intra-assay Accuracy (%RE)Inter-assay Precision (%CV)Inter-assay Accuracy (%RE)
(1S,2S)-threohydrobupropion1 (LLOQ)< 12%± 12%< 12%± 12%
3 (Low)< 10%± 10%< 10%± 10%
100 (Mid)< 8%± 8%< 8%± 8%
800 (High)< 7%± 7%< 7%± 7%
(1R,2R)-threohydrobupropion1 (LLOQ)< 12%± 12%< 12%± 12%
3 (Low)< 10%± 10%< 10%± 10%
100 (Mid)< 8%± 8%< 8%± 8%
800 (High)< 7%± 7%< 7%± 7%

Data presented is representative of typical validation results.[5]

3. Lower Limit of Quantification (LLOQ)

The LLOQ for each this compound enantiomer was established at 1 ng/mL, with a signal-to-noise ratio of at least 10.[5][10]

4. Stability

The stability of this compound enantiomers was assessed under various conditions. The analytes were found to be stable in human plasma for at least 6 hours at room temperature, after three freeze-thaw cycles from -80°C to room temperature, and for at least 30 days when stored at -80°C.[5] Processed samples were stable in the autosampler at 4°C for at least 24 hours.[5]

Visualizations

AssayWorkflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (200 µL) is Add Internal Standard (10 µL) plasma->is ppt Add Protein Precipitation Agent (40 µL 20% TCA) is->ppt vortex1 Vortex (5 min) ppt->vortex1 centrifuge Centrifuge (14,000 rpm, 10 min, 4°C) vortex1->centrifuge supernatant Transfer Supernatant centrifuge->supernatant injection Inject into LC-MS/MS supernatant->injection separation Chiral Chromatographic Separation injection->separation detection Mass Spectrometric Detection (MRM) separation->detection integration Peak Integration detection->integration calibration Calibration Curve Generation integration->calibration quantification Quantification of this compound calibration->quantification

Caption: Experimental workflow for the LC-MS/MS analysis of this compound.

BupropionMetabolism Bupropion Bupropion Hydroxybupropion Hydroxybupropion Bupropion->Hydroxybupropion CYP2B6 Erythrohydrobupropion Erythrohydrobupropion Bupropion->Erythrohydrobupropion Carbonyl Reductases Threodihydrobupropion This compound Bupropion->Threodihydrobupropion Carbonyl Reductases (e.g., 11β-HSD1) Glucuronides Glucuronide Conjugates Hydroxybupropion->Glucuronides UGTs Erythrohydrobupropion->Glucuronides UGTs Threodihydrobupropion->Glucuronides UGTs (e.g., UGT1A9)

References

Application Notes and Protocols for LC-MS/MS Analysis of Threo-dihydrobupropion

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of threo-dihydrobupropion in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The methodologies outlined are based on validated, stereoselective assays and are intended to guide researchers in developing and implementing robust analytical methods for pharmacokinetic and drug metabolism studies.

Introduction

Bupropion (B1668061) is an antidepressant and smoking cessation aid that is extensively metabolized in humans to three major active metabolites: hydroxybupropion, erythrohydrobupropion, and this compound.[1][2] These metabolites exist as enantiomeric or diastereomeric pairs, and their plasma concentrations often exceed that of the parent drug.[1][3] this compound, in particular, reaches high plasma concentrations and is thought to contribute significantly to the pharmacological effects of bupropion.[3] Therefore, accurate and sensitive quantification of this compound enantiomers is crucial for understanding the complete pharmacokinetic and pharmacodynamic profile of bupropion. This application note details the parameters for a stereoselective LC-MS/MS method for this purpose.

Experimental Protocols

Sample Preparation

Two primary methods for plasma sample preparation have been successfully employed: protein precipitation and solid-phase extraction (SPE).

Protocol 1: Protein Precipitation [1]

This high-throughput method is suitable for a large number of samples.

  • Thaw frozen human plasma samples at room temperature and vortex to ensure homogeneity.

  • Transfer 200 µL of plasma to a 1.0 mL 96-well deep-well plate.

  • Add 10 µL of a freshly prepared internal standard aqueous solution. A suitable internal standard is threohydrobupropion-d9.

  • Add 40 µL of 20% aqueous trichloroacetic acid to precipitate proteins.

  • Shake the plate for 5 minutes.

  • Centrifuge the plate at 6,100 x g at 4°C for 15 minutes.

  • Transfer 100 µL of the supernatant to a new 96-well plate.

  • Add 10 µL of a 3M aqueous ammonium (B1175870) formate (B1220265) solution (pH 6.9) to the supernatant.

  • The sample is now ready for injection into the LC-MS/MS system.

Protocol 2: Solid-Phase Extraction (SPE) [2]

This method provides a cleaner extract, potentially reducing matrix effects.

  • Spike 95 µL of blank human K2EDTA plasma with 5 µL of working standard/QC solution.

  • Add 25 µL of the internal standard working solution (e.g., bupropion-d9 and hydroxybupropion-d6).

  • Add 200 µL of 1% (v/v) formic acid in water.

  • Condition an Oasis HLB SPE cartridge (30mg/1cc) with 1 mL of methanol (B129727) followed by 1 mL of water.

  • Load the entire sample mixture onto the SPE cartridge.

  • Wash the cartridge with 1 mL of water.

  • Elute the analytes with two aliquots of 250 µL of methanol.

  • Evaporate the combined eluate to dryness under a stream of nitrogen.

  • Reconstitute the dried residue in 100 µL of the initial mobile phase.

  • Inject a 10 µL aliquot into the LC-MS/MS system.

Liquid Chromatography

The chromatographic separation is critical for resolving the stereoisomers of bupropion and its metabolites.

ParameterMethod 1[1]Method 2[3]Method 3[2]
HPLC System Shimadzu HPLC systemAgilent 1290 series HPLCNot Specified
Column Not specified for this compoundLux 3µ Cellulose-3 (250 x 4.6 mm)Acquity BEH phenyl (100 x 2.1 mm, 1.7 µ)
Mobile Phase A 20 mM aqueous ammonium formate, pH 5.0Methanol:Acetonitrile:5mM Ammonium Bicarbonate + 0.1% Ammonium Hydroxide (25:15:60, v/v/v)58% aqueous ammonia (B1221849) (0.06%, v/v)
Mobile Phase B MethanolMethanol:Acetonitrile:5mM Ammonium Bicarbonate + 0.1% Ammonium Hydroxide (60:30:10, v/v/v)42% Methanol
Flow Rate 0.22 mL/min400 µL/min0.5 mL/min
Gradient 10% B for 0.5 min, linear to 20% B until 1 min, hold at 20% B until 5 min, linear to 50% B until 8 min, re-equilibrateStart at 100% A for 6 min, linear decrease to 95% A from 6-12 minIsocratic
Column Temp. Ambient40°CNot Specified
Autosampler Temp. 4°CNot SpecifiedNot Specified
Injection Volume Not Specified10 µLNot Specified
Mass Spectrometry

The mass spectrometer is operated in positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM) for quantification.

ParameterMethod 1 (AB Sciex 3200/4000/6500)[1]Method 2 (ABSciex 5500 QTRAP)[3]
Ion Source Turbo Spray Ion Source (ESI+)Electrospray Ionization (ESI+)
Ion Spray Voltage 5000 V5500 V
Source Temp. 650°CInterface heater on
Curtain Gas 30 psig10
Ion Source Gas 1 40 psig25
Ion Source Gas 2 40 psig25
Collision Gas Not specifiedMedium
Dwell Time 500 msec200 msec

MRM Transitions and Compound-Specific Parameters:

AnalyteQ1 (m/z)Q3 (m/z)Declustering Potential (DP)Entrance Potential (EP)Collision Energy (CE)Collision Cell Exit Potential (CXP)
This compound 242.2186.2Not SpecifiedNot SpecifiedNot SpecifiedNot Specified
(1S,2S)-threohydrobupropion Not SpecifiedNot Specified81 V10 V21 V10 V
(1R,2R)-threohydrobupropion Not SpecifiedNot Specified81 V10 V21 V10 V
Threo A / Threo B 241.9116.0Not SpecifiedNot SpecifiedNot SpecifiedNot Specified
Threohydrobupropion-d9 251.2195.2Not SpecifiedNot SpecifiedNot SpecifiedNot Specified

Note: The specific enantiomers "Threo A" and "Threo B" are designated based on their elution order as synthetic standards for individual enantiomers are not always commercially available.[4]

Data Presentation

Calibration and Quality Control

A summary of calibration curve ranges and quality control sample concentrations from a validated method is presented below.[3]

AnalyteCalibration Curve Range (ng/mL)Low QC (ng/mL)Medium QC (ng/mL)High QC (ng/mL)LLOQ (ng/mL)
Threo A / Threo B 0.15 - 1500.5151000.15
Method Validation Summary

The described methods have been validated according to regulatory guidelines, demonstrating acceptable accuracy, precision, and stability.

ParameterResult
Intra-day Precision (%CV) 3.4% to 15.4%[3]
Inter-day Precision (%CV) 6.1% to 19.9%[3]
Intra-day Accuracy (%Bias) 80.6% to 97.8%[3]
Inter-day Accuracy (%Bias) 88.5% to 99.9%[3]
Extraction Efficiency ≥70%[3][5]
Analyte Stability Stable for over 48 hours at ambient temperature[3]

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the LC-MS/MS analysis of this compound.

Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample Spike Spike with Internal Standard Plasma->Spike Precipitate Protein Precipitation (e.g., Trichloroacetic Acid) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Inject Inject into LC System Supernatant->Inject Separate Chromatographic Separation (Chiral Column) Inject->Separate Ionize Electrospray Ionization (ESI+) Separate->Ionize Detect Tandem Mass Spectrometry (MRM Mode) Ionize->Detect Integrate Peak Integration Detect->Integrate Calibrate Calibration Curve Generation Integrate->Calibrate Quantify Quantification Calibrate->Quantify

Caption: LC-MS/MS workflow for this compound analysis.

References

Application Note: Enantioselective Separation of threo-dihydrobupropion Using an α1-Acid Glycoprotein Chiral Stationary Phase

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol and application guide for the enantioselective separation of threo-dihydrobupropion, a primary metabolite of bupropion (B1668061), using a chiral stationary phase (CSP) based on α1-acid glycoprotein (B1211001) (AGP).

Introduction

Bupropion is a widely prescribed antidepressant and smoking cessation aid that is metabolized in the body to several active metabolites, including this compound.[1][2] The reduction of bupropion's carbonyl group creates an additional chiral center, resulting in the formation of diastereomers (threo- and erythro-dihydrobupropion), each of which exists as a pair of enantiomers.[2] These stereoisomers can exhibit different pharmacological and toxicological profiles, making their separation and quantification essential for comprehensive pharmacokinetic and pharmacodynamic studies.[3]

Chiral stationary phases (CSPs) based on immobilized proteins are powerful tools for the direct enantioselective separation of drugs and metabolites by high-performance liquid chromatography (HPLC).[3][4] The CHIRAL-AGP column, which utilizes α1-acid glycoprotein as the chiral selector, is particularly well-suited for resolving a broad range of compounds, including basic drugs like this compound.[5][6] The separation mechanism on an AGP phase is complex, involving a combination of ionic, hydrophobic, and hydrogen bonding interactions between the analyte and the protein stationary phase.[5] Method development often involves optimizing the mobile phase pH, buffer concentration, and the type and concentration of organic modifier to achieve the desired retention and enantioselectivity.[5][7][8]

This application note presents a starting protocol for the separation of this compound enantiomers on a CHIRAL-AGP column, based on the established principles of this stationary phase.

Experimental Workflow

The general workflow for developing and running the chiral separation method is outlined below.

G cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing p1 Mobile Phase Preparation p2 Sample Preparation (Analyte in Mobile Phase) p1->p2 h1 Column Equilibration p2->h1 h2 System Suitability Test h1->h2 h3 Sample Injection h2->h3 h4 Data Acquisition h3->h4 d1 Peak Integration h4->d1 d2 Calculate Resolution (Rs) & Separation Factor (α) d1->d2 d3 Quantification d2->d3

Caption: High-level workflow for chiral HPLC method development and analysis.

Proposed HPLC Method Protocol

This protocol provides a robust starting point for the separation of this compound enantiomers. Further optimization may be required to achieve baseline separation depending on the specific column and HPLC system used.

3.1. Materials and Equipment

  • HPLC System: Agilent 1200/1290 series, Waters Alliance, or equivalent, equipped with a UV detector.

  • Chiral Column: CHIRAL-AGP, 100 mm x 4.0 mm, 5 µm (e.g., from ChromTech or equivalent vendor).

  • Chemicals: Acetonitrile (HPLC grade), 2-Propanol (IPA, HPLC grade), Sodium Phosphate (B84403) Monobasic, Sodium Phosphate Dibasic, o-Phosphoric Acid.

  • Sample: this compound standard, dissolved in mobile phase at ~0.5 mg/mL.

3.2. Mobile Phase Preparation (10 mM Sodium Phosphate Buffer, pH 6.0)

  • Prepare a 10 mM sodium phosphate buffer solution by dissolving the appropriate amounts of sodium phosphate monobasic and dibasic in HPLC-grade water.

  • Adjust the pH of the buffer to 6.0 using dilute o-phosphoric acid or sodium hydroxide. The pH is a critical parameter as it influences the ionization state of both the analyte and the AGP stationary phase.[5][7]

  • The final mobile phase consists of a mixture of the prepared buffer and an organic modifier. A good starting point is 90:10 (v/v) 10 mM Sodium Phosphate Buffer (pH 6.0) / 2-Propanol .

  • Filter the final mobile phase through a 0.22 µm membrane filter and degas thoroughly before use.

3.3. Chromatographic Conditions

  • Mobile Phase: 90% 10 mM Sodium Phosphate Buffer (pH 6.0) / 10% 2-Propanol

  • Flow Rate: 0.9 mL/min

  • Column Temperature: 25°C

  • Detection: UV at 210 nm

  • Injection Volume: 10 µL

  • Run Time: 20 minutes

3.4. System Procedure

  • Install the CHIRAL-AGP column onto the HPLC system.

  • Equilibrate the column with the mobile phase at the specified flow rate for at least 30-45 minutes, or until a stable baseline is achieved.

  • Perform a blank injection (mobile phase) to ensure the baseline is free of interfering peaks.

  • Inject the this compound standard solution.

  • Acquire data for the specified run time.

  • After analysis, flush the column with a solution of 50:50 water/acetonitrile and store according to the manufacturer's instructions.

Expected Results & Data

Upon injection, the two enantiomers of this compound are expected to be resolved. The retention and separation are governed by stereoselective interactions with the AGP stationary phase. This compound, as a basic amine, is expected to interact strongly via ionic binding with the negatively charged AGP surface (AGP has an isoelectric point of ~2.7).[5]

Table 1: Example Chromatographic Results for this compound Separation

ParameterEnantiomer 1Enantiomer 2
Retention Time (tʀ) [min]~8.5~10.2
Tailing Factor (Tf)1.21.3
Separation Metrics Value
Separation Factor (α)1.25
Resolution (Rs)>1.8

Note: The data presented are hypothetical and represent a typical successful separation on an AGP column. Actual retention times and resolution may vary.

Chiral Recognition Mechanism

The enantioselectivity of the AGP stationary phase arises from the distinct three-dimensional structure of the protein, which creates chiral binding pockets. The differential binding affinity for the two enantiomers of this compound is a result of a combination of forces.

G cluster_csp CHIRAL-AGP Stationary Phase cluster_interactions csp Binding Site i1 i2 i3 E1 (+)-Enantiomer E1->i1 Ionic E1->i2 Hydrophobic E1->i3 H-Bond lab Stronger 3-Point Interaction (Higher Retention) E2 (-)-Enantiomer E2->i1 Ionic E2->i2 Hydrophobic E2->i3 Steric Hindrance lab2 Weaker Interaction (Lower Retention)

Caption: Conceptual model of enantiomer recognition on an AGP stationary phase.

One enantiomer can establish a more stable, multi-point interaction (e.g., a combination of ionic, hydrophobic, and hydrogen bonds) with the binding site, leading to a longer retention time. The other enantiomer, due to its different spatial arrangement, may experience steric hindrance or be unable to form all optimal interactions simultaneously, resulting in weaker binding and earlier elution.

References

Application Notes and Protocols for the Isolation of Threo-dihydrobupropion from Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the isolation and quantification of threo-dihydrobupropion, an active metabolite of bupropion (B1668061), from various biological matrices. The methodologies described are based on established liquid-liquid extraction (LLE) and solid-phase extraction (SPE) techniques, followed by analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Metabolic Pathway of Bupropion to this compound

Bupropion is extensively metabolized in the body. One of the key metabolic pathways involves the reduction of the carbonyl group of bupropion to form the amino alcohol metabolite, this compound. This reaction is primarily catalyzed by the enzyme 11β-hydroxysteroid dehydrogenase 1 (11β-HSD1).[1][2][3] Other carbonyl reductases may also be involved.[1][4]

Bupropion Bupropion Threo_dihydrobupropion This compound Bupropion->Threo_dihydrobupropion Carbonyl Reduction HSD11B1 11β-HSD1 HSD11B1->Bupropion

Caption: Metabolic conversion of bupropion to this compound.

Experimental Protocols

This section details the procedures for isolating this compound from plasma/serum and urine samples.

Protocol 1: Liquid-Liquid Extraction (LLE) from Human Plasma/Serum

This protocol is adapted from a validated stereoselective LC-MS/MS method for the quantification of bupropion and its metabolites.[5][6][7]

1. Reagent Preparation:

  • Internal Standard (IS) Solution: Prepare a stock solution of a suitable internal standard (e.g., acetaminophen) in methanol (B129727) at a concentration of 1 mg/mL. Further dilute to a working concentration in methanol.

  • Extraction Solvent: Ethyl acetate (B1210297) is a commonly used solvent.[8][9]

2. Sample Pretreatment:

  • Thaw frozen plasma or serum samples at room temperature.

  • Vortex the samples to ensure homogeneity.

3. Extraction Procedure:

  • Pipette 50 µL of the plasma/serum sample into a clean polypropylene (B1209903) tube.[1][4][5][6]

  • Add the internal standard solution to each sample.

  • Add the extraction solvent (e.g., 1 mL of ethyl acetate).

  • Vortex the mixture for 1-2 minutes to ensure thorough mixing.

  • Centrifuge the samples at approximately 4000 x g for 10 minutes to separate the organic and aqueous layers.

  • Carefully transfer the upper organic layer to a new clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in a suitable mobile phase (e.g., 100 µL of methanol:water, 50:50 v/v) for LC-MS/MS analysis.

Protocol 2: Solid-Phase Extraction (SPE) from Human Urine

This protocol is a general procedure for SPE of drug metabolites from urine and can be adapted for this compound.[10][11] For conjugated metabolites, a deconjugation step is required.[10][12]

1. Reagent Preparation:

  • β-glucuronidase solution: For the analysis of glucuronidated metabolites, prepare a solution of β-glucuronidase in a suitable buffer (e.g., 0.1 M sodium acetate, pH 5.0).[12]

  • SPE Conditioning Solvents: Methanol and deionized water.

  • Washing Solution: e.g., 5% methanol in water.

  • Elution Solvent: e.g., Methanol or a mixture of methanol and ammonium (B1175870) hydroxide.[10]

2. Sample Pretreatment (with Deconjugation):

  • To 1 mL of urine, add 1 mL of β-glucuronidase solution.

  • Incubate the mixture overnight at 37°C.[12]

  • Acidify the hydrolyzed urine sample with a small volume of acid (e.g., formic acid).[10]

3. Extraction Procedure:

  • Conditioning: Condition a suitable SPE cartridge (e.g., Oasis MCX) with 1 mL of methanol followed by 1 mL of deionized water.[10][11]

  • Loading: Load the pretreated urine sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of the washing solution to remove interfering substances.

  • Elution: Elute the analyte of interest with 1 mL of the elution solvent.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute the residue in the mobile phase for LC-MS/MS analysis.

Quantitative Data Summary

The following table summarizes the quantitative data from a validated stereoselective LC-MS/MS method for the analysis of this compound enantiomers in human plasma.[5][6] The enantiomers are denoted as Threo A and Threo B based on their elution order.[1][4]

ParameterThis compound AThis compound B
Limit of Quantification (LOQ) 0.15 ng/mL0.15 ng/mL
Linearity Range 0.15 - 150 ng/mL0.15 - 150 ng/mL
Intra-day Precision (%CV) 3.4 - 15.4%3.4 - 15.4%
Inter-day Precision (%CV) 6.1 - 19.9%6.1 - 19.9%
Intra-day Accuracy (%Recovery) 80.6 - 97.8%80.6 - 97.8%
Inter-day Accuracy (%Recovery) 88.5 - 99.9%88.5 - 99.9%
Extraction Efficiency ≥70%≥70%
Stability (48h at RT) <9.8% variability<9.8% variability

Experimental Workflow

The following diagram illustrates the general workflow for the isolation and analysis of this compound from biological samples.

cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample_Collection Biological Sample Collection (Plasma, Urine, etc.) Pretreatment Sample Pretreatment (Thawing, Vortexing, Deconjugation) Sample_Collection->Pretreatment Extraction Extraction (LLE or SPE) Pretreatment->Extraction LC_MSMS LC-MS/MS Analysis Extraction->LC_MSMS Data_Processing Data Processing and Quantification LC_MSMS->Data_Processing

Caption: General workflow for this compound analysis.

References

Application Notes and Protocols for the Use of Threo-dihydrobupropion in Preclinical Depression Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Threo-dihydrobupropion, an active metabolite of the atypical antidepressant bupropion (B1668061), has been identified as a contributor to the overall therapeutic effect of the parent drug.[1][2] Unlike selective serotonin (B10506) reuptake inhibitors (SSRIs), bupropion and its metabolites primarily act as norepinephrine-dopamine reuptake inhibitors (NDRIs).[3] Understanding the preclinical antidepressant-like profile of this compound is crucial for the development of novel therapeutics with potentially improved efficacy and side-effect profiles. These application notes provide a summary of the available preclinical data and detailed protocols for evaluating the antidepressant-like effects of this compound in established rodent models of depression.

Data Presentation

The following tables summarize the quantitative data from preclinical studies investigating the effects of this compound in mouse models of depression.

Table 1: Effect of this compound (BW 494U) on Immobility Time in the Mouse Forced Swim Test (Behavioral Despair Test)

Treatment GroupDose (mg/kg, i.p.)NMean Immobility Time (s) ± SEM% Decrease vs. Control
Control (Vehicle)-10185 ± 10.2-
This compound1010160 ± 9.513.5%
This compound2510125 ± 8.8*32.4%
This compound5010110 ± 7.5**40.5%

*p<0.05, **p<0.01 compared to vehicle control. Data are hypothetical and presented for illustrative purposes based on qualitative descriptions from available literature.[1]

Table 2: Effect of this compound (BW 494U) on Spontaneous Motor Activity in Mice

Treatment GroupDose (mg/kg, i.p.)NMean Activity Counts / 30 min ± SEM% Change vs. Control
Control (Vehicle)-10450 ± 25.5-
This compound1010475 ± 28.1+5.6%
This compound2510510 ± 30.2+13.3%
This compound5010530 ± 33.7*+17.8%

*p<0.05 compared to vehicle control. Data are hypothetical and presented for illustrative purposes based on qualitative descriptions from available literature.[1]

Experimental Protocols

Detailed methodologies for key preclinical depression models are provided below. These protocols are based on standard procedures and should be adapted based on specific experimental goals and institutional guidelines.

Forced Swim Test (FST) Protocol

The Forced Swim Test (FST), also known as the behavioral despair test, is a widely used rodent behavioral test to screen for antidepressant drugs.[4] The test is based on the observation that animals placed in an inescapable cylinder of water will eventually cease escape-oriented behaviors and become immobile. Antidepressant treatments reduce the duration of this immobility.

Materials:

  • This compound hydrochloride

  • Vehicle (e.g., sterile saline or 0.5% methylcellulose)

  • Male CD-1 mice (20-25 g)

  • Plexiglas cylinders (25 cm tall, 10 cm in diameter)

  • Water bath to maintain water temperature at 23-25°C

  • Video recording equipment and analysis software (optional, but recommended for unbiased scoring)

  • Stopwatches

Procedure:

  • Acclimation: Allow mice to acclimate to the testing room for at least 1 hour before the experiment.

  • Drug Administration: Administer this compound or vehicle via intraperitoneal (i.p.) injection 30-60 minutes before the test.

  • Test Session:

    • Fill the cylinders with 15 cm of water at 23-25°C. The water depth should be sufficient to prevent the mice from touching the bottom with their tails or paws.

    • Gently place each mouse into its respective cylinder.

    • The test duration is 6 minutes.[5]

    • Record the duration of immobility during the last 4 minutes of the test.[5] Immobility is defined as the cessation of struggling and remaining floating motionless in the water, making only those movements necessary to keep its head above water.

  • Data Analysis: Calculate the mean immobility time for each treatment group. Analyze the data using an appropriate statistical test (e.g., one-way ANOVA followed by a post-hoc test) to determine significant differences between groups.

Tail Suspension Test (TST) Protocol

The Tail Suspension Test (TST) is another common behavioral assay for screening antidepressant-like activity. The test is based on the principle that mice subjected to the short-term, inescapable stress of being suspended by their tail will develop an immobile posture.

Materials:

  • This compound hydrochloride

  • Vehicle

  • Male CD-1 mice (20-25 g)

  • A horizontal bar or rod for suspension

  • Adhesive tape

  • Video recording equipment and analysis software (optional)

  • Stopwatches

Procedure:

  • Acclimation: Acclimate mice to the testing room for at least 1 hour.

  • Drug Administration: Administer this compound or vehicle (i.p.) 30-60 minutes prior to the test.

  • Test Session:

    • Securely attach a piece of adhesive tape to the tail of the mouse, approximately 1-2 cm from the tip.

    • Suspend the mouse by its tail from the horizontal bar. The mouse should be positioned so that it cannot reach any surfaces.

    • The test duration is 6 minutes.

    • Record the total time the mouse remains immobile. Immobility is defined as the absence of any limb or body movements, except for those caused by respiration.

  • Data Analysis: Calculate the mean immobility time for each treatment group and perform statistical analysis (e.g., one-way ANOVA).

Chronic Unpredictable Stress (CUS) Protocol

The Chronic Unpredictable Stress (CUS) model is a more translationally relevant model of depression that exposes animals to a series of mild, unpredictable stressors over a prolonged period, leading to a state resembling anhedonia and other depressive-like behaviors.

Materials:

  • This compound hydrochloride

  • Vehicle

  • Male C57BL/6 mice (8-10 weeks old)

  • Stressor equipment (e.g., tilted cages, wet bedding, light/dark cycle reversal, restraint tubes)

  • Sucrose (B13894) solution (1%) and water bottles

Procedure:

  • Baseline Sucrose Preference Test:

    • For 48 hours, habituate mice to two bottles, one containing water and the other a 1% sucrose solution.

    • For the next 24 hours, deprive the mice of water and food.

    • Following deprivation, present the mice with pre-weighed bottles of water and 1% sucrose solution for 1 hour.

    • Measure the consumption of each liquid and calculate the sucrose preference as: (sucrose intake / (sucrose intake + water intake)) x 100.

  • CUS Paradigm (4-6 weeks):

    • Expose mice to a series of different, mild stressors daily in an unpredictable manner. Examples of stressors include:

      • Tilted cage (45°) for several hours.

      • Wet bedding for several hours.

      • Reversal of the light/dark cycle.

      • Confinement in a small tube for a period.

      • Food and water deprivation for a period.

    • The control group should be handled daily but not exposed to stressors.

  • Drug Administration: Begin administration of this compound or vehicle daily during the final 2-3 weeks of the CUS paradigm.

  • Behavioral Testing: After the CUS period, conduct behavioral tests such as the Sucrose Preference Test (to assess anhedonia), Forced Swim Test, and Tail Suspension Test to evaluate the antidepressant-like effects of the treatment.

Visualizations

Signaling Pathway of this compound

cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron DA Dopamine DA_cleft Dopamine DA->DA_cleft Release NE Norepinephrine NE_cleft Norepinephrine NE->NE_cleft Release DAT Dopamine Transporter (DAT) NET Norepinephrine Transporter (NET) DA_cleft->DAT Reuptake DA_R Dopamine Receptors DA_cleft->DA_R Binding NE_cleft->NET Reuptake NE_R Norepinephrine Receptors NE_cleft->NE_R Binding Threo This compound Threo->DAT Inhibition Threo->NET Inhibition Signal Downstream Signaling DA_R->Signal NE_R->Signal [Antidepressant\nEffects] [Antidepressant Effects] Signal->[Antidepressant\nEffects] cluster_setup Experimental Setup cluster_acute Acute Models cluster_chronic Chronic Model A Animal Acclimation (e.g., 1 week) B Random Assignment to Treatment Groups A->B C Drug Administration (this compound or Vehicle) B->C F Chronic Unpredictable Stress (4-6 weeks) B->F D Forced Swim Test (FST) C->D E Tail Suspension Test (TST) C->E I Data Analysis and Interpretation D->I E->I G Concurrent Drug Administration (Final 2-3 weeks) F->G H Behavioral Readouts (Sucrose Preference, FST, TST) G->H H->I

References

Application Notes and Protocols for Cell-Based Assays of Threo-dihydrobupropion Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Threo-dihydrobupropion is a primary and active metabolite of the antidepressant bupropion (B1668061), a norepinephrine-dopamine reuptake inhibitor (NDRI).[1][2][3] The pharmacological activity of its metabolites, including this compound, contributes significantly to its therapeutic effects.[2][4] this compound itself acts as an inhibitor of the norepinephrine (B1679862) transporter (NET) and the dopamine (B1211576) transporter (DAT), prolonging the action of these neurotransmitters in the synaptic cleft.[2][3] These application notes provide detailed protocols for cell-based assays to determine the in vitro potency of this compound as a norepinephrine and dopamine reuptake inhibitor.

Principle of the Assays

The most common cell-based assays for evaluating the activity of this compound involve the use of mammalian cell lines engineered to express the human norepinephrine transporter (hNET) or the human dopamine transporter (hDAT).[5][6] These assays measure the ability of the compound to inhibit the uptake of a labeled substrate (either radioactive or fluorescent) into the cells. A reduction in the accumulation of the labeled substrate in the presence of this compound indicates inhibitory activity. The concentration-dependent inhibition can be used to determine the half-maximal inhibitory concentration (IC50), a key measure of the compound's potency.

Data Presentation

Table 1: Inhibitory Activity of this compound on Monoamine Transporters

TransporterSpeciesIC50 (μM)Reference
Norepinephrine Transporter (NET)Rat16[2]
Dopamine Transporter (DAT)Rat47[2]
Serotonin Transporter (SERT)Rat67[2]

Note: The provided IC50 values are for rat transporters and may differ from human transporters. Further studies are required to determine the precise potency on human transporters.

Experimental Protocols

Norepinephrine Reuptake Inhibition Assay in hNET-Expressing Cells

This protocol is adapted from established methods for assessing norepinephrine reuptake inhibition.[5][7]

Materials:

  • HEK293 cells stably expressing hNET (or other suitable cell lines like SK-N-BE(2)C which endogenously express NET)[5]

  • Cell culture medium (e.g., DMEM with 10% FBS, penicillin/streptomycin)

  • Poly-D-lysine or Poly-L-lysine coated 96-well plates

  • Krebs-Ringer-HEPES (KRH) buffer (pH 7.4)

  • [³H]-Norepinephrine (or a fluorescent norepinephrine analog)

  • This compound

  • Reference NET inhibitor (e.g., Desipramine)

  • Scintillation fluid and a scintillation counter (for radiolabeled assays) or a fluorescence plate reader

Procedure:

  • Cell Plating: Seed the hNET-expressing cells onto a 96-well plate at a density of 4 x 10⁴ to 8 x 10⁴ cells per well. Allow the cells to attach and grow for 18-24 hours.

  • Compound Preparation: Prepare serial dilutions of this compound and the reference inhibitor in KRH buffer.

  • Assay Initiation:

    • Wash the cells twice with KRH buffer.

    • Add 50 µL of the diluted this compound or reference inhibitor to the appropriate wells.

    • Include wells with buffer only as a control for uninhibited uptake and wells with a high concentration of a known inhibitor for non-specific uptake.

    • Pre-incubate the plate at 37°C for 10-20 minutes.

  • Substrate Addition: Add 50 µL of KRH buffer containing [³H]-Norepinephrine (final concentration typically at or below the Km for the transporter) to all wells.

  • Incubation: Incubate the plate at 37°C for 10-15 minutes.

  • Termination of Uptake: Rapidly terminate the uptake by washing the cells three times with ice-cold KRH buffer.

  • Cell Lysis and Detection:

    • Lyse the cells with a suitable lysis buffer.

    • For radiolabeled assays, add scintillation fluid to each well and count the radioactivity using a scintillation counter.

    • For fluorescent assays, measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths.

  • Data Analysis: Calculate the percent inhibition for each concentration of this compound relative to the control wells. Plot the percent inhibition against the log concentration of the compound and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Dopamine Reuptake Inhibition Assay in hDAT-Expressing Cells

This protocol is based on established methods for assessing dopamine reuptake inhibition.[6]

Materials:

  • HEK293 cells stably expressing hDAT

  • Cell culture medium

  • Poly-D-lysine or Poly-L-lysine coated 96-well plates

  • Assay Buffer (e.g., Hanks' Balanced Salt Solution with 10 mM HEPES, pH 7.4)

  • [³H]-Dopamine (or a fluorescent dopamine analog)

  • This compound

  • Reference DAT inhibitor (e.g., GBR-12909)

  • Scintillation fluid and a scintillation counter or a fluorescence plate reader

Procedure:

  • Cell Plating: Seed the hDAT-expressing cells onto a 96-well plate at a density of 4 x 10⁴ to 8 x 10⁴ cells per well and culture for 18-24 hours.

  • Compound Preparation: Prepare serial dilutions of this compound and the reference inhibitor in the assay buffer.

  • Assay Initiation:

    • Wash the cells twice with the assay buffer.

    • Add 50 µL of the diluted this compound or reference inhibitor to the wells.

    • Include control wells for uninhibited and non-specific uptake.

    • Pre-incubate the plate at 37°C for 10-20 minutes.

  • Substrate Addition: Add 50 µL of assay buffer containing [³H]-Dopamine to all wells.

  • Incubation: Incubate at 37°C for 5-10 minutes.

  • Termination of Uptake: Stop the reaction by washing the cells three times with ice-cold assay buffer.

  • Cell Lysis and Detection: Lyse the cells and measure the radioactivity or fluorescence as described in the NET assay protocol.

  • Data Analysis: Determine the IC50 value for this compound on DAT by calculating the percent inhibition at each concentration and fitting the data to a dose-response curve.

Mandatory Visualizations

Signaling Pathway

Threo_dihydrobupropion_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Tyrosine Tyrosine L_DOPA L-DOPA Tyrosine->L_DOPA TH Dopamine Dopamine L_DOPA->Dopamine DDC Norepinephrine Norepinephrine Dopamine->Norepinephrine DBH VMAT2 VMAT2 Dopamine->VMAT2 Norepinephrine->VMAT2 Vesicle Synaptic Vesicle VMAT2->Vesicle DA_synapse Dopamine Vesicle->DA_synapse Exocytosis NE_synapse Norepinephrine Vesicle->NE_synapse Exocytosis DAT Dopamine Transporter (DAT) NET Norepinephrine Transporter (NET) DA_synapse->DAT Reuptake DA_receptor Dopamine Receptor DA_synapse->DA_receptor NE_synapse->NET Reuptake NE_receptor Norepinephrine Receptor NE_synapse->NE_receptor Threo_DHB This compound Threo_DHB->DAT Inhibition Threo_DHB->NET Inhibition Signal_DA Signal Transduction DA_receptor->Signal_DA Signal_NE Signal Transduction NE_receptor->Signal_NE

Caption: Mechanism of action of this compound.

Experimental Workflow

Cell_Based_Assay_Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_detection Detection and Analysis Cell_Culture Culture hNET/hDAT expressing cells Plate_Cells Seed cells into 96-well plates Cell_Culture->Plate_Cells Wash_1 Wash cells with buffer Plate_Cells->Wash_1 Prepare_Compounds Prepare serial dilutions of This compound Add_Compound Add compound dilutions to wells Prepare_Compounds->Add_Compound Wash_1->Add_Compound Pre_incubation Pre-incubate at 37°C Add_Compound->Pre_incubation Add_Substrate Add labeled substrate ([³H]-NE or [³H]-DA) Pre_incubation->Add_Substrate Incubation Incubate at 37°C Add_Substrate->Incubation Wash_2 Wash cells with cold buffer to terminate uptake Incubation->Wash_2 Lyse_Cells Lyse cells Wash_2->Lyse_Cells Measure_Signal Measure radioactivity or fluorescence Lyse_Cells->Measure_Signal Data_Analysis Calculate % inhibition and determine IC50 Measure_Signal->Data_Analysis

Caption: General workflow for cell-based reuptake inhibition assays.

References

Troubleshooting & Optimization

Technical Support Center: Stereoselective Analysis of Threo-dihydrobupropion

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the stereoselective analysis of threo-dihydrobupropion. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the stereoselective analysis of this compound?

The main challenges in the stereoselective analysis of this compound include:

  • Lack of Commercial Standards: Optically pure synthetic standards for the enantiomers of this compound are not commercially available. This complicates the absolute identification and quantification of individual enantiomers.[1]

  • Chromatographic Separation: Achieving baseline separation of all bupropion (B1668061) metabolites and their enantiomers, particularly threo- and erythro-dihydrobupropion, can be complex and requires a specialized chiral chromatography method.[2][3]

  • Potential for Chiral Inversion: Although not definitively proven for this compound during analysis, the possibility of chiral inversion of substrates or metabolites during incubation or sample processing is a consideration.[4]

  • Low Plasma Concentrations: Depending on the study, the concentration of individual enantiomers in biological matrices can be low, requiring a highly sensitive analytical method.

Q2: How are the enantiomers of this compound typically identified without pure standards?

Due to the absence of commercially available pure standards, the enantiomers of this compound are often designated based on their chromatographic elution order.[1] For example, they may be referred to as "Threo A" for the first eluting peak and "Threo B" for the second eluting peak.[1] Tentative structural configurations can be proposed based on in vitro metabolism studies with the parent drug's pure enantiomers.[1]

Q3: What type of analytical method is recommended for the stereoselective analysis of this compound?

A stereoselective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is highly recommended.[4][5] This technique offers the necessary selectivity and sensitivity to separate and quantify the enantiomers of bupropion and its metabolites, including this compound, in complex biological matrices like human plasma.[1][4]

Troubleshooting Guide

Issue 1: Poor chromatographic resolution of this compound enantiomers.

  • Possible Cause 1: Inappropriate Chiral Column.

    • Solution: Employ a chiral column specifically designed for enantiomeric separations. A Lux 3µ Cellulose-3 column (250×4.6 mm) has been shown to be effective.[4]

  • Possible Cause 2: Suboptimal Mobile Phase Composition.

    • Solution: Optimize the mobile phase gradient. A gradient elution with methanol, acetonitrile, ammonium (B1175870) bicarbonate, and ammonium hydroxide (B78521) has been successfully used.[4] The high percentage of organic solvent in the elution from solid-phase extraction can also negatively impact chromatographic separation, so ensure proper sample preparation.[3]

Issue 2: Low signal intensity or inability to reach the required Limit of Quantification (LOQ).

  • Possible Cause 1: Inefficient Extraction.

    • Solution: Utilize an efficient extraction method. Liquid-liquid extraction has demonstrated an extraction efficiency of 70% or greater for all analytes.[4] Solid-phase extraction has also been used, but care must be taken to avoid issues with subsequent chromatography.[3]

  • Possible Cause 2: Ion Suppression in Mass Spectrometry.

    • Solution: Ion suppression can be caused by various components in the sample matrix.[3] Ensure proper sample clean-up and consider using a deuterated internal standard to compensate for matrix effects. Acetaminophen has also been used as an internal standard.[4]

Issue 3: Inconsistent or non-reproducible quantitative results.

  • Possible Cause 1: Analyte Instability.

    • Solution: Assess the stability of the analytes under the experimental conditions. This compound has shown stability with less than 9.8% variability over 48 hours at ambient temperature in a non-extracted standard.[1][4] Evaluate stability in the biological matrix at different storage temperatures (e.g., bench-top, freeze-thaw cycles).

  • Possible Cause 2: Variability in Sample Preparation.

    • Solution: Standardize all steps of the sample preparation protocol. Ensure consistent timing, temperatures, and volumes. Develop and adhere to detailed Standard Operating Procedures (SOPs).[1]

Quantitative Data Summary

The following tables summarize key performance characteristics of a validated stereoselective LC-MS/MS method for this compound analysis.

Table 1: Method Validation Parameters

ParameterValueReference
Limit of Quantification (LOQ)0.15 ng/mL[4]
Extraction Efficiency≥70%[4]
Ambient Temperature Stability (48h)< 9.8% variability[1][4]

Table 2: Intra-day and Inter-day Precision and Accuracy

ParameterRangeReference
Intra-day Precision (%RSD)3.4% to 15.4%[4]
Intra-day Accuracy80.6% to 97.8%[4]
Inter-day Precision (%RSD)6.1% to 19.9%[4]
Inter-day Accuracy88.5% to 99.9%[4]

Experimental Protocols

Key Experiment: Stereoselective LC-MS/MS Analysis of this compound in Human Plasma

This protocol is based on a published method for the simultaneous quantification of bupropion and its metabolites.[4]

  • Sample Preparation (Liquid-Liquid Extraction):

    • Pipette 50 µL of human plasma into a microcentrifuge tube.

    • Add the internal standard (e.g., Acetaminophen).

    • Perform liquid-liquid extraction using an appropriate organic solvent.

    • Evaporate the organic layer to dryness.

    • Reconstitute the residue in the mobile phase.

  • Chromatographic Separation:

    • HPLC System: A standard high-performance liquid chromatography system.

    • Chiral Column: Lux 3µ Cellulose-3, 250×4.6 mm.[4]

    • Mobile Phase: A gradient elution of methanol, acetonitrile, ammonium bicarbonate, and ammonium hydroxide.[4]

    • Flow Rate: As optimized for the specific column and system.

    • Column Temperature: Controlled to ensure reproducibility.

  • Mass Spectrometric Detection:

    • Mass Spectrometer: A triple-quadrupole mass spectrometer (e.g., ABSciex 5500 QTRAP) equipped with an electrospray ionization (ESI) source in positive mode.[4]

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • Detection Mode: Multiple Reaction Monitoring (MRM) for specific precursor-to-product ion transitions for each analyte and the internal standard.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma 50 µL Human Plasma is Add Internal Standard plasma->is lle Liquid-Liquid Extraction is->lle evap Evaporate to Dryness lle->evap recon Reconstitute evap->recon hplc Chiral HPLC Separation recon->hplc ms Tandem Mass Spectrometry (ESI+, MRM) hplc->ms quant Quantification of This compound Enantiomers ms->quant

Caption: Workflow for the stereoselective analysis of this compound.

troubleshooting_logic start Poor Chromatographic Resolution cause1 Inappropriate Chiral Column? start->cause1 cause2 Suboptimal Mobile Phase? start->cause2 solution1 Use Recommended Chiral Column (e.g., Lux Cellulose-3) cause1->solution1 Yes solution2 Optimize Mobile Phase Gradient cause2->solution2 Yes

References

Technical Support Center: Chiral Separation of Threo-dihydrobupropion Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chiral separation of threo-dihydrobupropion enantiomers. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the enantioseparation of this compound. Here, you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for the chiral separation of this compound enantiomers?

The most common and successfully reported method is High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS/MS). A widely used stationary phase for this separation is a polysaccharide-based chiral stationary phase (CSP), specifically a cellulose-based column like the Lux 3 µm Cellulose-3.[1] The separation is typically achieved using a reverse-phase gradient elution with a mobile phase consisting of methanol, acetonitrile, and an aqueous buffer containing ammonium (B1175870) bicarbonate and ammonium hydroxide.[1]

Q2: Why is the separation of this compound enantiomers challenging?

The challenge in separating any enantiomeric pair, including this compound, lies in their identical physical and chemical properties in an achiral environment. Separation requires a chiral environment, such as a chiral stationary phase, that interacts differently with each enantiomer, leading to different retention times. Additionally, the lack of commercially available pure standards for the individual this compound enantiomers can complicate method development and peak identification.

Q3: What are the key parameters to optimize for improving the peak resolution of this compound enantiomers?

The key parameters to optimize for improving peak resolution are:

  • Chiral Stationary Phase (CSP): The choice of CSP is the most critical factor. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose (B160209), are highly effective for a broad range of chiral compounds, including this compound.

  • Mobile Phase Composition: The type and ratio of organic modifiers (e.g., methanol, acetonitrile) and the pH and concentration of aqueous buffers and additives significantly impact selectivity and resolution. For basic compounds like this compound, the addition of a basic additive to the mobile phase can improve peak shape and resolution.

  • Column Temperature: Temperature affects the thermodynamics of the chiral recognition process. Optimizing the column temperature can improve selectivity and efficiency. Lower temperatures often lead to better resolution but can also increase analysis time and backpressure.

  • Flow Rate: Lowering the flow rate can enhance resolution by allowing more time for the enantiomers to interact with the CSP. However, this will also increase the analysis time.

Troubleshooting Guide

This guide addresses common issues encountered during the chiral separation of this compound enantiomers.

Problem: Poor or No Separation of Enantiomers (Co-elution)

Possible Causes and Solutions:

Possible CauseRecommended Action
Inappropriate Chiral Stationary Phase (CSP) The selected CSP may not provide sufficient enantioselectivity. Screen different types of polysaccharide-based CSPs (e.g., cellulose vs. amylose derivatives with different functional groups).
Suboptimal Mobile Phase Composition The polarity and/or pH of the mobile phase may not be optimal. Systematically vary the ratio of organic modifiers (methanol and/or acetonitrile). Adjust the pH of the aqueous component of the mobile phase. For basic analytes like this compound, introduce or adjust the concentration of a basic additive (e.g., diethylamine, ammonium hydroxide).
Inappropriate Temperature The column temperature is not optimized. Systematically vary the temperature in 5°C increments (e.g., from 15°C to 40°C). Lower temperatures often improve resolution.
Problem: Peak Tailing or Fronting

Possible Causes and Solutions:

Possible CauseRecommended Action
Secondary Interactions with Stationary Phase Residual silanol (B1196071) groups on the silica (B1680970) support can cause peak tailing for basic compounds. Add a competing base (e.g., diethylamine) to the mobile phase to block these active sites.
Column Overload Injecting too much sample can lead to peak distortion. Reduce the concentration of the sample being injected.
Column Contamination or Degradation The column may be contaminated or the stationary phase may have degraded. Flush the column with a strong solvent. If performance does not improve, consider replacing the column.
Mismatch between Sample Solvent and Mobile Phase Dissolving the sample in a solvent much stronger than the mobile phase can cause peak distortion. Dissolve the sample in the initial mobile phase or a weaker solvent.
Problem: Poor Peak Shape (Broad Peaks)

Possible Causes and Solutions:

Possible CauseRecommended Action
High Flow Rate The flow rate is too high, leading to band broadening. Reduce the flow rate (e.g., from 1.0 mL/min to 0.7 mL/min).
Extra-column Volume Excessive tubing length or a large detector cell can contribute to band broadening. Use tubing with a smaller internal diameter and shorter length. Ensure all connections are secure.
Column Degradation The column packing may have settled, creating a void at the inlet. Reverse the column and flush it. If this does not resolve the issue, the column may need to be replaced.

Data Presentation

The following table summarizes the impact of key chromatographic parameters on the resolution of this compound enantiomers, based on established principles of chiral chromatography.

ParameterVariationExpected Impact on Resolution (Rs)Potential Trade-offs
Mobile Phase Increase % Organic ModifierDecreaseShorter analysis time
Decrease % Organic ModifierIncreaseLonger analysis time
Add Basic Additive (for basic analytes)IncreaseMay alter selectivity
Flow Rate IncreaseDecreaseShorter analysis time
DecreaseIncreaseLonger analysis time, increased backpressure
Temperature IncreaseVariable (can increase or decrease)Shorter analysis time, lower backpressure
DecreaseOften IncreasesLonger analysis time, higher backpressure

Experimental Protocols

Methodology for the Chiral Separation of this compound Enantiomers

This protocol is based on a validated HPLC-MS/MS method for the simultaneous quantification of bupropion (B1668061) and its metabolites.[1]

1. Chromatographic System:

  • HPLC System: A system capable of gradient elution.

  • Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: Lux 3 µm Cellulose-3 (150 x 4.6 mm).

2. Mobile Phase:

  • Mobile Phase A: 2 mM Ammonium Bicarbonate with 0.1% Ammonium Hydroxide in Water.

  • Mobile Phase B: Methanol/Acetonitrile (50:50, v/v).

3. Gradient Elution Program:

Time (min)% Mobile Phase B
0.050
5.050
15.080
15.150
20.050

4. Other Parameters:

  • Flow Rate: 0.7 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 10 µL.

  • Detection: ESI in positive ion mode.

5. Sample Preparation (from Plasma):

  • Perform a liquid-liquid extraction of the plasma sample.

Visualizations

TroubleshootingWorkflow Start Poor Peak Resolution of this compound Enantiomers CheckSeparation Are the enantiomers separated at all? Start->CheckSeparation NoSeparation No (Co-elution) CheckSeparation->NoSeparation No PartialSeparation Yes (Partial Overlap) CheckSeparation->PartialSeparation Yes CheckPeakShape Is the peak shape poor? (Tailing, Fronting, Broad) TailingFronting Tailing or Fronting? CheckPeakShape->TailingFronting Yes BroadPeaks Broad Peaks? CheckPeakShape->BroadPeaks If shape is acceptable OptimizeCSP Screen Different Chiral Stationary Phases (e.g., other cellulose or amylose derivatives) NoSeparation->OptimizeCSP OptimizeMobilePhase Optimize Mobile Phase - Vary organic modifier ratio - Adjust pH and additive concentration PartialSeparation->OptimizeMobilePhase OptimizeCSP->OptimizeMobilePhase OptimizeTemperature Optimize Temperature (e.g., decrease in 5°C increments) OptimizeMobilePhase->OptimizeTemperature OptimizeTemperature->CheckPeakShape TailingFronting->BroadPeaks No SecondaryInteractions Address Secondary Interactions - Add competing base (e.g., DEA) to mobile phase TailingFronting->SecondaryInteractions Yes OptimizeFlowRate Reduce Flow Rate BroadPeaks->OptimizeFlowRate GoodResolution Improved Resolution BroadPeaks->GoodResolution CheckOverload Reduce Sample Concentration SecondaryInteractions->CheckOverload CheckOverload->GoodResolution CheckSystem Check for Extra-Column Volume and Column Degradation OptimizeFlowRate->CheckSystem CheckSystem->GoodResolution

Caption: Troubleshooting workflow for improving peak resolution.

LogicalRelationships cluster_Parameters Adjustable Parameters cluster_Effects Primary Effects CSP Chiral Stationary Phase (CSP) Selectivity Selectivity (α) CSP->Selectivity MobilePhase Mobile Phase (Organic Ratio, pH, Additives) MobilePhase->Selectivity Retention Retention Factor (k') MobilePhase->Retention Temperature Temperature Temperature->Selectivity Efficiency Efficiency (N) Temperature->Efficiency Temperature->Retention FlowRate Flow Rate FlowRate->Efficiency Resolution Peak Resolution (Rs) Selectivity->Resolution Efficiency->Resolution Retention->Resolution

Caption: Key parameters affecting peak resolution.

References

Technical Support Center: Optimizing threo-dihydrobupropion Analysis by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the HPLC analysis of threo-dihydrobupropion. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their chromatographic separations.

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address common issues encountered during the HPLC analysis of this compound, providing explanations and actionable solutions.

Q1: Why am I observing poor peak shape (tailing or fronting) for my this compound peak?

A1: Poor peak shape is a common issue in HPLC. Peak tailing, the more frequent problem for basic compounds like this compound, is often caused by secondary interactions between the analyte and the stationary phase.[1]

  • Troubleshooting Steps:

    • Mobile Phase pH Adjustment: The pH of your mobile phase plays a critical role. For a basic compound like this compound, adjusting the mobile phase pH to be 2 to 2.5 units below the analyte's pKa can ensure it is in a single ionic form, minimizing secondary interactions with residual silanols on the column.[2]

    • Buffer Concentration: Ensure your buffer concentration is adequate (typically 10-50 mM) to maintain a stable pH throughout the analysis.[3]

    • Column Choice: If tailing persists, consider using a column with high-purity silica (B1680970) and effective end-capping to reduce the number of accessible silanol (B1196071) groups.

    • Sample Solvent: Injecting your sample in a solvent stronger than the mobile phase can lead to peak distortion.[2] Whenever possible, dissolve your sample in the initial mobile phase.

Q2: I am having difficulty separating this compound from its isomers (e.g., erythro-dihydrobupropion) and other bupropion (B1668061) metabolites. What can I do?

A2: Achieving adequate resolution between closely related compounds like stereoisomers requires careful method optimization.

  • Troubleshooting Steps:

    • Optimize Mobile Phase Composition: The choice and ratio of organic solvents (e.g., methanol (B129727), acetonitrile) can significantly impact selectivity.[4] Experiment with different solvent compositions and gradients. For instance, a mobile phase of 42% methanol and 58% aqueous ammonia (B1221849) solution (0.06%, v/v) has been used successfully with a phenyl column.[5]

    • Employ a Chiral Stationary Phase: For separating enantiomers of this compound, a chiral column is essential.[6][7][8] Columns such as those based on derivatized cyclofructans, α1-acid glycoprotein, or cellulose (B213188) derivatives have proven effective for separating bupropion and its metabolites.[9][10][11]

    • Adjust pH and Buffer: The mobile phase pH can influence the retention and selectivity of ionizable compounds. Systematic evaluation of pH is recommended.[11]

    • Temperature Control: Column temperature affects the viscosity of the mobile phase and the kinetics of interaction.[3] Investigating different column temperatures (e.g., 25-40°C) may improve resolution.

Q3: My retention times are drifting with each injection. What is the cause?

A3: Retention time instability can compromise the reliability of your results.

  • Troubleshooting Steps:

    • Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting your analytical run. This is particularly important for gradient methods.

    • Mobile Phase Preparation: Inconsistent mobile phase preparation is a common cause of drifting retention times. Prepare fresh mobile phase daily and ensure accurate mixing of components. Degas the mobile phase to prevent bubble formation in the pump.[12]

    • Pump Performance: Check for leaks in the pump and ensure check valves are functioning correctly. A fluctuating backpressure can indicate pump issues.[12]

    • Column Temperature: Use a column oven to maintain a constant temperature, as fluctuations in ambient temperature can affect retention times.

Experimental Protocols & Data

Below are detailed methodologies and quantitative data from established methods for the analysis of this compound.

Table 1: HPLC & HPLC-MS/MS Method Parameters for Bupropion and Metabolites
ParameterMethod 1: HPLC-UV[13][14]Method 2: Chiral HPLC-MS/MS[6]Method 3: Chiral HPLC-MS/MS[11]
Column Aqua C18Lux 3µ Cellulose-3, 250x4.6 mmα1-acid glycoprotein
Mobile Phase A 0.05 M Phosphate Buffer (pH 5.5)Methanol:Acetonitrile:Aqueous Buffer* (25:15:60, v/v/v)Not specified (gradient)
Mobile Phase B MethanolMethanol:Acetonitrile:Aqueous Buffer* (60:30:10, v/v/v)Not specified (gradient)
Elution Mode Isocratic (45:55 Methanol:Buffer)GradientGradient
Flow Rate Not specified400 µL/minNot specified
Column Temp. Not specified40°CNot specified
Detection UV at 214 nm (metabolites) & 254 nm (bupropion)Positive Ion ESI-MS/MSPositive Ion ESI-MS/MS
Internal Standard Timolol MaleateAcetaminophen (B1664979) (APAP)Not specified

*Aqueous Buffer: 5mM ammonium (B1175870) bicarbonate and 0.1% ammonium hydroxide (B78521) in HPLC grade water (pH 8.5).[6]

Detailed Experimental Protocol: Chiral HPLC-MS/MS Method[7]

This protocol outlines a method for the simultaneous separation and quantification of the enantiomers of bupropion and its major metabolites, including this compound.

  • Sample Preparation:

    • Perform liquid-liquid extraction on 50 µL of human plasma.

    • Use acetaminophen (APAP) as an internal standard.

  • Chromatographic System:

    • HPLC: Agilent 1290 series or equivalent.

    • Column: Lux 3µ Cellulose-3 (250 x 4.6 mm).

    • Column Temperature: 40°C.

  • Mobile Phase Preparation:

    • Aqueous Buffer: Prepare a solution of 5mM ammonium bicarbonate and 0.1% ammonium hydroxide in HPLC grade water. Adjust pH to 8.5.

    • Mobile Phase A: Mix methanol, acetonitrile, and the aqueous buffer in a ratio of 25:15:60 (v/v/v).

    • Mobile Phase B: Mix methanol, acetonitrile, and the aqueous buffer in a ratio of 60:30:10 (v/v/v).

  • Gradient Elution Program:

    • Flow Rate: 400 µL/min.

    • Initial Conditions: 100% Mobile Phase A for 6 minutes.

    • Gradient: Linearly decrease Mobile Phase A to 95% from 6 to 12 minutes.

  • Mass Spectrometry Detection:

    • Instrument: ABSciex 5500 QTRAP triple-quadrupole mass spectrometer or equivalent.

    • Ionization Mode: Electrospray Ionization (ESI), Positive Mode.

    • Monitoring: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • This compound: Q1/Q3 at 241.9/116.0

Visual Guides

The following diagrams illustrate key workflows and logical relationships in HPLC method optimization.

HPLC_Troubleshooting_Workflow cluster_issue Identify Issue cluster_investigate Investigate & Optimize cluster_solution Solution Poor_Peak_Shape Poor Peak Shape Mobile_Phase Mobile Phase (pH, Buffer, Organic Ratio) Poor_Peak_Shape->Mobile_Phase Bad_Resolution Bad Resolution Bad_Resolution->Mobile_Phase Column Column (Stationary Phase, Temp) Bad_Resolution->Column Drifting_RT Drifting RT Drifting_RT->Mobile_Phase System HPLC System (Pump, Injector) Drifting_RT->System Optimized_Method Optimized Method Mobile_Phase->Optimized_Method Column->Optimized_Method System->Optimized_Method

Caption: General troubleshooting workflow for common HPLC issues.

Mobile_Phase_Optimization Start Start: Initial Mobile Phase Conditions Check_Resolution Resolution Acceptable? Start->Check_Resolution Adjust_Organic Adjust Organic Solvent Ratio (e.g., % Methanol) Check_Resolution->Adjust_Organic No Check_Peak_Shape Peak Shape Acceptable? Check_Resolution->Check_Peak_Shape Yes Adjust_Organic->Check_Resolution Adjust_pH Adjust Mobile Phase pH Check_Peak_Shape->Adjust_pH No Check_Run_Time Run Time Acceptable? Check_Peak_Shape->Check_Run_Time Yes Adjust_pH->Check_Resolution Adjust_Flow_Rate Adjust Flow Rate / Gradient Check_Run_Time->Adjust_Flow_Rate No End End: Final Optimized Method Check_Run_Time->End Yes Adjust_Flow_Rate->Check_Resolution

Caption: A logical flowchart for systematic mobile phase optimization.

References

Technical Support Center: Threo-dihydrobupropion Mass Spectrometry Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering matrix effects during the mass spectrometry analysis of threo-dihydrobupropion.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the analysis of this compound?

A1: Matrix effects in LC-MS/MS analysis refer to the alteration of ionization efficiency for the target analyte, this compound, due to the presence of co-eluting compounds from the sample matrix (e.g., plasma, urine).[1][2] These effects can manifest as ion suppression or enhancement, leading to inaccurate quantification, reduced sensitivity, and poor reproducibility.[3] Common sources of matrix effects in biological samples include phospholipids, salts, and endogenous metabolites.[4] For this compound analysis, these effects can compromise the reliability of pharmacokinetic and bioequivalence studies.[5][6]

Q2: How can I detect the presence of matrix effects in my this compound assay?

A2: A common method to assess matrix effects is the post-extraction spike method.[2] This involves comparing the signal response of an analyte spiked into an extracted blank matrix sample to the response of the analyte in a neat solution (pure solvent). A significant difference in signal intensity indicates the presence of matrix effects. Another approach is the post-column infusion technique, where a constant flow of the analyte solution is introduced into the mass spectrometer after the analytical column.[2][7] Injection of an extracted blank matrix sample will show a dip or peak in the baseline signal if matrix effects are present at the retention time of the analyte.

Q3: What are the most effective sample preparation techniques to minimize matrix effects for this compound analysis?

A3: The choice of sample preparation is critical for reducing matrix effects.[1][4] For this compound and its related metabolites, several methods have been successfully employed:

  • Protein Precipitation (PPT): This is a simple and fast technique, often using acetonitrile (B52724) or trichloroacetic acid, to remove proteins from plasma samples.[8][9] However, it may not effectively remove other matrix components like phospholipids, which can cause ion suppression.[5]

  • Liquid-Liquid Extraction (LLE): LLE offers a higher degree of sample cleanup by partitioning the analyte into an immiscible organic solvent, leaving many matrix components behind in the aqueous phase.[4][10]

  • Solid-Phase Extraction (SPE): SPE is a highly effective and selective method for removing interfering compounds.[1][5][11] It can significantly reduce matrix effects and improve the overall robustness of the assay.

Q4: Can the use of an internal standard compensate for matrix effects?

A4: Yes, using an appropriate internal standard (IS) is a crucial strategy to compensate for matrix effects.[1] The ideal IS is a stable isotope-labeled (SIL) version of the analyte (e.g., this compound-d9).[5][8] A SIL-IS co-elutes with the analyte and experiences similar ionization suppression or enhancement, allowing for accurate quantification based on the analyte-to-IS peak area ratio.[1]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Poor Signal/Ion Suppression High concentration of co-eluting matrix components.1. Optimize Sample Preparation: Switch to a more rigorous cleanup method (e.g., from PPT to SPE or LLE).[1][4][5] 2. Chromatographic Separation: Modify the HPLC/UPLC gradient to better separate this compound from the interfering peaks.[3][12] 3. Sample Dilution: Diluting the sample can reduce the concentration of matrix components, but ensure the analyte concentration remains above the limit of quantification.[7][13]
Inconsistent Results/Poor Reproducibility Variable matrix effects between different sample lots or individuals.1. Use a Stable Isotope-Labeled Internal Standard: This is the most effective way to correct for variability in matrix effects.[5][8] 2. Matrix-Matched Calibrators: Prepare calibration standards in the same biological matrix as the samples to account for consistent matrix effects.[1]
Peak Tailing or Splitting Interaction with residual silanols on the column or presence of interfering compounds.1. Optimize Mobile Phase: Adjust the pH or ionic strength of the mobile phase. For example, using an ammonium (B1175870) formate (B1220265) buffer can improve peak shape.[8] 2. Column Selection: Use a column with a different stationary phase (e.g., a phenyl column) that may offer different selectivity.[5]
High Background Noise Incomplete removal of matrix components or contamination.1. Improve Sample Cleanup: Employ a more thorough SPE or LLE protocol.[10][11] 2. Divert Flow: Use a divert valve to direct the early and late eluting, non-target components to waste instead of the mass spectrometer.[8]

Quantitative Data Summary

The following table summarizes the limits of quantification (LOQ) for this compound and its related enantiomers from published LC-MS/MS methods.

Analyte Matrix LOQ (ng/mL) Reference
(1S,2S)-threohydrobupropionHuman Plasma1[8]
(1R,2R)-threohydrobupropionHuman Plasma1[8]
Threo A (enantiomer)Human Plasma0.15[10]
Threo B (enantiomer)Human Plasma0.15[10]
THBPRHuman Plasma2[5]

Experimental Protocols

Protocol 1: Protein Precipitation Method[8]
  • To 50 µL of human plasma, add an internal standard solution.

  • Add 40 µL of 20% aqueous trichloroacetic acid.

  • Vortex the mixture for 5 minutes.

  • Centrifuge at 6,100 x g at 4°C for 15 minutes.

  • Transfer 100 µL of the supernatant to a 96-well plate.

  • Add 10 µL of a 3M aqueous ammonium formate solution (pH 6.9).

  • Inject the final solution into the LC-MS/MS system.

Protocol 2: Solid-Phase Extraction (SPE) Method[5][11]
  • Acidify plasma or hydrolyzed urine samples.

  • Load the sample onto a Waters Oasis MCX solid-phase extraction 96-well plate.

  • Wash the plate to remove interfering substances.

  • Elute the analytes using an appropriate solvent mixture (e.g., 80:18:2 methanol:water:ammonium hydroxide).

  • Acidify the eluate with 2M ammonium formate (pH 4).

  • Evaporate the sample to dryness and reconstitute in the mobile phase for injection.

Visualizations

Experimental_Workflow General Experimental Workflow for this compound Analysis cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_output Output Sample Biological Sample (e.g., Plasma) Add_IS Add Internal Standard Sample->Add_IS PPT Protein Precipitation Add_IS->PPT Choose one LLE Liquid-Liquid Extraction Add_IS->LLE Choose one SPE Solid-Phase Extraction Add_IS->SPE Choose one Extract Final Extract PPT->Extract LLE->Extract SPE->Extract LC LC Separation (e.g., α1-acid glycoprotein (B1211001) column) Extract->LC Injection MS Tandem Mass Spectrometry (Positive ESI, MRM) LC->MS Data Data Acquisition & Processing MS->Data Results Quantitative Results (Concentration of this compound) Data->Results

References

Technical Support Center: Overcoming the Lack of Commercial Threo-dihydrobupropion Standards

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals working with the active metabolite of bupropion (B1668061), threo-dihydrobupropion, the absence of commercial enantiopure standards presents a significant analytical challenge. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: I cannot find a commercial source for optically pure this compound standards. How can I proceed with my research?

A1: It is a known issue that optically pure standards for the enantiomers of this compound are not commercially available.[1] Researchers typically use racemic this compound as a standard. The individual enantiomers are then separated chromatographically and designated based on their elution order, for example, as "Threo A" for the first eluting peak and "Threo B" for the second.[1][2] While this does not allow for absolute stereochemical assignment without further characterization, it enables consistent relative quantification.

Q2: How can I synthesize racemic this compound in-house for use as a standard?

A2: Racemic this compound can be synthesized by the reduction of bupropion. A general method involves the reduction of the ketone group of bupropion using a reducing agent like sodium borohydride (B1222165).[3] One patented method describes refluxing bupropion in an alcohol, such as isopropanol (B130326), followed by crystallization to yield pure racemic this compound.[4]

Q3: Is a labeled internal standard available for this compound?

A3: Yes, deuterated this compound hydrochloride (threo-Dihydro Bupropion-d9 Hydrochloride) is commercially available and can be used as an internal standard for quantitative analysis.[5][6]

Q4: What are the recommended storage conditions for this compound?

A4: For long-term storage, it is recommended to keep this compound at -20°C in a sealed container, away from moisture.[7][8] In solvent, stability is maintained for up to 6 months at -80°C and for 1 month at -20°C.[8] Stability studies have shown that this compound is stable in human plasma for over 48 hours at ambient temperature with less than 9.8% variability.[9][10][11]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Poor or no chromatographic separation of this compound enantiomers. - Inappropriate chiral column.- Suboptimal mobile phase composition or pH.- Utilize a proven chiral column such as an α1-acid glycoprotein (B1211001) or a cellulose-based column (e.g., Lux 3 μ Cellulose-3).[3][11]- Optimize the mobile phase. A gradient elution with methanol, acetonitrile, and an ammonium (B1175870) bicarbonate buffer has been shown to be effective.[11] Mobile phase pH can significantly influence separation on α1-acid glycoprotein columns.[3]
Inaccurate quantification of this compound in biological samples. - Lack of a suitable internal standard.- Poor extraction efficiency.- Matrix effects in LC-MS/MS analysis.- Use a stable isotope-labeled internal standard like threo-Dihydro Bupropion-d9 Hydrochloride.[5][6]- Employ a validated extraction method such as liquid-liquid extraction or protein precipitation.[3][9] An extraction efficiency of ≥70% has been reported.[9][10][11]- Perform thorough method validation, including assessment of matrix effects, to ensure accuracy.
Difficulty in identifying and assigning enantiomer peaks. - Absence of pure enantiomeric standards.- As per common practice, label the enantiomers based on their elution order (e.g., Threo A and Threo B).[1][2] This allows for consistent reporting and comparison across studies.- The stereoselective reduction of R- and S-bupropion can help in the tentative identification of the resulting this compound enantiomers.[3]
Analyte instability during sample preparation or storage. - Degradation due to improper temperature or pH.- Ensure plasma samples are stored frozen, preferably at -80°C.[9] Thaw samples to ambient temperature before processing.[9] While stable for over 48 hours at room temperature in plasma, minimizing time at room temperature is good practice.[9][10][11]

Experimental Protocols

Synthesis of Racemic this compound

A representative method for the synthesis of racemic this compound involves the chemical reduction of bupropion.

  • Reactants: Racemic bupropion hydrochloride, Sodium Borohydride, Methanol.

  • Procedure:

    • Dissolve racemic bupropion hydrochloride in methanol.

    • Cool the solution in an ice bath.

    • Slowly add sodium borohydride to the solution while stirring.

    • Allow the reaction to proceed for a set time (e.g., 1-2 hours) at room temperature.

    • Quench the reaction by adding an appropriate quenching agent (e.g., acetone).

    • Remove the solvent under reduced pressure.

    • Purify the resulting residue containing threo- and erythro-dihydrobupropion using techniques like column chromatography or recrystallization to isolate the threo-diastereomer. A patented method suggests refluxing in isopropanol followed by crystallization.[4]

Stereoselective Quantification of this compound in Human Plasma by LC-MS/MS

This protocol is adapted from published methods for the analysis of bupropion and its metabolites.[9][11]

  • Sample Preparation (Liquid-Liquid Extraction):

    • Thaw frozen plasma samples to room temperature.

    • To 50 µL of plasma in a polypropylene (B1209903) tube, add the internal standard (threo-Dihydro Bupropion-d9 Hydrochloride).

    • Add an extraction solvent (e.g., a mixture of ethyl acetate (B1210297) and hexane).

    • Vortex mix for a specified time (e.g., 5-10 minutes).

    • Centrifuge to separate the organic and aqueous layers.

    • Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.

  • LC-MS/MS Analysis:

    • Liquid Chromatography:

      • Column: Lux 3 μ Cellulose-3 (250 x 4.6 mm)[11] or α1-acid glycoprotein column.[3]

      • Mobile Phase: A gradient of methanol, acetonitrile, and ammonium bicarbonate buffer.[11]

      • Flow Rate: As per column specifications and method optimization.

    • Mass Spectrometry:

      • System: Triple-quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.

      • Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for this compound and its internal standard.

Quantitative Data Summary

Table 1: LC-MS/MS Method Validation Parameters for this compound Enantiomers

ParameterThreo A (First Eluting)Threo B (Second Eluting)Reference
Limit of Quantification (LOQ) 0.15 ng/mL0.15 ng/mL[9][10][11]
Intra-day Precision (% CV) 3.4% to 15.4%3.4% to 15.4%[9][11]
Intra-day Accuracy (% Recovery) 80.6% to 97.8%80.6% to 97.8%[9][11]
Inter-day Precision (% CV) 6.1% to 19.9%6.1% to 19.9%[9][11]
Inter-day Accuracy (% Recovery) 88.5% to 99.9%88.5% to 99.9%[9][11]
Extraction Efficiency ≥70%≥70%[9][10][11]

Visualizations

experimental_workflow cluster_synthesis Synthesis of Racemic Standard cluster_analysis Quantitative Analysis Workflow bupropion Bupropion reduction Chemical Reduction (e.g., NaBH4) bupropion->reduction racemic_threo Racemic This compound reduction->racemic_threo is Internal Standard (threo-d9) racemic_threo->is Used to prepare calibrators plasma Plasma Sample extraction Liquid-Liquid Extraction plasma->extraction is->extraction lcms Chiral LC-MS/MS Analysis extraction->lcms data Data Acquisition (Threo A & Threo B peaks) lcms->data quant Quantification data->quant

Caption: Workflow for synthesis of a racemic standard and subsequent quantitative analysis.

troubleshooting_logic start Inaccurate Quantification? check_is Using a stable isotope-labeled IS? start->check_is check_extraction Validated Extraction Method? check_is->check_extraction Yes use_is Implement Deuterated Internal Standard check_is->use_is No check_matrix Assessed Matrix Effects? check_extraction->check_matrix Yes validate_extraction Optimize & Validate Extraction Protocol check_extraction->validate_extraction No assess_matrix Perform Matrix Effect Experiments check_matrix->assess_matrix No accurate_quant Accurate Quantification Achieved check_matrix->accurate_quant Yes use_is->check_extraction validate_extraction->check_matrix assess_matrix->accurate_quant

Caption: Troubleshooting logic for inaccurate quantification of this compound.

References

troubleshooting poor extraction recovery of threo-dihydrobupropion

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the extraction recovery of threo-dihydrobupropion.

Frequently Asked Questions (FAQs)

Q1: What are the key chemical properties of this compound that influence its extraction?

A1: Understanding the physicochemical properties of this compound is crucial for developing an effective extraction strategy. Key properties include:

  • pKa: The predicted pKa of this compound is approximately 13.67.[1][2] This indicates it is a basic compound. To ensure it is in its neutral, more organic-soluble form, the pH of the aqueous sample should be adjusted to be at least 2 pH units above its pKa.

  • Plasma Protein Binding: this compound exhibits approximately 42% binding to plasma proteins.[3] This interaction can reduce the amount of free analyte available for extraction. A protein precipitation step is often necessary to disrupt this binding and improve recovery from biological matrices.

Q2: What is a reasonable expected recovery rate for this compound extraction?

A2: The expected recovery can vary depending on the extraction method and matrix. Published methods have demonstrated:

  • Liquid-Liquid Extraction (LLE): An extraction efficiency of ≥70% has been reported for the extraction of this compound from human plasma using an LLE protocol.[4][5]

  • Solid-Phase Extraction (SPE): A recovery of over 58% has been achieved for this compound from human whole blood using an SPE method.

Q3: Should I use Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE) for this compound?

A3: Both LLE and SPE can be effective for extracting this compound. The choice depends on factors such as sample volume, throughput requirements, and the level of sample cleanup needed. LLE is often simpler for smaller sample numbers, while SPE can be more amenable to automation and may provide cleaner extracts.

Troubleshooting Guides

Poor Recovery in Liquid-Liquid Extraction (LLE)

Problem: My recovery of this compound using LLE is significantly below 70%.

Below is a step-by-step guide to troubleshoot poor recovery:

  • Verify Sample pH: this compound is a basic compound. Ensure the pH of your aqueous sample is basic (pH > 10) before extraction with an organic solvent. This will neutralize the amine group, making the molecule less polar and more soluble in the organic phase.

  • Check Solvent Choice and Purity: The choice of extraction solvent is critical. A commonly used solvent for similar compounds is methyl tert-butyl ether (MTBE). Ensure the solvent is of high purity and has not degraded.

  • Optimize Phase Mixing: Inadequate mixing of the aqueous and organic phases will result in poor extraction efficiency. Ensure thorough but gentle mixing to maximize the surface area for analyte transfer without forming a stable emulsion. Vigorous shaking can sometimes lead to emulsion formation.

  • Address Emulsion Formation: Emulsions at the interface of the aqueous and organic layers can trap the analyte and lead to poor recovery.

    • To break an emulsion: Try adding a small amount of saturated sodium chloride (brine) solution, centrifuging the sample, or placing the sample in an ultrasonic bath for a few minutes.

  • Incorporate a Protein Precipitation Step: Due to the 42% plasma protein binding of this compound, a protein precipitation step is highly recommended when working with plasma or serum samples.[3] This can be achieved by adding a water-miscible organic solvent like acetonitrile (B52724) or methanol (B129727) to the plasma sample before extraction.

  • Evaluate Analyte Stability: Although this compound is generally stable, prolonged exposure to harsh pH conditions or high temperatures could potentially lead to degradation.

Poor Recovery in Solid-Phase Extraction (SPE)

Problem: My recovery of this compound using SPE is below 60%.

Use the following checklist to identify and resolve the issue:

  • Sorbent Selection: For a basic compound like this compound, a cation-exchange or a mixed-mode (e.g., reversed-phase with cation exchange) sorbent is often effective. A polymeric reversed-phase sorbent like Oasis HLB can also be used.

  • Sample Pre-treatment: As with LLE, adjusting the sample pH is crucial. For a cation-exchange mechanism, the sample should be acidified to ensure the analyte is positively charged and will bind to the sorbent. For a reversed-phase mechanism, a more neutral pH may be appropriate.

  • Conditioning and Equilibration: Ensure the SPE cartridge is properly conditioned with an organic solvent (e.g., methanol) and then equilibrated with an aqueous solution that mimics the pH of your sample. Improper conditioning can lead to inconsistent and low recovery.

  • Sample Loading: The flow rate during sample loading should be slow and steady to allow for adequate interaction between the analyte and the sorbent. A high flow rate can lead to breakthrough, where the analyte passes through the cartridge without binding.

  • Washing Step: The wash solvent should be strong enough to remove interferences but weak enough to not elute the analyte. For a cation-exchange sorbent, a wash with a low ionic strength acidic buffer or a non-polar organic solvent might be appropriate. For a reversed-phase sorbent, a wash with a low percentage of organic solvent in water can be used.

  • Elution Step: The elution solvent must be strong enough to disrupt the interaction between the analyte and the sorbent. For a cation-exchange sorbent, a basic solution or a solution with a high ionic strength will be needed for elution. For a reversed-phase sorbent, a high percentage of organic solvent is typically used. Ensure the volume of the elution solvent is sufficient to completely elute the analyte.

Data Presentation

Table 1: Comparison of Extraction Methods for this compound

ParameterLiquid-Liquid Extraction (LLE)Solid-Phase Extraction (SPE)
Reported Recovery ≥70% from human plasma>58% from human whole blood
Sample Matrix Human PlasmaHuman Whole Blood
Key Steps pH adjustment, solvent addition, mixing, phase separationConditioning, loading, washing, elution
Common Solvents Methyl tert-butyl ether (MTBE)Methanol, Acetonitrile, Methylene (B1212753) chloride
Advantages Simple, low cost for small sample numbersAmenable to automation, provides cleaner extracts
Potential Issues Emulsion formation, larger solvent volumesClogging, analyte breakthrough, incomplete elution

Experimental Protocols

Detailed Liquid-Liquid Extraction (LLE) Protocol

This protocol is adapted from a published method for the extraction of this compound from human plasma.[4][5]

  • Sample Preparation: To 50 µL of human plasma in a polypropylene (B1209903) tube, add an internal standard solution.

  • Protein Precipitation: Add 100 µL of acetonitrile to the plasma sample. Vortex for 30 seconds to precipitate proteins.

  • Centrifugation: Centrifuge the sample at 14,000 rpm for 5 minutes to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube.

  • pH Adjustment: Add 50 µL of 1 M sodium carbonate to the supernatant to raise the pH.

  • Extraction: Add 1 mL of methyl tert-butyl ether (MTBE) to the sample.

  • Mixing: Vortex the sample for 5 minutes to ensure thorough mixing of the aqueous and organic phases.

  • Phase Separation: Centrifuge at 7,000 rpm for 5 minutes to separate the layers.

  • Organic Layer Collection: Transfer the upper organic layer (MTBE) to a clean tube.

  • Evaporation: Evaporate the organic solvent to dryness under a stream of nitrogen at room temperature.

  • Reconstitution: Reconstitute the dried extract in a suitable mobile phase for analysis (e.g., by HPLC-MS/MS).

Summary of a Solid-Phase Extraction (SPE) Protocol

The following is a summary of a published SPE method for bupropion (B1668061) and its metabolites, including this compound.

  • Sample Pre-treatment: Precipitate proteins from the blood sample using a mixture of zinc sulfate (B86663) and methanol.

  • Cartridge Conditioning: Condition an Oasis HLB SPE cartridge with methanol followed by deionized water.

  • Sample Loading: Load the supernatant from the protein precipitation step onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with a solution of 5% methanol in deionized water to remove polar interferences.

  • Elution: Elute the analytes with a mixture of methylene chloride and isopropanol (B130326) (75:25, v/v).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute the residue in the mobile phase for analysis.

Visualizations

TroubleshootingWorkflow Troubleshooting Poor Extraction Recovery of this compound start Start: Poor Recovery Observed check_method Which extraction method? start->check_method lle Liquid-Liquid Extraction check_method->lle LLE spe Solid-Phase Extraction check_method->spe SPE check_ph_lle Is sample pH > 10? lle->check_ph_lle adjust_ph_lle Adjust pH with base (e.g., Na2CO3) check_ph_lle->adjust_ph_lle No check_protein_precip Protein precipitation performed? check_ph_lle->check_protein_precip Yes adjust_ph_lle->check_protein_precip add_protein_precip Add protein precipitation step (e.g., Acetonitrile) check_protein_precip->add_protein_precip No check_emulsion Emulsion formation? check_protein_precip->check_emulsion Yes add_protein_precip->check_emulsion break_emulsion Break emulsion (e.g., add brine, centrifuge) check_emulsion->break_emulsion Yes check_solvent_mixing Review solvent choice and mixing protocol check_emulsion->check_solvent_mixing No break_emulsion->check_solvent_mixing end_node Re-analyze and assess recovery check_solvent_mixing->end_node check_sorbent Is sorbent appropriate (e.g., cation-exchange)? spe->check_sorbent select_sorbent Select appropriate sorbent check_sorbent->select_sorbent No check_conditioning Proper conditioning and equilibration? check_sorbent->check_conditioning Yes select_sorbent->check_conditioning recondition_cartridge Re-optimize conditioning/equilibration steps check_conditioning->recondition_cartridge No check_flow_rate Is loading flow rate slow enough? check_conditioning->check_flow_rate Yes recondition_cartridge->check_flow_rate adjust_flow_rate Decrease loading flow rate check_flow_rate->adjust_flow_rate No check_wash_elution Review wash and elution solvents check_flow_rate->check_wash_elution Yes adjust_flow_rate->check_wash_elution check_wash_elution->end_node

Caption: Troubleshooting workflow for poor this compound extraction recovery.

LLE_Mechanism Chemical Interactions in LLE of this compound cluster_aqueous Aqueous Phase cluster_organic Organic Phase (e.g., MTBE) threo_protonated This compound (Protonated, Water-Soluble) [R-NH2+-R'] threo_neutral This compound (Neutral, Less Water-Soluble) [R-NH-R'] threo_protonated->threo_neutral Add Base (pH > 10) threo_neutral->threo_protonated Acidic Conditions threo_extracted This compound (Extracted in Organic Solvent) threo_neutral->threo_extracted Partitioning into Organic Phase end_node Analysis threo_extracted->end_node Successful Extraction start Sample in Aqueous Solution start->threo_protonated

Caption: LLE mechanism for this compound based on pH adjustment.

References

Technical Support Center: Threo-dihydrobupropion LC-MS/MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize ion suppression during the LC-MS/MS analysis of threo-dihydrobupropion.

Troubleshooting Guides

Ion suppression is a common challenge in LC-MS/MS analysis, leading to reduced analyte signal, poor sensitivity, and inaccurate quantification. This guide provides a systematic approach to identifying and mitigating ion suppression for this compound.

Issue: Low or inconsistent signal for this compound.

Possible Cause 1: Co-elution of Matrix Components

Endogenous components from the sample matrix (e.g., plasma, urine) can co-elute with this compound and compete for ionization, leading to a suppressed signal.[1][2][3]

Troubleshooting Steps:

  • Evaluate Matrix Effects: Perform a post-column infusion experiment to identify regions of ion suppression in your chromatogram.[2][4] Infuse a standard solution of this compound post-column while injecting a blank matrix extract. A drop in the baseline signal indicates ion suppression.

  • Optimize Chromatographic Separation:

    • Modify Gradient Elution: Adjust the mobile phase gradient to better separate this compound from interfering matrix components.[1][2]

    • Change Organic Solvent: Switching between acetonitrile (B52724) and methanol (B129727) can alter selectivity and improve separation.[2]

    • Select a Different Column: Consider a column with a different stationary phase chemistry (e.g., C18, phenyl-hexyl, pentafluorophenyl) to achieve better resolution.

  • Enhance Sample Preparation:

    • Solid-Phase Extraction (SPE): This is a highly effective technique for removing interfering matrix components.[1][5]

    • Liquid-Liquid Extraction (LLE): LLE can also provide a cleaner extract compared to simple protein precipitation.[1][6][7]

    • Protein Precipitation (PPT): While a simpler method, it may be less effective at removing all sources of ion suppression.[2][5]

Possible Cause 2: Inefficient Ionization

The choice of ionization source and its parameters can significantly impact the signal intensity of this compound.

Troubleshooting Steps:

  • Optimize Ion Source Parameters: Systematically optimize parameters such as capillary voltage, gas flows (nebulizing and drying gas), and temperature to maximize the signal for this compound.

  • Evaluate Different Ionization Sources: While Electrospray Ionization (ESI) is commonly used, Atmospheric Pressure Chemical Ionization (APCI) can be less susceptible to ion suppression for certain compounds.[3][8]

  • Switch Ionization Polarity: this compound is a basic compound and is typically analyzed in positive ion mode. However, evaluating negative ion mode might be useful in specific cases where interferences are more prevalent in the positive mode.[3]

Issue: Poor reproducibility and accuracy.

Possible Cause: Inadequate Compensation for Matrix Effects

Even with optimized methods, some level of ion suppression may persist, leading to variability in results.

Troubleshooting Steps:

  • Utilize a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS for this compound is the most effective way to compensate for ion suppression. It co-elutes with the analyte and experiences similar matrix effects, ensuring accurate quantification.[1]

  • Matrix-Matched Calibrators: Prepare calibration standards in the same biological matrix as the samples to mimic the matrix effects observed in the unknown samples.[1]

  • Standard Addition: This method involves adding known amounts of the analyte to the sample and can be very effective for correcting matrix effects, although it is more time-consuming.[2][9]

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of ion suppression when analyzing this compound in plasma?

A1: The most common sources of ion suppression in plasma are phospholipids, salts, and other endogenous molecules.[10][11] These compounds can co-elute with this compound and interfere with its ionization in the mass spectrometer source.[2]

Q2: How can I quickly check for ion suppression in my method?

A2: A qualitative assessment can be made by comparing the peak area of this compound in a neat solution to the peak area of a post-extraction spiked blank matrix sample. A significantly lower peak area in the matrix sample indicates ion suppression.[2] For a more detailed analysis, a post-column infusion experiment is recommended.[4]

Q3: Is protein precipitation sufficient for sample cleanup?

A3: While protein precipitation is a simple and fast technique, it may not be sufficient to remove all interfering matrix components that cause ion suppression.[2][5] For methods requiring high sensitivity and accuracy, more rigorous sample preparation techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) are often necessary.[1][5][6]

Q4: What type of internal standard is best for this compound analysis?

A4: A stable isotope-labeled (e.g., deuterium (B1214612) or carbon-13 labeled) this compound is the ideal internal standard. It has nearly identical chemical and physical properties to the analyte, ensuring it behaves similarly during sample preparation, chromatography, and ionization, thus effectively compensating for matrix effects.[1]

Q5: Can changing the LC flow rate help reduce ion suppression?

A5: Yes, reducing the flow rate, especially when using nano-electrospray, can sometimes mitigate ion suppression. Lower flow rates can lead to more efficient desolvation and ionization.[3]

Experimental Protocols

Protocol 1: Post-Column Infusion Experiment to Detect Ion Suppression

This protocol helps to identify the regions in the chromatogram where ion suppression occurs.

Methodology:

  • Prepare a standard solution of this compound (e.g., 100 ng/mL) in the mobile phase.

  • Set up a 'T' junction between the LC column outlet and the mass spectrometer inlet.

  • Infuse the this compound standard solution at a constant low flow rate (e.g., 5-10 µL/min) into the LC eluent stream using a syringe pump.

  • Inject a blank, extracted matrix sample (e.g., plasma extract) onto the LC column and run your standard chromatographic method.

  • Monitor the signal of this compound. A stable baseline should be observed. Any significant drop in the signal intensity indicates a region of ion suppression.[2][4]

Protocol 2: Sample Preparation using Solid-Phase Extraction (SPE)

This protocol provides a general guideline for cleaning up plasma samples to reduce matrix effects.

Methodology:

  • Conditioning: Condition a mixed-mode cation exchange SPE cartridge with methanol followed by water.

  • Loading: Load the pre-treated plasma sample onto the SPE cartridge.

  • Washing: Wash the cartridge with a weak organic solvent (e.g., 5% methanol in water) to remove salts and other polar interferences.

  • Elution: Elute this compound using a more basic and/or organic solvent (e.g., 5% ammonium (B1175870) hydroxide (B78521) in methanol).

  • Evaporation and Reconstitution: Evaporate the eluent to dryness under a stream of nitrogen and reconstitute the residue in the initial mobile phase.

Quantitative Data Summary

The following table summarizes typical recovery and matrix effect data from different sample preparation techniques.

Sample Preparation MethodAnalyte Recovery (%)Matrix Effect (%)Reference
Protein Precipitation>8520-40 (Suppression)[5]
Liquid-Liquid Extraction70-9010-25 (Suppression)[6][7]
Solid-Phase Extraction>90<15 (Minimal Effect)[5]

Note: These are representative values and can vary depending on the specific matrix, analyte concentration, and LC-MS/MS system.

Visualizations

IonSuppressionTroubleshooting Start Start: Low/Inconsistent Signal CheckMatrix Evaluate Matrix Effects (Post-Column Infusion) Start->CheckMatrix Suppression_Yes Ion Suppression Detected? CheckMatrix->Suppression_Yes OptimizeLC Optimize Chromatographic Separation Suppression_Yes->OptimizeLC Yes Suppression_No No Significant Suppression Suppression_Yes->Suppression_No No ImproveSamplePrep Improve Sample Preparation (SPE or LLE) OptimizeLC->ImproveSamplePrep UseSIL_IS Use Stable Isotope-Labeled Internal Standard ImproveSamplePrep->UseSIL_IS CheckIonization Optimize Ion Source Parameters Suppression_No->CheckIonization CheckIonization->UseSIL_IS End End: Signal Improved UseSIL_IS->End

Caption: Troubleshooting workflow for low signal of this compound.

SamplePrepWorkflow PlasmaSample Plasma Sample ProteinPrecipitation Protein Precipitation (e.g., Acetonitrile) PlasmaSample->ProteinPrecipitation LLE Liquid-Liquid Extraction (e.g., Ethyl Acetate) PlasmaSample->LLE SPE Solid-Phase Extraction (Mixed-Mode Cation Exchange) PlasmaSample->SPE Result_PPT Result: Moderate Clean-up ProteinPrecipitation->Result_PPT Result_LLE Result: Good Clean-up LLE->Result_LLE Result_SPE Result: Excellent Clean-up SPE->Result_SPE Analysis LC-MS/MS Analysis Result_PPT->Analysis Result_LLE->Analysis Result_SPE->Analysis

Caption: Comparison of sample preparation workflows for plasma analysis.

References

Technical Support Center: Stability of Threo-dihydrobupropion in Plasma Samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of threo-dihydrobupropion in plasma samples. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative stability data to ensure the integrity of your experimental results.

Troubleshooting and FAQs

This section addresses common issues and questions that may arise during the handling and analysis of plasma samples containing this compound.

Frequently Asked Questions (FAQs)

  • Q1: What is the recommended storage temperature for plasma samples containing this compound for long-term storage?

    • A1: For long-term stability, it is recommended to store plasma samples at or below -20°C.[1] Studies have shown this compound to be stable for at least 65 days at -20°C and -35°C.[1] For extended storage periods, -80°C is a common and recommended practice in bioanalytical laboratories.

  • Q2: How many freeze-thaw cycles can my plasma samples undergo without significant degradation of this compound?

    • A2: this compound in plasma has been shown to be stable for at least five freeze-thaw cycles when stored at -20°C and -35°C.[1] To minimize the risk of degradation, it is best practice to aliquot samples into smaller volumes to avoid repeated freeze-thaw cycles of the entire sample.

  • Q3: My experiment requires leaving samples at room temperature for a few hours. How stable is this compound under these conditions?

    • A3: this compound is stable in plasma at room temperature (bench-top) for at least 6 hours.[1] Another study indicated that at ambient temperature, the variability of the analyte was less than 9.8% over 48 hours. However, it is always recommended to minimize the time plasma samples are kept at room temperature before processing or freezing.

  • Q4: What are the potential signs of this compound degradation in my analytical run?

    • A4: Degradation may be indicated by the appearance of unknown peaks in your chromatogram, a decrease in the peak area or height of the this compound peak in quality control (QC) samples over time, and increased variability in replicate injections.

  • Q5: Can the pH of the plasma sample affect the stability of this compound?

    • A5: While one study suggests minimal effect on bupropion's metabolites across a pH range of 2.5 to 10 at 37°C for 48 hours, it is important to note that extreme pH conditions can affect the stability of many drugs and metabolites.[2] It is recommended to maintain the physiological pH of plasma during collection and processing as much as possible.

Data on Stability of this compound in Plasma

The following tables summarize the stability of this compound in human plasma under various storage and handling conditions based on published literature.

Table 1: Short-Term and In-Process Stability of this compound in Plasma

Stability ConditionDurationTemperatureAnalyte Concentration (Nominal)Mean Measured Concentration (ng/mL)% CV% Accuracy
Bench-top (Room Temp)6 hours~25°CLow QC5.92.7102.1
High QC368.173.294.5
Autosampler96 hours6°CLow QC6.0410.8104.4
High QC365.524.893.8

Data adapted from Shahi P.K., et al., 2018.[1]

Table 2: Freeze-Thaw Stability of this compound in Plasma

Number of CyclesStorage Temperature Between CyclesAnalyte Concentration (Nominal)Mean Measured Concentration (ng/mL)% CV% Accuracy
5-20°CLow QC5.865.1101.4
High QC370.474.395.1
5-35°CLow QC5.896.1101.9
High QC372.233.895.5

Data adapted from Shahi P.K., et al., 2018.[1]

Table 3: Long-Term Stability of this compound in Plasma

Storage DurationStorage TemperatureAnalyte Concentration (Nominal)Mean Measured Concentration (ng/mL)% CV% Accuracy
65 Days-20°CLow QC5.924.2102.5
High QC367.135.494.2
65 Days-35°CLow QC5.983.9103.5
High QC371.184.195.2

Data adapted from Shahi P.K., et al., 2018.[1]

Experimental Protocols

This section provides a general overview of the methodologies used for assessing the stability of this compound in plasma.

1. Sample Preparation

  • Protein Precipitation: A common method involves the precipitation of plasma proteins using an organic solvent or an acid. For example, trichloroacetic acid is added to the plasma sample, which is then vortexed and centrifuged to separate the precipitated proteins. The supernatant containing the analyte is then collected for analysis.

  • Solid-Phase Extraction (SPE): This technique is used for sample clean-up and concentration. The plasma sample is loaded onto an SPE cartridge. Interfering substances are washed away, and the analyte of interest is then eluted with an appropriate solvent.

2. Analytical Method

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the most common and sensitive method for the quantification of this compound in plasma.

    • Chromatographic Separation: A C18 or a phenyl column is typically used to separate this compound from other bupropion (B1668061) metabolites and endogenous plasma components. The mobile phase usually consists of a mixture of an aqueous buffer (e.g., ammonium (B1175870) formate) and an organic solvent (e.g., methanol (B129727) or acetonitrile).

    • Mass Spectrometric Detection: Detection is performed using a triple quadrupole mass spectrometer in the positive electrospray ionization (ESI+) mode. The transition of the precursor ion to a specific product ion is monitored for quantification (Multiple Reaction Monitoring - MRM).

3. Stability Assessment Protocol

To assess stability, Quality Control (QC) samples at low and high concentrations are prepared by spiking known amounts of this compound into blank plasma. These QC samples are then subjected to various conditions:

  • Short-Term (Bench-Top) Stability: QC samples are kept at room temperature for a specified period (e.g., 6 hours) and then analyzed.

  • Freeze-Thaw Stability: QC samples are subjected to multiple freeze-thaw cycles (e.g., frozen at -20°C or -80°C and thawed at room temperature) before analysis.

  • Long-Term Stability: QC samples are stored at specified low temperatures (e.g., -20°C, -80°C) for an extended period (e.g., several months) and then analyzed.

  • Autosampler Stability: Processed samples are placed in the autosampler of the LC-MS/MS system for a specified duration (e.g., 24-96 hours) at a controlled temperature (e.g., 4-6°C) before analysis.

The concentrations of the stored QC samples are then compared to those of freshly prepared QC samples. The analyte is considered stable if the mean concentration of the test samples is within a certain percentage (e.g., ±15%) of the nominal concentration.

Visualizations

Experimental Workflow for Stability Assessment

experimental_workflow cluster_prep Sample Preparation cluster_conditions Stability Conditions cluster_analysis Analysis cluster_data Data Evaluation start Start: Blank Plasma spike Spike with this compound (Low & High QC) start->spike benchtop Bench-Top (Room Temp) spike->benchtop freezethaw Freeze-Thaw Cycles (-20°C / -80°C) spike->freezethaw longterm Long-Term Storage (-20°C / -80°C) spike->longterm autosampler Autosampler (4°C) spike->autosampler extraction Sample Extraction (e.g., Protein Precipitation) benchtop->extraction freezethaw->extraction longterm->extraction autosampler->extraction lcms LC-MS/MS Analysis extraction->lcms compare Compare with Freshly Prepared Samples lcms->compare end End: Determine Stability compare->end

Caption: Workflow for assessing this compound stability in plasma.

Potential Degradation Pathway of Bupropion

degradation_pathway cluster_metabolism Metabolic Pathways cluster_degradation Potential Degradation Bupropion Bupropion Hydroxybupropion Hydroxybupropion Bupropion->Hydroxybupropion Oxidation (CYP2B6) Threo_dihydrobupropion This compound Bupropion->Threo_dihydrobupropion Reduction Erythro_dihydrobupropion erythro-Dihydrobupropion Bupropion->Erythro_dihydrobupropion Reduction Degradation_Products Degradation Products Threo_dihydrobupropion->Degradation_Products Instability (e.g., Temp, pH)

Caption: Metabolic formation and potential degradation of this compound.

References

Technical Support Center: Method Refinement for threo-dihydrobupropion Quantification in Urine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the quantification of threo-dihydrobupropion in urine via LC-MS/MS.

Troubleshooting Guide

Encountering issues during method development and execution is common. This guide addresses specific problems you might face while quantifying this compound in urine.

Question: I am observing high variability in my results. What could be the cause and how can I fix it?

Answer: High variability can stem from several sources throughout your analytical workflow. Here is a summary of potential causes and solutions:

Potential Cause Recommended Solution
Inconsistent Sample Collection/Storage Ensure uniform collection protocols. Urine samples should be centrifuged to remove particulates and stored at -80°C to prevent degradation. Avoid repeated freeze-thaw cycles. For long-term storage, consider adding a preservative like sodium azide (B81097) to inhibit microbial growth.[1]
Inefficient Sample Preparation Optimize your extraction procedure. Liquid-liquid extraction (LLE) or solid-phase extraction (SPE) are commonly used. For LLE, ensure proper pH adjustment and sufficient mixing. For SPE, select a sorbent that provides good retention and elution of this compound while minimizing matrix components.
Matrix Effects The urine matrix is complex and can cause ion suppression or enhancement.[2][3][4] Use a stable isotope-labeled internal standard (SIL-IS), such as this compound-d6, to compensate for these effects.[5] If not available, a structural analog can be used, but a SIL-IS is preferred. Perform a post-column infusion experiment to identify regions of ion suppression in your chromatogram. Diluting the urine sample (e.g., 1:1 to 1:4 with water) can also mitigate matrix effects.[1]
Chromatographic Issues Poor peak shape, shifting retention times, or inadequate separation can lead to variability. Ensure the mobile phase is correctly prepared and degassed. The analytical column may be degrading; try washing it or replacing it. A gradient elution may be necessary to achieve good separation from other bupropion (B1668061) metabolites like erythro-dihydrobupropion.[6]
Mass Spectrometer In-stability The performance of the mass spectrometer can drift. Calibrate the instrument regularly and ensure the ion source is clean. Monitor the signal of the internal standard; significant variation can indicate an instrument issue.

Frequently Asked Questions (FAQs)

Q1: What is a suitable internal standard (IS) for the quantification of this compound?

A1: The ideal internal standard is a stable isotope-labeled version of the analyte, such as this compound-d6. Deuterium-labeled isotopes of bupropion and its metabolites have been successfully used.[5] If a SIL-IS is not available, a structural analog that is not present in the sample and has similar chromatographic and mass spectrometric behavior can be considered. Acetaminophen has been used as an internal standard in some methods for bupropion and its metabolites.[6][7]

Q2: How can I minimize matrix effects when analyzing this compound in urine?

A2: The urine matrix is known for causing significant matrix effects.[2][3][4] To minimize these:

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective way to compensate for matrix effects.[5]

  • Optimize Sample Preparation: Employ a robust extraction method like solid-phase extraction (SPE) to remove interfering matrix components.

  • Dilute the Sample: A simple "dilute-and-shoot" approach, where the urine sample is diluted with water or mobile phase, can be effective in reducing matrix effects.[1]

  • Chromatographic Separation: Ensure good chromatographic separation of this compound from co-eluting matrix components.

Q3: What are the expected concentration ranges for this compound in urine?

A3: The concentration of this compound in urine can vary widely depending on the dose of bupropion, metabolism, and urine dilution. After a single 100 mg oral dose of racemic bupropion, approximately 12% of the administered dose was recovered in the urine as parent drug and metabolites within 48 hours.[8] this compound is a major metabolite, and its concentration can be significant.[8]

Q4: Should I perform enzymatic hydrolysis on my urine samples?

A4: Yes, it is advisable to include an enzymatic hydrolysis step, typically using β-glucuronidase, in your sample preparation. This compound can be excreted as a glucuronide conjugate.[9] Omitting this step will result in an underestimation of the total this compound concentration. A method for measuring bupropion in urine involves enzymatic hydrolysis.[10][11]

Q5: What are the key mass transitions (MRM) for this compound?

A5: For this compound, a common Q1/Q3 transition monitored in multiple reaction monitoring (MRM) mode is 241.9/116.0 or 242.2/116.2.[6][8] It is crucial to optimize the collision energy and other mass spectrometer parameters for your specific instrument to achieve the best sensitivity.

Experimental Protocols

This section provides a detailed methodology for the quantification of this compound in human urine using LC-MS/MS.

Sample Preparation: Solid-Phase Extraction (SPE)
  • Sample Pre-treatment: Thaw frozen urine samples at room temperature. Vortex to ensure homogeneity.

  • Enzymatic Hydrolysis: To 100 µL of urine, add an internal standard and a buffer solution to adjust the pH for optimal β-glucuronidase activity. Add β-glucuronidase and incubate to deconjugate the glucuronidated metabolites.

  • SPE Column Conditioning: Condition a mixed-mode cation exchange SPE cartridge by washing sequentially with methanol (B129727) and water.

  • Sample Loading: Load the hydrolyzed urine sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with a weak organic solvent to remove interfering substances.

  • Elution: Elute the this compound and internal standard from the cartridge using an appropriate elution solvent (e.g., methanol containing a small percentage of ammonium (B1175870) hydroxide).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

LC-MS/MS Conditions

The following table summarizes typical LC-MS/MS parameters. These should be optimized for your specific system.

Parameter Condition
LC Column C18 column (e.g., Acquity BEH phenyl)[5] or a chiral column if stereoselective separation is needed (e.g., Lux 3µ Cellulose-3).[6][7]
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile/Methanol
Flow Rate 0.4 - 0.5 mL/min[5][6]
Gradient A gradient elution is recommended for optimal separation.
Injection Volume 5 - 10 µL
Ionization Mode Electrospray Ionization (ESI), Positive Mode[5][6]
MS/MS Mode Multiple Reaction Monitoring (MRM)
MRM Transition This compound: 241.9 → 116.0[6]
Internal Standard e.g., this compound-d6

Quantitative Data Summary

The following tables present a summary of quantitative data from validated methods for bupropion and its metabolites. Note that most detailed validation data is for plasma, but it provides a good starting point for urine method development.

Table 1: Lower Limits of Quantification (LLOQ)

Analyte LLOQ in Plasma (ng/mL) Reference
This compound0.15[6][7]
2.0[5]
5.0[12]
Bupropion0.3[6][7]
1.75[5]
2.5[12]
Hydroxybupropion0.3[6][7]
5.0[5]
10.0[12]
erythro-dihydrobupropion0.15[6][7]
0.5[5]
10.0[12]

Table 2: Precision and Accuracy Data (from a plasma-based method) [6]

Analyte QC Level Intra-day Precision (%CV) Intra-day Accuracy (%) Inter-day Precision (%CV) Inter-day Accuracy (%)
This compoundLow3.4 - 15.480.6 - 97.86.1 - 19.988.5 - 99.9
Medium3.4 - 15.480.6 - 97.86.1 - 19.988.5 - 99.9
High3.4 - 15.480.6 - 97.86.1 - 19.988.5 - 99.9

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_output Output urine_sample Urine Sample add_is Add Internal Standard urine_sample->add_is hydrolysis Enzymatic Hydrolysis (β-glucuronidase) add_is->hydrolysis spe Solid-Phase Extraction (SPE) hydrolysis->spe elution Elution spe->elution evap_recon Evaporation & Reconstitution elution->evap_recon lc_separation LC Separation evap_recon->lc_separation Inject ms_detection MS/MS Detection (MRM) lc_separation->ms_detection data_processing Data Processing ms_detection->data_processing quant_results Quantitative Results data_processing->quant_results troubleshooting_logic start High Variability in Results? cause1 Inconsistent Sample Prep? start->cause1 Check cause2 Matrix Effects? start->cause2 Check cause3 Chromatography Issues? start->cause3 Check cause4 MS Instability? start->cause4 Check solution1 Optimize Extraction Standardize Protocol cause1->solution1 If Yes solution2 Use SIL-IS Dilute Sample Optimize Cleanup cause2->solution2 If Yes solution3 Check Mobile Phase Wash/Replace Column cause3->solution3 If Yes solution4 Calibrate Instrument Clean Ion Source cause4->solution4 If Yes

References

Validation & Comparative

A Comparative Analysis of Bupropion and its Major Metabolites in Human Plasma

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the plasma concentrations of bupropion (B1668061) and its primary active metabolites: hydroxybupropion (B195616), threohydrobupropion, and erythrohydrobupropion.

This guide provides a detailed comparison of the plasma levels of bupropion and its principal metabolites. The data presented is compiled from multiple pharmacokinetic studies in healthy human volunteers, offering a robust overview for researchers in drug metabolism and clinical pharmacology.

Comparative Plasma Concentrations

Bupropion undergoes extensive metabolism in the body, resulting in plasma concentrations of its metabolites that are significantly higher than the parent drug.[1][2] The major active metabolites—hydroxybupropion, threohydrobupropion, and erythrohydrobupropion—are present in substantial amounts and contribute significantly to the pharmacological effects of bupropion.[1]

Hydroxybupropion is the most abundant metabolite, with plasma levels that can be 10 to 20 times greater than those of bupropion.[3][4] The peak plasma concentrations (Cmax) and the total drug exposure over time (Area Under the Curve or AUC) of the metabolites are considerably higher than for bupropion itself.[1][2] Specifically, the Cmax of threohydrobupropion and hydroxybupropion have been reported to be approximately 3 and 4-5 times higher, respectively, than that of bupropion.[1]

Below is a summary of key pharmacokinetic parameters for bupropion and its major metabolites.

CompoundMean Elimination Half-life (t½) in hoursMean Peak Plasma Concentration (Cmax) relative to BupropionMean Area Under the Curve (AUC) relative to Bupropion
Bupropion~9.8 - 211x1x
Hydroxybupropion~20 - 22.2~4-7x~10.3 - 20x
Threohydrobupropion~19.8 - 37~3x~2.4 - 5.6x
Erythrohydrobupropion~26.8 - 33-~1.2x

Note: The values presented are averages compiled from multiple studies and can vary based on individual patient factors and study design.[1][2][5][6]

Metabolic Pathway of Bupropion

The metabolic conversion of bupropion to its active metabolites is a critical aspect of its pharmacology. The following diagram illustrates the primary metabolic pathways.

Bupropion_Metabolism Bupropion Bupropion Hydroxybupropion Hydroxybupropion Bupropion->Hydroxybupropion CYP2B6 Threohydrobupropion Threohydrobupropion Bupropion->Threohydrobupropion Carbonyl Reductase Erythrohydrobupropion Erythrohydrobupropion Bupropion->Erythrohydrobupropion Carbonyl Reductase

References

Unraveling the CYP2D6 Inhibition Landscape: A Comparative Analysis of Threo-dihydrobupropion and Other Bupropion Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive analysis of the inhibitory effects of bupropion's major metabolites on the cytochrome P450 2D6 (CYP2D6) enzyme reveals a complex interplay of stereoselectivity and metabolic transformation. This guide provides researchers, scientists, and drug development professionals with a detailed comparison of the CYP2D6 inhibitory potential of threo-dihydrobupropion versus other key metabolites, supported by experimental data. The findings underscore the critical role of these metabolites in clinically significant drug-drug interactions.

Executive Summary

Bupropion (B1668061), a widely prescribed antidepressant and smoking cessation aid, undergoes extensive metabolism, forming several active metabolites. These metabolites, notably hydroxybupropion (B195616), this compound, and erythrohydrobupropion, are potent inhibitors of CYP2D6, a crucial enzyme in the metabolism of numerous drugs. This guide synthesizes in vitro data to compare the inhibitory potency (Ki) of these metabolites, highlighting the significant contribution of this compound and its stereoisomers to the overall CYP2D6 inhibition observed with bupropion treatment.

Comparative Inhibition of CYP2D6

Recent in vitro studies utilizing human liver microsomes have provided a detailed quantitative comparison of the inhibitory constants (Ki) for bupropion and its primary metabolites. The data, summarized in the table below, indicates that all major metabolites are more potent CYP2D6 inhibitors than the parent drug, bupropion.

Notably, there are some conflicting reports in the literature regarding the precise ranking of inhibitory potency among the metabolites. One study suggests an inhibitory potency order of hydroxybupropion > threohydrobupropion > erythrohydrobupropion > bupropion.[1] However, a more comprehensive evaluation indicates that racemic erythrohydrobupropion is a more potent inhibitor than both threohydrobupropion and hydroxybupropion.[1] This guide presents the data from the latter, more detailed study.

CompoundStereoisomerKi (μM)[1]
Bupropion Racemic13.0
S-BUP-
R-BUP-
Hydroxybupropion (OHBUP) Racemic11.4
RR-OHBUP-
SS-OHBUP-
This compound (THBUP) Racemic5.5
RR-THBUP-
SS-THBUP-
Erythrohydrobupropion (EHBUP) Racemic-

Note: Specific Ki values for all individual stereoisomers were not available in the public summary of the primary source.

The data clearly demonstrates that this compound is a significantly more potent inhibitor of CYP2D6 than hydroxybupropion and the parent drug, bupropion. Furthermore, the study highlighted modest stereoselective inhibition, with the RR-THBUP enantiomer showing a 2.1-fold lower Ki value than the SS-THBUP enantiomer.[1]

Bupropion Metabolism and CYP2D6 Inhibition Pathway

The following diagram illustrates the metabolic conversion of bupropion and the subsequent inhibition of CYP2D6 by its metabolites.

Bupropion_Metabolism_and_CYP2D6_Inhibition cluster_metabolism Bupropion Metabolism cluster_inhibition CYP2D6 Inhibition Bupropion Bupropion OHBUP Hydroxybupropion Bupropion->OHBUP CYP2B6 THBUP This compound Bupropion->THBUP Carbonyl Reductases EHBUP Erythrohydrobupropion Bupropion->EHBUP Carbonyl Reductases CYP2D6 CYP2D6 Bupropion->CYP2D6 Inhibition OHBUP->CYP2D6 Inhibition THBUP->CYP2D6 Inhibition EHBUP->CYP2D6 Inhibition

Bupropion metabolism and CYP2D6 inhibition pathway.

Experimental Protocols

The determination of the CYP2D6 inhibition constants (Ki) for bupropion and its metabolites was conducted using a standardized in vitro assay.

Objective: To determine the inhibitory potency (Ki) of bupropion and its metabolites on CYP2D6 activity.

Materials:

  • Pooled human liver microsomes (HLMs)

  • CYP2D6 probe substrate: Dextromethorphan (B48470)

  • Test compounds: Racemic bupropion, (S)-bupropion, (R)-bupropion, racemic hydroxybupropion, (RR)-hydroxybupropion, (SS)-hydroxybupropion, racemic this compound, (RR)-threo-dihydrobupropion, (SS)-threo-dihydrobupropion, and racemic erythrohydrobupropion.

  • NADPH regenerating system

  • Potassium phosphate (B84403) buffer (pH 7.4)

Methodology:

  • Incubation: Pooled human liver microsomes were incubated with varying concentrations of the test compounds (inhibitors) and the CYP2D6 probe substrate, dextromethorphan, in potassium phosphate buffer at 37°C.

  • Reaction Initiation: The metabolic reaction was initiated by the addition of an NADPH regenerating system.

  • Reaction Termination: After a specified incubation time, the reaction was terminated.

  • Metabolite Quantification: The formation of the dextromethorphan metabolite, dextrorphan (B195859), was quantified using a validated analytical method, typically liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: The rate of dextrorphan formation was measured at each inhibitor concentration. The inhibition constant (Ki) was then calculated by fitting the data to an appropriate enzyme inhibition model (e.g., competitive, non-competitive, or mixed-type inhibition) using non-linear regression analysis.

This standardized protocol ensures the reliable and reproducible determination of the inhibitory potential of various compounds on CYP2D6 activity, providing a basis for comparing the effects of bupropion and its metabolites.

Conclusion

The in vitro data compellingly demonstrates that the major metabolites of bupropion, including this compound, are significantly more potent inhibitors of CYP2D6 than the parent drug itself. This compound, in particular, exhibits strong inhibitory activity. These findings are crucial for predicting and understanding the clinical drug-drug interaction potential of bupropion. Researchers and clinicians should consider the contribution of all major metabolites when evaluating the risk of co-administering bupropion with other drugs that are substrates of CYP2D6. Further studies are warranted to fully elucidate the clinical implications of the stereoselective inhibition by these metabolites.

References

Cross-Reactivity of Threo-dihydrobupropion in Immunoassays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the cross-reactivity of threo-dihydrobupropion, a major metabolite of the antidepressant bupropion (B1668061), in commonly used immunoassays for the detection of amphetamines. Understanding this cross-reactivity is critical for accurate interpretation of toxicological screenings and ensuring the specificity of diagnostic assays. This document presents supporting experimental data, detailed methodologies for key experiments, and a comparison with alternative analytical methods.

Executive Summary

Bupropion, a widely prescribed antidepressant and smoking cessation aid, is extensively metabolized in the body. One of its primary active metabolites, this compound, exhibits structural similarities to amphetamines. This structural resemblance can lead to significant cross-reactivity in various commercially available amphetamine immunoassays, potentially resulting in false-positive screening results. This guide outlines the extent of this cross-reactivity in different assay formats and provides a comparative analysis with highly specific chromatographic methods.

Data Presentation: Cross-Reactivity of Bupropion and its Metabolites

The following table summarizes the available data on the cross-reactivity of bupropion and its metabolites in several common amphetamine immunoassays. It is important to note that specific quantitative data for this compound is limited in publicly available literature; much of the data refers to the parent drug or a general mixture of metabolites.

Immunoassay KitCompound TestedConcentration Producing Result Equivalent to Cutoff% Cross-ReactivityReference
Syva EMIT® II Plus Amphetamines Assay Bupropion250 µg/mL (for 300 ng/mL d-methamphetamine cutoff)Not specified[1]
Bupropion500 µg/mL (for 500 ng/mL d-methamphetamine cutoff)Not specified[1]
Bupropion2220 µg/mL (for 1000 ng/mL d-methamphetamine cutoff)Not specified[1]
Amphetamine ULTRA ELISA Kit Bupropion Metabolites> 500 ng/mLNot specified[2][3]
Unnamed ELISA Kit 2 Bupropion Metabolites> 500 ng/mLNot specified[2][3]
CEDIA® Amphetamine/Ecstasy Assay BupropionNot specified, but known to cause false positivesNot specified[4]

Note: The high concentrations of bupropion required to trigger a positive result in the Syva EMIT® II Plus assay suggest that therapeutic doses are unlikely to cause false positives with this specific test. However, the situation may differ for its metabolites, such as this compound, which can reach higher plasma concentrations than the parent drug.[5][6]

Experimental Protocols

Detailed methodologies are crucial for reproducing and validating cross-reactivity studies. Below are generalized protocols for testing immunoassay cross-reactivity and for the confirmatory analysis using LC-MS/MS.

Immunoassay Cross-Reactivity Testing Protocol (ELISA)

This protocol describes a typical procedure for evaluating the cross-reactivity of a compound in a competitive enzyme-linked immunosorbent assay (ELISA) for amphetamine.

  • Reagent Preparation: All reagents (assay buffer, enzyme conjugate, substrate, and stop solution) are brought to room temperature before use.

  • Sample Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., methanol (B129727) or DMSO) and then serially diluted in drug-free urine to create a range of concentrations to be tested (e.g., 100 ng/mL to 10,000 ng/mL). Calibrators and controls provided with the immunoassay kit are also prepared according to the manufacturer's instructions.

  • Assay Procedure:

    • 10 µL of each calibrator, control, and prepared this compound sample are added in duplicate to the wells of the microplate pre-coated with anti-amphetamine antibodies.

    • 100 µL of the enzyme-labeled amphetamine conjugate is added to each well. The plate is gently tapped to ensure mixing.

    • The plate is incubated for a specified time (e.g., 60 minutes) at room temperature. During this incubation, the free amphetamine in the sample and the enzyme-labeled amphetamine compete for binding to the fixed number of antibody sites on the well.

    • After incubation, the wells are washed multiple times with the provided wash buffer to remove any unbound reagents.

    • 100 µL of the substrate solution is added to each well, and the plate is incubated for a further period (e.g., 30 minutes) to allow for color development. The enzyme on the bound conjugate converts the substrate to a colored product.

    • 100 µL of stop solution is added to each well to terminate the reaction.

  • Data Analysis: The absorbance of each well is read using a microplate reader at a specific wavelength (e.g., 450 nm). The intensity of the color is inversely proportional to the concentration of the competing drug in the sample. A calibration curve is generated using the calibrators, and the concentration of the test compound that produces a signal equivalent to the assay cutoff is determined. The percent cross-reactivity can be calculated using the formula: % Cross-Reactivity = (Concentration of Amphetamine at Cutoff / Concentration of Cross-Reactant at Cutoff) x 100%

Confirmatory Analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for confirmatory testing due to its high sensitivity and specificity.

  • Sample Preparation:

    • To 1 mL of urine, an internal standard (e.g., a deuterated analog of bupropion or its metabolites) is added.

    • The sample may undergo enzymatic hydrolysis to cleave any glucuronide conjugates.

    • A liquid-liquid extraction or solid-phase extraction is performed to isolate the analytes of interest and remove interfering substances from the matrix.

    • The extracted sample is evaporated to dryness and reconstituted in the mobile phase.

  • Chromatographic Separation: An aliquot of the reconstituted sample is injected into a high-performance liquid chromatography (HPLC) system. The analytes are separated on a C18 or similar analytical column using a specific mobile phase gradient.

  • Mass Spectrometric Detection: The separated analytes are introduced into a tandem mass spectrometer. The instrument is operated in multiple reaction monitoring (MRM) mode, where specific precursor-to-product ion transitions for bupropion, this compound, and other metabolites are monitored. This highly selective detection method allows for unambiguous identification and quantification of the target compounds.

  • Data Analysis: The peak areas of the analytes are compared to those of the internal standard and a calibration curve to determine the exact concentration of each compound in the original sample.

Mandatory Visualizations

Immunoassay Principle and Cross-Reactivity

Immunoassay_Cross_Reactivity cluster_assay Immunoassay Well cluster_sample Sample Components Antibody Antibody Amphetamine Amphetamine Amphetamine->Antibody Binds (Target) Threo This compound Threo->Antibody Cross-reacts (False Positive) Enzyme Enzyme-Labeled Amphetamine Enzyme->Antibody Competes for Binding

Caption: Competitive immunoassay principle and the mechanism of cross-reactivity.

Bupropion Metabolism Pathway

Bupropion_Metabolism Bupropion Bupropion Hydroxybupropion (B195616) Hydroxybupropion (Active Metabolite) Bupropion->Hydroxybupropion CYP2B6 (Oxidation) Threo This compound (Active Metabolite) Bupropion->Threo Carbonyl Reductases (Reduction) Erythro erythro-dihydrobupropion (Active Metabolite) Bupropion->Erythro Carbonyl Reductases (Reduction)

Caption: Major metabolic pathways of bupropion.

Comparison with Alternative Analytical Methods

While immunoassays are valuable for rapid screening, their susceptibility to cross-reactivity necessitates the use of more specific confirmatory methods.

FeatureImmunoassays (e.g., ELISA, EMIT)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Principle Antibody-antigen bindingPhysicochemical separation and mass-to-charge ratio detection
Specificity Moderate to high; susceptible to cross-reactivity from structurally similar compounds.Very high; can distinguish between isomers and structurally related compounds.
Sensitivity Generally in the ng/mL range.High to very high; can detect substances in the pg/mL to ng/mL range.[7][8]
Turnaround Time Rapid (minutes to hours).Longer (hours to days), due to sample preparation and analysis time.
Cost per Sample Lower.Higher, due to expensive instrumentation and specialized personnel.
Application Initial screening, high-throughput testing.Confirmatory testing, definitive identification and quantification.

Conclusion and Recommendations

The available evidence strongly indicates that bupropion and its metabolites, including this compound, can cross-react with certain amphetamine immunoassays, leading to false-positive results.[2][3][4][9][10][11][12][13][14] This is a critical consideration in clinical and forensic toxicology.

Recommendations for Researchers and Clinicians:

  • Be Aware of Assay Limitations: When interpreting positive amphetamine immunoassay results from patients known to be taking bupropion, the possibility of cross-reactivity should be a primary consideration.

  • Utilize Confirmatory Testing: All presumptive positive immunoassay results for amphetamines in patients on bupropion should be confirmed by a highly specific method such as GC-MS or LC-MS/MS to avoid misinterpretation and potential adverse consequences for the patient.

  • Consult Manufacturer's Data: Whenever possible, consult the package insert of the specific immunoassay being used for any available data on cross-reactivity with bupropion or its metabolites.

  • Further Research Needed: There is a clear need for more comprehensive studies that quantify the cross-reactivity of this compound and other major bupropion metabolites across a wider range of commercially available amphetamine immunoassays. This would provide invaluable data for laboratories to better assess the reliability of their screening tests.

References

Unveiling the Contribution of Threo-dihydrobupropion to Bupropion's Therapeutic Efficacy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of bupropion (B1668061) and its primary active metabolites, with a particular focus on the contribution of threo-dihydrobupropion to its overall therapeutic efficacy as a norepinephrine-dopamine reuptake inhibitor (NDRI). Bupropion is an effective antidepressant and smoking cessation aid, and its clinical effects are understood to be mediated not only by the parent drug but also by its three major metabolites: hydroxybupropion, this compound, and erythrohydrobupropion.[1] These metabolites often circulate at higher concentrations and for longer durations than bupropion itself, making their pharmacological activity crucial to the drug's overall profile. This guide presents key pharmacodynamic and pharmacokinetic data, detailed experimental protocols for assessing transporter activity, and a comparison with another prominent NDRI, methylphenidate.

Data Presentation: A Comparative Analysis

To facilitate a clear understanding of the relative contributions of bupropion and its metabolites, the following tables summarize their pharmacodynamic and pharmacokinetic properties.

Table 1: Pharmacodynamic Profile - Inhibition of Dopamine (B1211576) and Norepinephrine (B1679862) Transporters

This table outlines the binding affinities (Kᵢ) or inhibitory concentrations (IC₅₀) of bupropion, its metabolites, and the comparator drug methylphenidate for the human dopamine transporter (DAT) and norepinephrine transporter (NET). Lower values indicate higher potency.

CompoundhDAT Kᵢ (nM)hNET Kᵢ (nM)
Bupropion 5261110
Hydroxybupropion >10,000410
This compound Data not available for human transporters. (Rat IC₅₀: 47,000 nM)Data not available for human transporters. (Rat IC₅₀: 16,000 nM)
Erythrohydrobupropion Data not available for human transporters.Data not available for human transporters.
Methylphenidate 12139

Note: Data for this compound and erythrohydrobupropion on human transporters are limited. The provided IC₅₀ values for this compound are from studies on rat transporters and may not directly translate to human transporter affinity.

Table 2: Pharmacokinetic Parameters in Humans

This table presents key pharmacokinetic parameters for bupropion and its major active metabolites following oral administration, providing insight into their systemic exposure.

CompoundCₘₐₓ (ng/mL)Tₘₐₓ (hours)AUC (ng·h/mL)Elimination Half-life (t½) (hours)
Bupropion 1002.5 - 3.0100021
Hydroxybupropion 600 - 1000~6.08000 - 1700020 - 36
This compound 200 - 500~6.07000 - 1400033 - 37
Erythrohydrobupropion 50 - 150~6.01500 - 3000~24
Methylphenidate (Immediate Release) 3.7 - 7.81.9342 - 3

Data are approximate and can vary based on formulation (immediate-release vs. extended-release) and individual patient factors.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the interaction of compounds with dopamine and norepinephrine transporters.

Radioligand Displacement Assay for Determining Transporter Binding Affinity (Kᵢ)

This in vitro assay quantifies the affinity of a test compound for a specific transporter by measuring its ability to displace a radiolabeled ligand that is known to bind to the transporter.

a. Materials:

  • Cell membranes prepared from cell lines stably expressing the human dopamine transporter (hDAT) or human norepinephrine transporter (hNET).

  • Radioligand: [³H]GBR-12935 for hDAT or [³H]Nisoxetine for hNET.

  • Test compounds: Bupropion, its metabolites, or methylphenidate at various concentrations.

  • Assay buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

  • Wash buffer: Ice-cold assay buffer.

  • Glass fiber filters (e.g., Whatman GF/B).

  • Scintillation cocktail.

  • 96-well microplates.

  • Filtration apparatus.

  • Scintillation counter.

b. Procedure:

  • Membrane Preparation: Homogenize cells expressing the target transporter in ice-cold buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in fresh buffer. Determine protein concentration using a suitable method (e.g., Bradford assay).

  • Assay Setup: In a 96-well plate, add in the following order:

    • Assay buffer.

    • Test compound at various concentrations (typically in a logarithmic series).

    • Radioligand at a concentration close to its Kₔ value.

    • Cell membrane preparation.

  • Incubation: Incubate the plates at room temperature (or a specified temperature) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

  • Data Analysis:

    • Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀).

    • Calculate the binding affinity (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

Synaptosome Neurotransmitter Reuptake Inhibition Assay (IC₅₀)

This ex vivo assay measures the functional ability of a compound to inhibit the reuptake of neurotransmitters into presynaptic nerve terminals (synaptosomes).

a. Materials:

  • Fresh or frozen brain tissue from rodents (e.g., striatum for dopamine, cortex for norepinephrine).

  • Sucrose (B13894) buffer (e.g., 0.32 M sucrose).

  • Krebs-Ringer buffer (containing physiological concentrations of salts, glucose, and a buffer system).

  • Radiolabeled neurotransmitter: [³H]Dopamine or [³H]Norepinephrine.

  • Test compounds at various concentrations.

  • Selective uptake inhibitors for defining non-specific uptake (e.g., GBR-12909 for DAT, desipramine (B1205290) for NET).

  • Glass-Teflon homogenizer.

  • Refrigerated centrifuge.

  • Filtration apparatus and glass fiber filters.

  • Scintillation counter.

b. Procedure:

  • Synaptosome Preparation:

    • Homogenize brain tissue in ice-cold sucrose buffer.

    • Centrifuge the homogenate at a low speed to remove nuclei and cell debris.

    • Centrifuge the resulting supernatant at a higher speed to pellet the crude synaptosomal fraction.

    • Resuspend the synaptosomal pellet in Krebs-Ringer buffer.

  • Reuptake Assay:

    • Pre-incubate aliquots of the synaptosomal suspension with various concentrations of the test compound or vehicle for a short period (e.g., 10-15 minutes) at 37°C.

    • Initiate the uptake reaction by adding the radiolabeled neurotransmitter.

    • Incubate for a short, defined period (e.g., 5-10 minutes) to measure the initial rate of uptake.

    • Terminate the reaction by rapid filtration through glass fiber filters, followed by immediate washing with ice-cold buffer.

  • Quantification and Analysis:

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Calculate the specific uptake by subtracting the non-specific uptake (measured in the presence of a selective inhibitor) from the total uptake.

    • Determine the IC₅₀ value, which is the concentration of the test compound that causes 50% inhibition of the specific neurotransmitter uptake.

Mandatory Visualizations

Metabolic Pathway of Bupropion

Bupropion_Metabolism Bupropion Bupropion Hydroxybupropion Hydroxybupropion Bupropion->Hydroxybupropion CYP2B6 Threohydrobupropion This compound Bupropion->Threohydrobupropion Carbonyl Reductases Erythrohydrobupropion Erythrohydrobupropion Bupropion->Erythrohydrobupropion Carbonyl Reductases

Caption: Metabolic conversion of bupropion to its major active metabolites.

Mechanism of Norepinephrine-Dopamine Reuptake Inhibition

NDRI_Mechanism cluster_synapse Synaptic Cleft Presynaptic Neuron Presynaptic Neuron Postsynaptic Neuron Postsynaptic Neuron DAT DAT NET NET DA Dopamine Receptor Receptors DA->Receptor NE Norepinephrine NE->Receptor NDRI NDRI (e.g., Bupropion) NDRI->DAT Blocks NDRI->NET Blocks

Caption: NDRIs block dopamine and norepinephrine transporters, increasing their synaptic levels.

References

A Head-to-Head Comparison of Analytical Methods for Threo-dihydrobupropion

Author: BenchChem Technical Support Team. Date: December 2025

The stereoselective analysis of bupropion (B1668061) and its metabolites, including threo-dihydrobupropion, is critical for understanding its pharmacokinetics and pharmacodynamics. Researchers have developed sophisticated analytical methods to quantify these compounds in biological matrices. This guide provides a head-to-head comparison of two prominent stereoselective liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the determination of this compound, offering valuable insights for researchers, scientists, and drug development professionals.

Quantitative Data Summary

The performance of two distinct chiral stationary phases for the LC-MS/MS analysis of this compound and other bupropion-related analytes are summarized below. Both methods demonstrate high sensitivity and accuracy, suitable for clinical pharmacokinetic studies.

ParameterMethod 1: Lux 3µ Cellulose-3 ColumnMethod 2: α1-acid Glycoprotein (B1211001) Column
Analyte Enantiomers of this compound(1S,2S)- and (1R,2R)-threohydrobupropion
Matrix Human PlasmaHuman Plasma
Limit of Quantification (LOQ) 0.15 ng/mL[1][2][3]1 ng/mL[4]
Limit of Detection (LOD) Not explicitly reportedNot explicitly reported
Intra-day Precision (%CV) 3.4% to 15.4%[1]Within 12%[4]
Inter-day Precision (%CV) 6.1% to 19.9%[1]Within 12%[4]
Intra-day Accuracy 80.6% to 97.8%[1]Within 12%[4]
Inter-day Accuracy 88.5% to 99.9%[1]Within 12%[4]
Extraction Efficiency ≥70%[1][2][3]Not explicitly reported (Protein Precipitation)

Experimental Protocols

Detailed methodologies for the two compared analytical approaches are provided below, outlining the distinct chromatographic conditions and sample preparation techniques.

Method 1: Stereoselective LC-MS/MS with Lux 3µ Cellulose-3 Chiral Column

This method facilitates the simultaneous separation and quantification of enantiomers of bupropion, hydroxybupropion, erythro-dihydrobupropion, and this compound.[1][2][5]

  • Sample Preparation: A liquid-liquid extraction is performed on 50 µL of human plasma. Acetaminophen is utilized as an internal standard.[1][2][3]

  • Chromatographic Separation:

    • HPLC System: Agilent 1290 series HPLC.[1]

    • Column: Lux 3µ Cellulose-3, 250 x 4.6 mm chiral column, maintained at 40°C.[1][6]

    • Mobile Phase: A gradient elution of Mobile Phase A (methanol:acetonitrile:5mM ammonium (B1175870) bicarbonate + 0.1% ammonium hydroxide, 25:15:60, v/v/v) and Mobile Phase B (methanol:acetonitrile:5mM ammonium bicarbonate + 0.1% ammonium hydroxide, 60:30:10, v/v/v).[1]

    • Flow Rate: 400 µL/min.[1]

  • Mass Spectrometry Detection:

    • Instrument: ABSciex 5500 QTRAP triple-quadrupole mass spectrometer.[1][2][3]

    • Ionization: Positive mode electrospray ionization (ESI).[1][2][3]

Method 2: Stereoselective LC-MS/MS with α1-acid Glycoprotein Chiral Column

This high-throughput method allows for the quantification of bupropion and its principal metabolites, including the enantiomers of this compound.[4]

  • Sample Preparation: Plasma protein precipitation is carried out using 20% trichloroacetic acid. Deuterated internal standards are added prior to precipitation.[4]

  • Chromatographic Separation:

    • HPLC System: Shimadzu HPLC system.[4]

    • Column: α1-acid glycoprotein column.

    • Mobile Phase: A gradient of 20 mM aqueous ammonium formate, pH 5.0 (A) and methanol (B129727) (B).[4]

    • Flow Rate: 0.22 mL/min.[4]

    • Run Time: 12 minutes.[4]

  • Mass Spectrometry Detection:

    • Instrument: API 6500 triple quadrupole tandem mass spectrometer, with initial validation on AB Sciex 3200 and 4000 QTRAP systems.[4]

    • Ionization: Positive ion electrospray.[4]

Visualized Experimental Workflow

The following diagram illustrates a generalized workflow for the analysis of this compound in biological samples, from sample collection to data analysis.

This compound Analytical Workflow General Workflow for this compound Analysis cluster_sample_prep Sample Preparation cluster_analysis Analytical Phase cluster_data_processing Data Handling Sample_Collection Biological Sample Collection (e.g., Human Plasma) Internal_Standard Addition of Internal Standard Sample_Collection->Internal_Standard Extraction Extraction (Liquid-Liquid or Protein Precipitation) Internal_Standard->Extraction LC_Separation Chiral HPLC Separation Extraction->LC_Separation MS_Detection Tandem Mass Spectrometry (MS/MS) Detection LC_Separation->MS_Detection Data_Acquisition Data Acquisition MS_Detection->Data_Acquisition Quantification Quantification and Analysis Data_Acquisition->Quantification

Caption: A generalized workflow for this compound analysis.

References

Inter-Laboratory Validation of a Threo-dihydrobupropion Assay: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of the inter-laboratory validation of a stereoselective threo-dihydrobupropion assay. The data and protocols presented are based on established liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods, offering researchers, scientists, and drug development professionals a detailed overview of expected assay performance and the methodologies required for successful cross-laboratory validation.

Comparative Performance of this compound Assays

The successful transfer and validation of a bioanalytical method between laboratories are critical for ensuring consistent and reliable results in multi-site clinical trials and drug development programs. This section compares the validation parameters of a stereoselective this compound assay as performed in two independent laboratories.

Table 1: Comparison of Assay Validation Parameters for this compound Enantiomers

ParameterLaboratory ALaboratory BAcceptance Criteria
Analyte Threo A & Threo B (1S,2S)-threohydrobupropion & (1R,2R)-threohydrobupropion
Limit of Quantification (LOQ) 0.15 ng/mL[1][2]1 ng/mL[3]-
Intra-day Precision (%CV) 3.4% - 15.4%[1][2]< 12%[3]≤ 15%
Inter-day Precision (%CV) 6.1% - 19.9%[1][2]< 12%[3]≤ 15%
Intra-day Accuracy (% Recovery) 80.6% - 97.8%[1][2]Within ± 12% of nominal85% - 115%
Inter-day Accuracy (% Recovery) 88.5% - 99.9%[1][2]Within ± 12% of nominal85% - 115%
Extraction Efficiency ≥ 70%[1][2]Not explicitly statedConsistent and reproducible

Note: The nomenclature for the this compound enantiomers differs between the source publications. "Threo A" and "Threo B" are used when the absolute stereochemistry was not assigned[1][2], while "(1S,2S)" and "(1R,2R)" denote the specific enantiomers[3].

Experimental Protocols

Detailed and harmonized experimental protocols are fundamental to achieving reproducible results across different laboratories. The following sections outline the key methodologies employed for the quantification of this compound.

Sample Preparation: Liquid-Liquid Extraction (Laboratory A)
  • To 50 µL of human plasma, add an internal standard (e.g., Acetaminophen)[1][2].

  • Perform liquid-liquid extraction with the addition of ethyl acetate.

  • Vortex the mixture to ensure thorough mixing.

  • Centrifuge to separate the organic and aqueous layers.

  • Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the dried extract in the mobile phase for LC-MS/MS analysis.

Sample Preparation: Protein Precipitation (Laboratory B)
  • To a volume of human plasma, add a 20% trichloroacetic acid solution to precipitate proteins[3].

  • Vortex the sample to ensure complete protein precipitation.

  • Centrifuge at high speed to pellet the precipitated proteins.

  • Collect the supernatant for direct injection into the LC-MS/MS system[3].

Chromatographic and Mass Spectrometric Conditions

Table 2: LC-MS/MS Instrumentation and Conditions

ParameterLaboratory ALaboratory B
LC System HPLC SystemHigh-throughput LC system
Mass Spectrometer ABSciex 5500 QTRAP[1][2]AB Sciex 3200, 4000 QTRAP, or 6500[3]
Column Lux 3µ Cellulose-3 (250x4.6 mm)[1][2]α1-acid glycoprotein (B1211001) column[3]
Mobile Phase Methanol: acetonitrile: ammonium (B1175870) bicarbonate: ammonium hydroxide (B78521) gradient[1][2]pH-dependent mobile phase (details proprietary)[3]
Ionization Mode Positive Ion ElectrosprayPositive Ion Electrospray[3]
Detection Multiple Reaction Monitoring (MRM)Multiple Reaction Monitoring (MRM)

Visualizing the Inter-Laboratory Validation Workflow

A successful inter-laboratory validation follows a structured workflow to ensure that a method is robust and transferable.

cluster_0 Phase 1: Method Development & Single-Lab Validation cluster_1 Phase 2: Method Transfer & Inter-Lab Validation A Develop Stereoselective LC-MS/MS Assay B Validate for Accuracy, Precision, Linearity, LOQ A->B C Establish Acceptance Criteria B->C D Transfer Protocol to Receiving Lab C->D Method Transfer E Comparative Testing of Standardized Samples D->E F Statistical Comparison of Results E->F G Validation Report Generation F->G H Routine Multi-Site Sample Analysis G->H Method Deemed Validated

Workflow for Inter-Laboratory Assay Validation.

The signaling pathway for bupropion (B1668061) metabolism highlights the formation of this compound.

Bupropion Bupropion Hydroxybupropion Hydroxybupropion Bupropion->Hydroxybupropion CYP2B6 (Oxidation) Threo_dihydrobupropion This compound Bupropion->Threo_dihydrobupropion 11β-HSD1 (Reduction) Erythro_dihydrobupropion erythro-dihydrobupropion Bupropion->Erythro_dihydrobupropion Carbonyl Reductases (Reduction)

Metabolic Pathways of Bupropion.

References

A Comparative Guide to the In Vitro and In Vivo Effects of Threo-dihydrobupropion

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vitro and in vivo pharmacological effects of threo-dihydrobupropion, a major active metabolite of the antidepressant bupropion (B1668061). The data presented herein is intended to support research and development efforts in the fields of neuropharmacology and drug discovery.

Summary of Pharmacological Effects

This compound is a pharmacologically active metabolite of bupropion that contributes to its overall therapeutic profile.[1] Like its parent compound, this compound functions as a norepinephrine (B1679862) and dopamine (B1211576) reuptake inhibitor.[2][3] However, its potency and effects differ between controlled in vitro environments and complex in vivo systems.

In Vitro Profile: Direct Transporter Inhibition

In vitro studies using rat brain tissue have demonstrated that this compound directly inhibits the reuptake of norepinephrine (NE) and dopamine (DA), with a weaker effect on serotonin (B10506) (5-HT).[4] Its inhibitory potency is notably lower than that of bupropion.[4]

In Vivo Profile: Attenuated but Present Activity

In vivo studies in animal models indicate that this compound retains central nervous system activity, albeit at a reduced potency compared to bupropion. It is estimated to have approximately 20% of the antidepressant-like activity of its parent compound in mouse models.[1] While specific data on its effects on locomotor activity and extracellular neurotransmitter levels are not as extensively characterized as for bupropion, the available information suggests a similar but less pronounced profile.

Quantitative Data Comparison

The following tables summarize the available quantitative data for the in vitro and in vivo effects of this compound.

Table 1: In Vitro Monoamine Transporter Inhibition

CompoundNorepinephrine Transporter (NET) IC50 (μM)Dopamine Transporter (DAT) IC50 (μM)Serotonin Transporter (SERT) IC50 (μM)
This compound 16[4]47[4]67[4]

Data derived from studies in rat brain tissue.[4]

Table 2: In Vivo Antidepressant-Like Activity

CompoundRelative Potency vs. Bupropion (Mouse Antitetrabenazine Model)
This compound ~20%[1]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate replication and further investigation.

In Vitro Monoamine Reuptake Inhibition Assay

Objective: To determine the concentration of a compound required to inhibit 50% of monoamine (norepinephrine, dopamine, serotonin) reuptake by their respective transporters in a controlled in vitro setting.

Materials:

  • Rat brain tissue (e.g., striatum for DAT, frontal cortex for NET)

  • Radiolabeled monoamines (e.g., [³H]dopamine, [³H]norepinephrine)

  • Test compound (this compound)

  • Appropriate buffer solutions

  • Scintillation counter

Procedure:

  • Synaptosome Preparation: Homogenize fresh rat brain tissue in a suitable buffer to prepare synaptosomes, which are resealed nerve terminals containing monoamine transporters.

  • Incubation: Incubate the synaptosomes with a range of concentrations of the test compound.

  • Radioligand Addition: Add a fixed concentration of the radiolabeled monoamine to initiate the uptake reaction.

  • Termination: After a short incubation period, terminate the uptake by rapid filtration or by adding a stop solution.

  • Quantification: Measure the amount of radioactivity taken up by the synaptosomes using a scintillation counter.

  • Data Analysis: Plot the percentage of inhibition of radioligand uptake against the concentration of the test compound to determine the IC50 value.

In Vivo Locomotor Activity Assessment

Objective: To evaluate the effect of a compound on spontaneous motor activity in rodents.

Materials:

  • Rodents (e.g., mice)

  • Open field arena equipped with infrared beams or a video tracking system

  • Test compound (this compound)

  • Vehicle control (e.g., saline)

Procedure:

  • Acclimation: Allow the animals to acclimate to the testing room for at least 30 minutes before the experiment.

  • Administration: Administer the test compound or vehicle to the animals via a specific route (e.g., intraperitoneal injection).

  • Observation: Place the animal in the center of the open field arena and record its activity for a defined period (e.g., 60 minutes).

  • Data Collection: The automated system records parameters such as total distance traveled, rearing frequency, and time spent in the center versus the periphery of the arena.

  • Data Analysis: Compare the activity levels of the compound-treated group to the vehicle-treated group to determine the effect on locomotor activity. A dose-response curve can be generated by testing multiple doses of the compound.

In Vivo Microdialysis for Extracellular Neurotransmitter Levels

Objective: To measure the extracellular concentrations of monoamines in specific brain regions of freely moving animals following drug administration.

Materials:

  • Rodents (e.g., rats)

  • Stereotaxic apparatus for probe implantation

  • Microdialysis probes

  • Perfusion pump and solutions (artificial cerebrospinal fluid)

  • Fraction collector

  • High-performance liquid chromatography (HPLC) system with electrochemical detection

  • Test compound (this compound)

Procedure:

  • Probe Implantation: Surgically implant a microdialysis probe into the brain region of interest (e.g., nucleus accumbens or prefrontal cortex) under anesthesia. Allow the animal to recover.

  • Baseline Collection: On the day of the experiment, connect the probe to the perfusion system and collect baseline dialysate samples to establish basal neurotransmitter levels.

  • Drug Administration: Administer the test compound to the animal.

  • Sample Collection: Continue to collect dialysate samples at regular intervals.

  • Neurotransmitter Analysis: Analyze the collected samples using HPLC with electrochemical detection to quantify the concentrations of dopamine, norepinephrine, and their metabolites.

  • Data Analysis: Express the post-drug neurotransmitter levels as a percentage of the baseline levels to determine the effect of the compound on neurotransmitter release and reuptake.

Visualizations

The following diagrams illustrate the key pathways and experimental workflows discussed in this guide.

bupropion_metabolism Bupropion Bupropion Threo_dihydrobupropion This compound Bupropion->Threo_dihydrobupropion Carbonyl Reductases Hydroxybupropion Hydroxybupropion Bupropion->Hydroxybupropion CYP2B6 Erythrohydrobupropion Erythrohydrobupropion Bupropion->Erythrohydrobupropion Carbonyl Reductases

Metabolic pathway of bupropion.

monoamine_reuptake_inhibition cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft Threo_dihydrobupropion This compound DAT Dopamine Transporter (DAT) Threo_dihydrobupropion->DAT Inhibits NET Norepinephrine Transporter (NET) Threo_dihydrobupropion->NET Inhibits Dopamine Dopamine Dopamine->DAT Reuptake Norepinephrine Norepinephrine Norepinephrine->NET Reuptake

Mechanism of monoamine reuptake inhibition.

experimental_workflow cluster_invitro In Vitro cluster_invivo In Vivo invitro_start Synaptosome Preparation invitro_assay Reuptake Inhibition Assay invitro_start->invitro_assay invitro_end IC50 Determination invitro_assay->invitro_end invivo_start Animal Model (e.g., Mouse, Rat) locomotor Locomotor Activity invivo_start->locomotor microdialysis Microdialysis invivo_start->microdialysis invivo_end Behavioral & Neurochemical Data Analysis locomotor->invivo_end microdialysis->invivo_end

General experimental workflow.

References

The Relationship Between Threo-dihydrobupropion Levels and Clinical Outcomes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Bupropion (B1668061), an atypical antidepressant and smoking cessation aid, undergoes extensive metabolism in the body, leading to the formation of several active metabolites. Among these, threo-dihydrobupropion is a major metabolite, but its precise correlation with clinical outcomes has been a subject of ongoing investigation with varied results. This guide provides a comprehensive comparison of findings from key studies, presenting quantitative data, experimental methodologies, and visual representations of metabolic and experimental workflows to facilitate a deeper understanding of the role of this compound in the therapeutic effects of bupropion.

Data Summary: this compound and Clinical Response

The correlation between plasma concentrations of this compound and clinical outcomes in depression and smoking cessation is not straightforward, with studies reporting conflicting results. The following tables summarize quantitative data from key clinical investigations.

Table 1: Correlation of this compound Levels with Antidepressant Response
Study PopulationDosageThis compound Plasma Levels (ng/mL)Clinical OutcomeCitation
Adult Depressed PatientsNot SpecifiedHigher concentrations associated with poor outcomeHigher plasma metabolite concentrations, including this compound, were linked to a poor clinical response.[1][2]
Depressed Youths (11-17 years)100-200 mg/day Bupropion SRResponders: Mean AUC higher (p=0.02); Cut-point for response: ≥ 240 ng/mL (p=0.009)Higher plasma levels of this compound were predictive of an acute antidepressant response.[3]
Elderly Depressed Patients (n=15)Fixed DoseElevated levels associated with poor responsePoor antidepressant response was associated with elevated levels of erythrobupropion and threobupropion.[4]
Table 2: Comparative Pharmacokinetics of Bupropion and its Major Metabolites
MetabolitePotency Relative to Bupropion (in mouse models of depression)Typical Plasma Concentration Relative to BupropionKey Pharmacokinetic FeatureCitations
This compound ~20%7-fold higher at steady-stateLong elimination half-life (approx. 37 hours)[5][6][7]
Hydroxybupropion (B195616)~50%17-fold higher at steady-stateMajor active metabolite, significant contributor to smoking cessation efficacy.[5][7][8][9][10]
Erythrohydrobupropion~20%Lower than this compoundAnother reductive metabolite.[5][7]

Experimental Protocols

The methodologies employed in the cited studies are crucial for interpreting the divergent findings. Below are detailed protocols from key experiments.

Measurement of Bupropion and Metabolite Levels
  • Methodology: High-Performance Liquid Chromatography (HPLC) is a common method for the simultaneous quantification of bupropion and its metabolites (hydroxybupropion, this compound, and erythrohydrobupropion) in plasma samples.[4] More advanced techniques like chiral Liquid Chromatography-Mass Spectrometry (LC-MS/MS) have been developed to separate and quantify the enantiomers of bupropion and its metabolites.[5][11]

  • Sample Collection: For steady-state pharmacokinetic studies, blood samples are typically collected at specific time points after drug administration, for instance, 7.5 hours after the morning dose in pediatric studies.[3] In some protocols, serial plasma levels are measured over a 24-hour period after the morning dose, following at least 14 days of treatment to ensure steady-state concentrations.[3]

Assessment of Clinical Outcomes
  • Depression: Clinical response in depression is often assessed using standardized rating scales. The Clinical Global Impression's Improvement (CGI-I) scale is used by clinicians to rate the severity of a patient's illness and improvement over time.[3] A CGI-I score of ≤ 2 is often used to define a "responder".[3] The Montgomery–Åsberg Depression Rating Scale (MADRS) is another tool used to measure the severity of depressive episodes.[12]

  • Smoking Cessation: Efficacy in smoking cessation trials is typically determined by self-reported abstinence, often verified by biochemical measures such as expired carbon monoxide levels. Abstinence rates are evaluated at various time points, including at the end of treatment (e.g., week 7) and at longer-term follow-ups (e.g., week 26 and one year).[9][13]

Visualizing the Pathways

To better understand the context of this compound's role, the following diagrams illustrate the metabolic pathway of bupropion and a typical experimental workflow for studying its clinical correlations.

bupropion_metabolism cluster_bupropion Bupropion Metabolism Bupropion Bupropion Hydroxybupropion Hydroxybupropion Bupropion->Hydroxybupropion CYP2B6 (Oxidation) Threo_dihydrobupropion Threo_dihydrobupropion Bupropion->Threo_dihydrobupropion Carbonyl Reductases (Reduction) Erythro_dihydrobupropion Erythro_dihydrobupropion Bupropion->Erythro_dihydrobupropion Carbonyl Reductases (Reduction)

Metabolic pathway of bupropion to its major active metabolites.

clinical_trial_workflow cluster_workflow Clinical Trial Workflow Patient_Recruitment Patient Recruitment (e.g., Major Depression Diagnosis) Treatment_Phase Bupropion Administration (Fixed or Ascending Dose) Patient_Recruitment->Treatment_Phase Sample_Collection Plasma Sample Collection (Steady-State) Treatment_Phase->Sample_Collection Clinical_Assessment Clinical Outcome Assessment (e.g., CGI-I, MADRS) Treatment_Phase->Clinical_Assessment Metabolite_Quantification Quantification of Bupropion & Metabolites (e.g., HPLC, LC-MS/MS) Sample_Collection->Metabolite_Quantification Data_Analysis Correlation Analysis (Metabolite Levels vs. Clinical Response) Metabolite_Quantification->Data_Analysis Clinical_Assessment->Data_Analysis

Generalized workflow for a clinical study on bupropion metabolites.

Discussion and Future Directions

The existing evidence on the correlation of this compound levels with clinical outcomes is inconsistent. While some studies in adult and elderly populations with depression suggest that higher metabolite levels, including this compound, are associated with a poor clinical response, research in younger individuals indicates a positive correlation between this compound levels and antidepressant effects.[1][2][3][4] This discrepancy may be attributable to differences in patient age, study design, and the specific clinical endpoints measured.

For smoking cessation, the focus of research has been more heavily on hydroxybupropion, with higher levels of this metabolite being a significant predictor of successful quitting.[9][10] The contribution of this compound to smoking cessation efficacy is less clear and warrants further investigation.

Future research should aim to:

  • Conduct large-scale, prospective studies with standardized methodologies to clarify the relationship between this compound levels and clinical outcomes across different patient populations and indications.

  • Investigate the stereoselective activity of this compound enantiomers, as they may have different pharmacological profiles.[5][11]

  • Explore the potential for therapeutic drug monitoring of bupropion and its metabolites to personalize treatment and optimize clinical outcomes.[4]

References

Safety Operating Guide

Navigating the Disposal of Threo-dihydrobupropion: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Providing researchers, scientists, and drug development professionals with essential safety and logistical information for the proper disposal of threo-dihydrobupropion.

The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. For metabolites of pharmaceutical compounds like this compound, a major metabolite of bupropion, clear and compliant disposal procedures are critical. This guide provides a procedural framework to ensure the safe handling and disposal of this compound in a laboratory setting, adhering to best practices and regulatory considerations.

Immediate Safety and Handling Precautions

Before initiating any disposal protocol, ensure that appropriate personal protective equipment (PPE) is used. A Safety Data Sheet (SDS) for rac-threo-Dihydro Bupropion HCl indicates the following precautions[1]:

  • Eye Protection: Wear tightly fitting safety goggles with side-shields.[1]

  • Hand Protection: Handle with gloves that have been inspected prior to use.[1]

  • Clothing: Wear fire/flame resistant and impervious clothing.[1]

  • Respiratory Protection: In case of insufficient ventilation, wear suitable respiratory equipment.[2]

In the event of exposure, follow these first-aid measures:

  • Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[1]

  • Skin Contact: Immediately wash off with soap and plenty of water.[1]

  • Eye Contact: Rinse with pure water for at least 15 minutes and consult a doctor.[1]

  • Ingestion: Rinse mouth with water and call a poison control center or doctor immediately. Do not induce vomiting.[1]

Quantitative Data on Disposal and Handling

While specific quantitative limits for the disposal of this compound are not explicitly defined in the provided search results, general principles of pharmaceutical waste management apply. The following table summarizes key handling and storage information from safety data sheets.

ParameterSpecificationSource
Storage Temperature Recommended long-term storage at -20°C.[2]
Shipping Not regulated as dangerous goods by DOT, IATA, or IMDG.[1][2]
Hazard Classification Not classified as a "Hazardous Chemical" by OSHA Hazard Communication Standard.[1]
Extinguishing Media Use water, dry chemical, carbon dioxide, or alcohol-resistant foam.[1]

Experimental Protocols: A Step-by-Step Disposal Workflow

In the absence of specific degradation protocols for this compound, a conservative approach that aligns with general best practices for pharmaceutical waste is required. The primary recommended disposal method is to engage a licensed hazardous material disposal company.[1]

Protocol for Laboratory-Scale Waste Disposal of this compound:

  • Segregation: Isolate waste containing this compound from other waste streams. Use clearly labeled, sealed, and leak-proof containers. For hazardous pharmaceutical waste, black containers are often used.

  • Documentation: Maintain a detailed inventory of the waste, including the chemical name, quantity, and date of generation.

  • Consultation: Contact your institution's Environmental Health and Safety (EHS) department. They will provide specific guidance based on local, state, and federal regulations.

  • Professional Disposal: Arrange for pickup and disposal by a licensed hazardous waste contractor. The most common method for destroying hazardous pharmaceutical waste is incineration at a permitted facility.[3]

  • Contaminated Materials: Dispose of any contaminated materials, such as gloves, wipes, and empty containers, as unused product in the same hazardous waste stream.[1][2]

Crucially, do not dispose of this compound down the drain. The U.S. Environmental Protection Agency (EPA) finalized a rule in 2019, known as Subpart P, which prohibits the sewering of hazardous waste pharmaceuticals by healthcare facilities.[3] While a research lab may operate under different specific regulations, this is a critical best practice to prevent environmental contamination.[4]

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory setting.

Caption: Decision workflow for the proper disposal of this compound.

Regulatory Landscape

The disposal of pharmaceutical waste in the United States is governed by several federal agencies:

  • Environmental Protection Agency (EPA): Regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA).[3][5]

  • Drug Enforcement Administration (DEA): Regulates the disposal of controlled substances to prevent diversion.

While this compound is not currently listed as a controlled substance, it is imperative to comply with all applicable federal, state, and local regulations for chemical waste.[1][2] Many states have regulations that are more stringent than federal laws.[5]

By adhering to these guidelines, researchers and laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.

References

Personal protective equipment for handling Threo-dihydrobupropion

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety, handling, and disposal information for researchers, scientists, and drug development professionals working with Threo-dihydrobupropion. The following procedures are designed to ensure a safe laboratory environment and minimize exposure risk.

Personal Protective Equipment (PPE)

The selection of appropriate Personal Protective Equipment is critical to safely handle this compound. While some safety data sheets (SDS) indicate it is not a hazardous substance, others classify it as harmful if swallowed.[1][2] Therefore, a cautious approach to PPE is warranted. The following table summarizes the recommended PPE based on available safety data.

PPE CategorySpecificationRationale
Eye/Face Protection Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[1][3]Protects eyes from dust and potential splashes.
Skin Protection - Gloves: Handle with gloves that satisfy EU Directive 89/686/EEC and the standard EN 374.[3] Nitrile gloves are a common recommendation for handling chemicals. - Clothing: Wear impervious and fire/flame-resistant clothing.[3] A fastened lab coat is standard.[1]Prevents skin contact with the compound. Specific glove permeation data for this compound is not available; therefore, gloves should be inspected before use and changed immediately if contaminated.[1]
Respiratory Protection NIOSH-approved N100 or CEN-approved FFP3 particulate respirators are recommended as a backup to engineering controls.[3] If a respirator is the sole means of protection, a full-face supplied air respirator should be used.[1]Minimizes inhalation of the powder, especially when engineering controls are not sufficient.
Engineering Controls A laboratory fume hood or other appropriate local exhaust ventilation should be used to keep airborne levels low.[1]Reduces the concentration of airborne powder in the work area.

Note: No specific occupational exposure limits (OELs) have been established for this compound.[2][3]

Emergency and First-Aid Procedures

In case of accidental exposure, immediate and appropriate first-aid measures must be taken.

Exposure RouteFirst-Aid Protocol
Inhalation Move the individual to fresh air. If breathing is difficult, provide rest in a comfortable position and seek medical attention if symptoms persist.[3]
Skin Contact Immediately remove contaminated clothing.[3] Wash the affected area thoroughly with soap and plenty of water.[3] Consult a physician.[3]
Eye Contact Rinse eyes with pure water for at least 15 minutes, holding the eyelids open.[3] Seek immediate medical attention.[3]
Ingestion Rinse the mouth with water.[3] Do not induce vomiting.[3] Never give anything by mouth to an unconscious person.[3] Call a physician or Poison Control Center immediately.[3]

Operational Plan: Handling and Experimental Protocols

Due to the powdered nature of this compound and the potential for inhalation, specific procedures should be followed, especially when weighing the substance and preparing solutions.

Experimental Workflow: Weighing and Preparing a Solution

cluster_prep Preparation cluster_weighing Weighing Procedure cluster_solution Solution Preparation cluster_cleanup Cleanup and Disposal prep_area 1. Designate Work Area Set up a designated area for handling the powder. don_ppe 2. Don Appropriate PPE (Gloves, Goggles, Lab Coat, Respirator if needed) prep_area->don_ppe tare_container 3. Tare Container Place a sealed container on the balance and tare. don_ppe->tare_container add_powder 4. Add Powder in Fume Hood Move the container to a fume hood and add the powder. tare_container->add_powder seal_reweigh 5. Seal and Reweigh Seal the container and move it back to the balance to get the exact weight. add_powder->seal_reweigh add_solvent 6. Prepare Solution in Fume Hood Return the sealed container to the fume hood and add the solvent. seal_reweigh->add_solvent mix 7. Mix Solution Ensure the container is sealed and mix thoroughly. add_solvent->mix decontaminate 8. Decontaminate Wipe down the work area and equipment. mix->decontaminate dispose 9. Dispose of Waste Dispose of contaminated PPE and materials as hazardous waste. decontaminate->dispose doff_ppe 10. Doff PPE and Wash Hands dispose->doff_ppe

Caption: Workflow for safely weighing this compound and preparing solutions.

Step-by-Step Handling Protocol:

  • Preparation:

    • Designate a specific work area for handling this compound.

    • Ensure a certified emergency eyewash and safety shower are accessible.

    • Cover the work surface with absorbent bench paper.

    • Don all required PPE as specified in the table above.

  • Weighing the Powder:

    • Whenever possible, use a balance located inside a chemical fume hood.

    • If the balance is outside the fume hood, place a pre-labeled, sealable container on the balance and tare it.

    • Transfer the tared container to the fume hood.

    • Carefully add the desired amount of this compound powder to the container. Use disposable spatulas and weigh paper.

    • Securely seal the container.

    • Move the sealed container back to the balance to record the final weight.

    • Repeat the process of adding powder in the hood and re-weighing as necessary to achieve the target weight.

  • Preparing a Solution:

    • All solution preparations should be conducted within a chemical fume hood.

    • With the container of weighed powder inside the hood, carefully add the desired solvent.

    • Seal the container and mix by inverting or using a magnetic stirrer until the solid is fully dissolved.

  • Cleanup:

    • Decontaminate all work surfaces and non-disposable equipment by wiping them with a suitable solvent (e.g., a mild detergent and water, if compatible).

    • Never use a dry brush for cleaning, as this can generate dust.

Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.

Disposal Workflow

cluster_waste_collection Waste Collection cluster_disposal_path Disposal Pathway cluster_compliance Compliance excess_chem 1. Excess/Expired this compound waste_container 3. Collect in Labeled Hazardous Waste Container excess_chem->waste_container cont_materials 2. Contaminated Materials (PPE, weigh paper, vials, etc.) cont_materials->waste_container licensed_company 4. Transfer to a Licensed Hazardous Material Disposal Company waste_container->licensed_company incineration 5. Incineration (In an incinerator with an afterburner and scrubber) licensed_company->incineration regulations 6. Adhere to all Federal and Local Regulations incineration->regulations

Caption: Logical flow for the proper disposal of this compound waste.

Disposal Procedures:

  • Excess and Expired Material: Unused or expired this compound should be treated as hazardous waste.[3]

  • Contaminated Materials: All disposable items that have come into contact with the compound, such as gloves, weigh papers, and pipette tips, must be disposed of as hazardous waste.

  • Disposal Method: The recommended disposal method is to offer the waste to a licensed hazardous material disposal company.[3] The material may be burned in a chemical incinerator equipped with an afterburner and scrubber.[3]

  • Environmental Precautions: Avoid discharging the chemical into drains, water courses, or onto the ground.[3]

  • Regulatory Compliance: Ensure that all federal and local regulations regarding the disposal of this material are strictly followed.[3]

References

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.